4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Description
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Properties
IUPAC Name |
4-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3S/c14-11-9-15-17(10-11)12-1-3-13(4-2-12)21(18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNURTZHMMVQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674589 | |
| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-89-2 | |
| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole: Synthesis, Properties, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing heterocycles represent a cornerstone scaffold, renowned for their versatile pharmacological activities.[1][2] This guide focuses on a specific, highly functionalized derivative, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole (CAS No. 1187385-89-2). This compound is of significant interest to researchers in drug development due to its structural motifs, which are often associated with kinase inhibition and other targeted therapies.[3][4] The presence of a 4-bromopyrazole core provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the morpholinosulfonylphenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1][5]
This technical whitepaper provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of this compound, offering valuable insights for researchers and scientists in the field.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation in biological assays.
| Property | Value | Source |
| CAS Number | 1187385-89-2 | [6] |
| Molecular Formula | C₁₃H₁₄BrN₃O₃S | [6] |
| Molecular Weight | 372.24 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | Predicted |
| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [6] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis involves two key steps:
-
Preparation of the key intermediate: 4-(morpholine-4-sulfonyl)aniline.
-
Coupling of the aniline derivative with a pyrazole precursor followed by bromination, or more directly, the coupling of 4-bromopyrazole with a diazotized 4-(morpholine-4-sulfonyl)aniline. A more likely route involves the reaction of 4-bromopyrazole with a suitable benzenesulfonyl chloride, though the synthesis of the corresponding hydrazine and subsequent cyclization is also feasible.
A logical and efficient approach involves the reaction of 4-bromopyrazole with 4-(morpholinosulfonyl)aniline, which can be synthesized from 4-nitroaniline.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 4-(morpholine-4-sulfonyl)aniline
-
Sulfonylation of 4-nitroaniline: To a stirred solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (1.2 eq) at 0°C, morpholine-4-sulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(4-nitrophenyl)morpholine-4-sulfonamide.
-
Reduction of the nitro group: The crude N-(4-nitrophenyl)morpholine-4-sulfonamide (1.0 eq) is dissolved in ethanol or methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.[7] The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).[7] The catalyst is then filtered off through a pad of Celite, and the solvent is removed in vacuo to afford 4-(morpholine-4-sulfonyl)aniline, which can be used in the next step without further purification or can be purified by column chromatography if necessary.[7]
Step 2: Synthesis of this compound
This step can be achieved via a copper-catalyzed Chan-Lam coupling reaction, which is a reliable method for the N-arylation of azoles.
-
Chan-Lam Coupling: In a reaction vessel, 4-bromopyrazole (1.0 eq), 4-(morpholine-4-sulfonyl)aniline (1.2 eq), a copper(II) catalyst such as copper(II) acetate (0.1 eq), and a base like triethylamine or pyridine (2.0 eq) are suspended in a suitable solvent like dichloromethane (DCM) or toluene. The reaction mixture is stirred at room temperature open to the air (or with an air bubbler) for 24-48 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is diluted with DCM and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.
Potential Biological Activities and Applications
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety.[8] The title compound, with its specific substitution pattern, is of particular interest as a potential kinase inhibitor.
Kinase Inhibition
The 1-phenylpyrazole core is a common feature in many kinase inhibitors. The phenyl group often occupies the ATP-binding site of the kinase, and substituents on this ring can form crucial interactions with the protein. The morpholinosulfonyl group, in particular, is known to enhance solubility and can form hydrogen bonds with the kinase backbone. The 4-bromo substituent on the pyrazole ring can be used as a handle for further derivatization to improve potency and selectivity or can itself interact with the protein.
Many pyrazole derivatives have been investigated as inhibitors of various kinases, including:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[9]
-
Janus Kinases (JAKs): These are involved in cytokine signaling pathways and are targets for inflammatory diseases and some cancers.
-
p38 MAP Kinase: This kinase is involved in inflammatory responses, and its inhibitors have potential as anti-inflammatory agents.[10]
Caption: Potential mechanism of action via kinase inhibition.
PROTACs and Targeted Protein Degradation
The 4-bromo-1-phenylpyrazole scaffold is also a valuable building block for the development of Proteolysis Targeting Chimeras (PROTACs). The bromine atom can be readily converted to a linker attachment point via cross-coupling reactions, allowing for the connection of the pyrazole-based ligand to an E3 ligase-recruiting moiety. This positions this compound as a potential starting point for the design of novel protein degraders.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related brominated aromatic and sulfonamide-containing compounds may be irritants.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.[6]
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential in drug discovery and development. Its synthesis can be achieved through established chemical transformations, and its structural features suggest a likely role as a kinase inhibitor or as a building block for more complex therapeutic agents like PROTACs. Further investigation into its specific biological targets and pharmacological properties is warranted and will undoubtedly contribute to the expanding field of pyrazole-based therapeutics.
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An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical characteristics of the novel compound, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. As direct experimental data for this specific molecule is not yet publicly available, this document leverages expert knowledge and extensive data from its constituent moieties—the 4-bromopyrazole core and the 4-morpholinosulfonylphenyl substituent—to construct a scientifically rigorous and predictive profile. This guide is intended to serve as a foundational resource for researchers in drug discovery and materials science, offering insights into its synthesis, potential properties, and analytical characterization.
Introduction: A Molecule of Interest
The convergence of a halogenated pyrazole scaffold with a sulfonamide functional group presents a compelling case for novel molecular design. Pyrazole derivatives are well-established pharmacophores, known for a wide spectrum of biological activities.[1] The inclusion of a bromine atom at the 4-position of the pyrazole ring not only influences its electronic properties but also provides a versatile handle for further chemical modifications through cross-coupling reactions.[2]
Simultaneously, the 4-morpholinosulfonylphenyl group is a feature of interest in medicinal chemistry. The sulfonamide linkage is a classic bioisostere for other functional groups and is prevalent in a multitude of approved drugs.[3] The morpholine ring can enhance aqueous solubility and introduce favorable pharmacokinetic properties.
This guide will, therefore, construct a detailed hypothetical profile of this compound, offering a predictive look at its physicochemical properties, a plausible synthetic route, and a robust analytical workflow.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are paramount in determining its suitability for various applications, particularly in drug development. The following table summarizes the predicted and extrapolated properties of this compound, based on the known characteristics of its core components.
| Property | Predicted/Extrapolated Value | Rationale and Key Considerations |
| Molecular Formula | C₁₃H₁₄BrN₃O₃S | Based on the covalent assembly of the 4-bromopyrazole and 4-morpholinosulfonylphenyl fragments. |
| Molecular Weight | 388.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | 4-Bromopyrazole is a white to cream crystalline powder.[4] Aromatic sulfonamides are also typically crystalline solids. |
| Melting Point | >150 °C (decomposed) | 4-Bromopyrazole has a melting point of 93-96 °C.[1] The addition of the larger, more rigid sulfonylphenyl group is expected to significantly increase the melting point due to stronger intermolecular interactions. |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane). | The morpholine moiety may confer some aqueous solubility, but the overall large, aromatic structure suggests limited water solubility. 4-Bromopyrazole is soluble in Chloroform, DMSO, and Methanol.[5] |
| Predicted logP | 2.5 - 3.5 | This is an estimate based on the lipophilic phenyl and bromo- substituents, balanced by the more hydrophilic morpholine and sulfonyl groups. |
| Predicted pKa | ~8-9 (for the pyrazole nitrogen) | The electron-withdrawing sulfonyl group will decrease the basicity of the pyrazole ring compared to unsubstituted pyrazole. |
Synthesis and Characterization
The synthesis of this compound would most logically proceed via an N-arylation reaction, coupling the 4-bromopyrazole core with a suitable 4-morpholinosulfonylphenyl derivative. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and is well-suited for this transformation.[6]
Caption: Proposed synthetic workflow for this compound.
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
This protocol is a hypothetical adaptation based on established procedures for the N-arylation of pyrazoles.[7]
Step 1: Synthesis of 4-(Morpholinosulfonyl)aniline
The synthesis of the aniline precursor is a critical first step. This can be achieved by reacting 4-nitroaniline with morpholine-4-sulfonyl chloride, followed by reduction of the nitro group. A more direct approach involves the sulfonylation of aniline with morpholine-4-sulfonyl chloride, though regioselectivity could be a challenge. A plausible route starts with the reduction of 4-(4-nitrophenyl)morpholine to 4-morpholinoaniline.[8]
Step 2: Buchwald-Hartwig Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromopyrazole (1.0 eq), 4-(morpholinosulfonyl)aniline (1.1 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).
-
Solvent and Base: Add anhydrous toluene or dioxane as the solvent, followed by a strong base such as sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Spectroscopic Data
The predicted ¹H NMR spectrum (in CDCl₃, 400 MHz) would likely exhibit the following signals:
-
Pyrazole Protons: Two singlets in the aromatic region, one for the C3-H and one for the C5-H of the pyrazole ring. The exact chemical shifts would be influenced by the electron-withdrawing nature of the N-aryl substituent.
-
Phenyl Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
Morpholine Protons: Two multiplets in the aliphatic region, corresponding to the two sets of methylene protons in the morpholine ring.
The ¹³C NMR spectrum would be expected to show signals for all 13 carbon atoms. Key predicted signals include:
-
Pyrazole Carbons: Signals for the C3, C4 (brominated), and C5 carbons of the pyrazole ring. The C4 carbon signal will be significantly downfield due to the bromine substituent.
-
Phenyl Carbons: Four signals for the carbons of the benzene ring.
-
Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring.
The infrared spectrum is predicted to show characteristic absorption bands for the functional groups present:
-
S=O Stretching: Strong absorption bands in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group, respectively.[9]
-
C-N Stretching: Bands in the fingerprint region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
Analytical Workflow
A robust analytical workflow is essential for the characterization and quality control of a novel compound.
Caption: A typical analytical workflow for a novel synthesized compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be the primary tool for assessing the purity of the synthesized compound and for monitoring reaction progress.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be a suitable starting point.[10]
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol would likely provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrazole and phenyl chromophores (likely in the 254-280 nm range). Mass spectrometric (MS) detection would be invaluable for confirming the identity of the main peak and any impurities.
Conclusion
While experimental data for this compound is not yet available, this in-depth technical guide provides a robust, scientifically-grounded prediction of its physicochemical characteristics. By leveraging the known properties of its constituent fragments and applying established principles of synthetic and analytical chemistry, this document offers a valuable starting point for any researcher interested in the synthesis, characterization, and potential applications of this novel molecule. The proposed synthetic route via Buchwald-Hartwig amination is a high-probability pathway to this compound, and the outlined analytical workflow provides a clear roadmap for its characterization and quality control. This guide serves as a testament to the power of predictive chemistry in modern research and development.
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An In-depth Technical Guide to the Postulated Mechanism of Action of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. As this specific molecule is not extensively characterized in publicly accessible literature, this document presents a scientifically-grounded postulation based on a comprehensive analysis of its structural components: the phenylpyrazole core, the morpholinosulfonyl group, and the bromo-substitution. The primary hypothesis centers on the antagonism of GABA-gated chloride channels, a mechanism characteristic of the phenylpyrazole class of compounds. Additionally, potential secondary targets and pathways are explored, stemming from the well-documented bioactivity of sulfonamide and morpholine moieties. This guide provides the theoretical framework and detailed experimental protocols necessary to rigorously investigate and validate the compound's molecular interactions and subsequent physiological effects.
Introduction and Structural Analysis
This compound is a synthetic heterocyclic compound featuring a central pyrazole ring. The pyrazole nucleus is a prevalent scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4][5] The molecule's structure can be deconstructed into three key functional domains, each contributing to its potential pharmacological profile:
-
The Phenylpyrazole Core: This moiety is famously associated with a class of broad-spectrum insecticides, with fipronil being a prominent example.[6][7] The defining characteristic of these compounds is their potent neurotoxic effect on insects, achieved through the disruption of the central nervous system.[7][8]
-
The Morpholinosulfonylphenyl Group: The sulfonamide group is a cornerstone of numerous therapeutic agents, including antibacterial drugs and diuretics.[9] Its incorporation into the structure suggests potential interactions with a variety of enzymatic targets. The morpholine ring can influence solubility and metabolic stability.
-
The Bromo-Substitution: The presence of a bromine atom on the pyrazole ring can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to its target protein.
Given this structural makeup, the most probable primary mechanism of action is the modulation of inhibitory neurotransmission.
Postulated Primary Mechanism of Action: GABA Receptor Antagonism
The principal hypothesis is that this compound acts as a non-competitive antagonist of the GABA-gated chloride channel (GABA-A receptor).[6][10]
The Role of GABA in Neurotransmission
Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the central nervous system of both insects and mammals.[6] Upon binding to its receptor, it opens an integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.
Phenylpyrazole Interaction with the GABA-A Receptor
Phenylpyrazole compounds are known to bind to a site within the lumen of the GABA-gated chloride channel.[6] This is an allosteric, non-competitive binding site, meaning it is distinct from the GABA binding site itself. By physically occluding the channel, the compound prevents the flow of chloride ions, even when GABA is bound to the receptor.[6][7] This blockade of inhibitory signals leads to uncontrolled neuronal firing, hyperexcitation of the nervous system, paralysis, and ultimately, death in susceptible organisms.[7][11]
The selectivity of many phenylpyrazole insecticides for insects over mammals is attributed to a higher binding affinity for insect GABA receptors.[7][11]
Diagram: Postulated Mechanism of GABA-A Receptor Antagonism
Caption: Experimental workflow for in-vitro target validation.
Protocol 1: Radioligand Binding Assay
-
Objective: To determine if this compound binds to the GABA-A receptor at the phenylpyrazole binding site.
-
Preparation: Prepare membrane fractions from insect (e.g., Drosophila melanogaster) or mammalian (e.g., rat brain) tissues expressing GABA-A receptors.
-
Assay: Incubate the membrane preparation with a known radioligand for the phenylpyrazole site (e.g., [³H]fipronil) across a range of concentrations.
-
Competition: In parallel, perform competitive binding assays by adding increasing concentrations of the unlabeled test compound.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Analysis: Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand), which can be used to determine the binding affinity (Ki).
Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Objective: To functionally assess the effect of the compound on GABA-A receptor activity.
-
Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA-A receptor (e.g., insect or mammalian). Allow 2-4 days for receptor expression.
-
Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Application: Perfuse the oocyte with a solution containing GABA to elicit an inward chloride current.
-
Inhibition: Co-apply the test compound with GABA and measure the change in the current amplitude.
-
Analysis: Generate dose-response curves to determine the IC₅₀ for the functional inhibition of the GABA-A receptor.
Tier 2: Cellular and Organismal Assays
This phase aims to correlate the molecular mechanism with a physiological outcome.
Table 1: Cellular and Organismal Assay Parameters
| Assay Type | Model System | Primary Endpoint | Secondary Endpoints |
| Neuronal Culture Assay | Primary insect or mammalian neurons | Measurement of intracellular Ca²⁺ flux | Changes in neuronal firing rate, cytotoxicity |
| Insect Toxicity Assay | Pest species (e.g., aphids, flies) | LC₅₀ (Lethal Concentration, 50%) | Behavioral changes (e.g., hyperexcitation, paralysis) |
| Mammalian Safety Assay | Rodent model (e.g., rat, mouse) | Acute toxicity (LD₅₀) | Neurobehavioral assessment, clinical signs |
Protocol 3: Insect Toxicity Bioassay (Topical Application)
-
Objective: To determine the in vivo efficacy of the compound against a target insect species.
-
Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).
-
Application: Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of adult insects. A control group should receive the solvent only.
-
Observation: House the treated insects under standard conditions and assess mortality at specified time points (e.g., 24, 48, 72 hours).
-
Analysis: Use probit analysis to calculate the LC₅₀ value, representing the concentration that causes 50% mortality.
Conclusion
The structural architecture of this compound strongly suggests its primary mechanism of action is the non-competitive antagonism of GABA-gated chloride channels. This hypothesis is built upon the well-established pharmacology of the phenylpyrazole chemical class. [6][7][8][10]However, the presence of the morpholinosulfonylphenyl group introduces the possibility of interactions with other biological targets, which must be systematically evaluated. The experimental plan detailed herein provides a rigorous, self-validating framework to elucidate the compound's precise molecular interactions, confirm its primary mechanism, and uncover any potential off-target activities. This foundational knowledge is critical for any future development of this compound for therapeutic or agrochemical applications.
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Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4341. [Link]
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Šačkus, A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5878. [Link]
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Shi, D., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 21(3), 353-376. [Link]
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An In-Depth Technical Guide to the Identification of the Biological Target of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to identify the biological target of the novel small molecule, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. Given the absence of published data on the specific molecular interactions of this compound, this document outlines a systematic, multi-pronged approach, grounded in established methodologies, to successfully elucidate its mechanism of action. The experimental choices detailed herein are explained not merely as procedural steps but as logical progressions in a self-validating scientific investigation.
Introduction: The Quest for a Molecular Target
The compound this compound represents a unique chemical entity with potential biological activity. Its structure, featuring a pyrazole core, is a privileged scaffold in medicinal chemistry, known to be present in numerous FDA-approved drugs with a wide range of biological activities.[1][2][3] The morpholinosulfonylphenyl moiety further adds to its chemical complexity and potential for specific molecular interactions. However, without a known biological target, its therapeutic potential remains speculative.
Target identification is a critical phase in drug discovery and development, providing a mechanistic understanding of a compound's efficacy and potential side effects.[4][5][6] This guide will navigate the user through a robust workflow, from initial hypothesis generation to definitive target validation, employing state-of-the-art techniques.
Foundational Strategy: A Two-Pillar Approach to Target Discovery
A successful target identification campaign for a novel compound should not rely on a single method. Instead, a parallel or sequential application of complementary techniques is recommended to ensure the veracity of the findings. The two primary pillars of this approach are:
-
Affinity-Based Methods: These techniques utilize the compound itself as a "bait" to physically isolate its binding partners from a complex biological sample.[4][7][8][9][10]
-
Label-Free Methods: These approaches detect the interaction between the compound and its target in a more native state, without the need for chemical modification of the compound.[4][7]
The convergence of data from these orthogonal approaches significantly increases the confidence in a putative target.
Pillar I: Affinity-Based Target Identification
The core principle of affinity-based methods is to immobilize the small molecule of interest and use it to "fish" for its target proteins in a cell lysate.[10] This is a powerful technique for direct identification of binding partners.
Crafting the "Bait": Synthesis of an Affinity Probe
To utilize affinity chromatography, this compound must first be chemically modified to create an affinity probe. This involves attaching a linker arm and a reactive handle for immobilization or a tag for purification, such as biotin.[4][7]
Causality of Experimental Choice: The selection of the attachment point for the linker is a critical step. An ideal attachment point is a position on the molecule that is not essential for its biological activity. While structure-activity relationship (SAR) data for this specific compound is unavailable, a plausible starting point would be to modify the bromo-substituent on the pyrazole ring, as this may be a synthetically accessible position that is less likely to interfere with target binding compared to the larger morpholinosulfonylphenyl group.
Protocol 1: Synthesis of a Biotinylated Affinity Probe
-
Functionalization: Introduce a reactive functional group, such as an amine or a carboxylic acid, at a non-critical position on the this compound molecule. This may require a multi-step synthesis.
-
Linker Attachment: Couple a linker molecule (e.g., a polyethylene glycol (PEG) linker) to the newly introduced functional group. The linker provides spatial separation between the compound and the tag, minimizing steric hindrance.[7]
-
Biotinylation: React the free end of the linker with an activated biotin derivative (e.g., NHS-biotin) to yield the final biotinylated probe.
-
Purity and Characterization: Purify the probe using chromatographic techniques (e.g., HPLC) and confirm its structure and purity via mass spectrometry and NMR.
-
Activity Confirmation: It is crucial to test the biological activity of the biotinylated probe to ensure that the modification has not abolished its ability to interact with its target.
The "Fishing" Expedition: Affinity Chromatography-Mass Spectrometry (AC-MS)
With a validated affinity probe in hand, the next step is to use it to capture the target protein(s).[9][10][11][12]
Experimental Workflow for AC-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Protocol 2: AC-MS for Target Identification
-
Preparation of Cell Lysate: Culture a relevant cell line and prepare a native cell lysate.
-
Immobilization of the Probe: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.[4]
-
Target Binding: Incubate the immobilized probe with the cell lysate to allow the target protein(s) to bind.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins. This is a critical step to reduce background noise.
-
Elution: Elute the specifically bound proteins from the beads. This can be done using a competitive eluent (e.g., free biotin) or by denaturing the proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the sample compared to a negative control (e.g., beads without the probe).
Pillar II: Label-Free Target Identification
Label-free methods offer a significant advantage as they do not require chemical modification of the compound, thus avoiding the risk of altering its binding properties.[4][7]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a small molecule to its target protein increases the thermal stability of the protein.[13][14][15][16][17] This stabilization can be detected by heating cell lysates or intact cells and measuring the amount of soluble protein remaining at different temperatures.[14][15]
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis: Lyse the cells to release their contents.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or, for a proteome-wide analysis, by mass spectrometry (MS-CETSA).[17]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]
The Verdict: Target Validation
Identifying a list of potential binding partners is only the first step. It is imperative to validate these "hits" to confirm a direct and biologically relevant interaction.[5][18]
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique that allows for the real-time, label-free analysis of molecular interactions.[18][19][20][21][22] It can be used to confirm a direct interaction between this compound and a purified candidate protein, and to quantify the binding affinity (KD) and kinetics (ka and kd).[19]
Principle of Surface Plasmon Resonance (SPR)
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The Emergence of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole: A Technical Guide to its Discovery and Development
Abstract
This technical guide delineates the discovery and development of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, a heterocyclic compound of significant interest in contemporary drug discovery. We will explore the scientific rationale underpinning its design, rooted in the established pharmacological importance of the pyrazole and sulfonamide moieties. This guide provides a detailed examination of a plausible synthetic pathway, including step-by-step experimental protocols for key transformations. Furthermore, we will delve into the anticipated biological evaluation of this compound, drawing parallels with structurally related molecules to postulate its likely therapeutic applications and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Pyrazole-Sulfonamide Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The inherent stability and synthetic tractability of the pyrazole core have made it a privileged scaffold in the design of novel therapeutic agents.[1] Concurrently, the sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.[2][3]
The strategic combination of these two pharmacophores into a single molecular entity has emerged as a promising strategy in the quest for new drugs. Recent research has highlighted the potential of pyrazole-sulfonamide derivatives as potent and selective inhibitors of various enzymes, particularly protein kinases.[2][4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The design of kinase inhibitors often involves targeting the ATP-binding site, where a heterocyclic core, such as pyrazole, can establish crucial hydrogen bonding interactions, while appended functionalities, like the sulfonamide group, can engage with surrounding amino acid residues to enhance potency and selectivity.[2]
It is within this scientific context that the conceptualization of this compound can be understood. The design hypothesis posits that the 1-phenylpyrazole core can serve as an effective hinge-binding motif, while the 4-morpholinosulfonyl substituent provides a key hydrogen bond acceptor and a vector for modulating physicochemical properties. The bromine atom at the 4-position of the pyrazole ring offers a site for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
Synthetic Development: A Plausible Pathway
The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the preparation of a key precursor, 4-morpholinosulfonylphenylhydrazine.
Synthesis of the Key Precursor: 4-Morpholinosulfonylphenylhydrazine
The synthesis of this crucial hydrazine intermediate is well-documented and can be achieved with high efficiency. The following protocol is adapted from established procedures.
Experimental Protocol: Synthesis of 4-Morpholinosulfonylphenylhydrazine
-
Step 1: Synthesis of 4-Morpholinobenzenesulfonyl Chloride. To a solution of morpholine in an appropriate solvent, add p-chlorobenzenesulfonyl chloride portion-wise while maintaining the temperature below 10°C. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 2: Synthesis of 4-Morpholinosulfonylphenylhydrazine. Dissolve the 4-morpholinobenzenesulfonyl chloride obtained in the previous step in a suitable solvent such as dimethyl sulfoxide (DMSO). Add hydrazine hydrate to the solution and heat the reaction mixture under reflux. Monitor the progress of the reaction by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is collected by filtration, washed with water, and dried to afford 4-morpholinosulfonylphenylhydrazine.
Formation of the 4-Bromopyrazole Ring
With the key hydrazine precursor in hand, the subsequent step involves the construction of the 4-bromopyrazole ring. This can be accomplished through a cyclization reaction with a suitable three-carbon synthon bearing a bromine atom. A one-pot, regioselective approach is often favored for its efficiency.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine 4-morpholinosulfonylphenylhydrazine, a suitable 1,3-dicarbonyl compound, and a brominating agent such as N-bromosuccinimide (NBS) in a solvent-free system or in a minimal amount of a high-boiling solvent.
-
Catalysis: Add a catalytic amount of a solid-supported acid, such as silica gel-supported sulfuric acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring. The reaction progress can be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Diagram of the Synthetic Pathway:
Caption: Plausible synthetic pathway for this compound.
Postulated Biological Activity and Development Trajectory
While specific biological data for this compound is not yet publicly available, its structural features strongly suggest its potential as a kinase inhibitor. The discovery of 1H-pyrazole biaryl sulfonamides as potent and selective inhibitors of G2019S-LRRK2 kinase provides a compelling rationale for this hypothesis.[2][3][4] The LRRK2 kinase is a validated target for Parkinson's disease, and inhibitors of this enzyme are of significant therapeutic interest.
Anticipated Development Workflow:
The development of this compound would likely follow a standard preclinical drug discovery pipeline.
Caption: A typical preclinical drug development workflow for a novel kinase inhibitor.
Structure-Activity Relationship (SAR) Insights:
Based on the SAR of related pyrazole-based inhibitors, several key structural features of this compound are likely to be critical for its biological activity:
| Structural Moiety | Postulated Role in Biological Activity |
| 1-(4-Morpholinosulfonylphenyl) group | Engages in hydrogen bonding interactions within the kinase active site; influences solubility and pharmacokinetic properties. |
| Pyrazole core | Acts as a scaffold and participates in hinge-binding interactions with the kinase. |
| 4-Bromo substituent | Provides a handle for further chemical modification to optimize potency and selectivity; may also engage in halogen bonding. |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic route outlined in this guide is both feasible and amenable to the generation of a library of analogs for comprehensive SAR studies. Future research should focus on the definitive synthesis and biological characterization of this compound, including its inhibitory activity against a panel of kinases implicated in human diseases. Elucidation of its mechanism of action and in vivo efficacy will be crucial steps in advancing this compound towards clinical development. The insights gained from such studies will not only validate the design principles discussed herein but also contribute to the broader understanding of the therapeutic potential of pyrazole-sulfonamide derivatives.
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Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link][2][3][4]
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Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS medicinal chemistry letters, 13(6), 981-988. [Link][4]
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Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS omega, 8(29), 26189-26203. [Link][2][3]
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An In-Depth Technical Guide to the In Vitro Enzymatic Activity of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
This guide provides a comprehensive framework for the in vitro enzymatic characterization of the novel compound, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. As pre-existing data on this specific molecule is not publicly available, this document outlines a strategic and scientifically rigorous approach for its evaluation. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and discuss the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the enzymatic inhibitory profile of novel chemical entities.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] These five-membered heterocyclic compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various enzymatic targets.[3]
Several successful drugs incorporate the pyrazole motif, highlighting its importance in modern drug discovery. For instance, Celecoxib, a selective COX-2 inhibitor, is a well-known anti-inflammatory agent. In the realm of oncology, drugs like Ruxolitinib (a JAK1/2 inhibitor) and Niraparib (a PARP inhibitor) demonstrate the utility of pyrazoles in targeting key signaling pathways.[4] Furthermore, pyrazole-containing compounds have been developed as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes.[4]
The subject of this guide, this compound, possesses structural features that suggest potential interactions with various enzyme classes. The presence of the pyrazole core, the bromophenyl group, and the morpholinosulfonyl moiety all contribute to its chemical properties and potential for biological activity. This guide will provide a roadmap for uncovering its enzymatic targets and characterizing its inhibitory profile.
A Strategic Approach to Target Identification and Validation
Given the novelty of this compound, a systematic approach is required to identify its potential enzymatic targets. This process begins with a broad screening strategy and progressively narrows down to detailed mechanistic studies.
Initial Broad-Spectrum Kinase Panel Screening
A logical first step is to screen the compound against a broad panel of kinases. The rationale for this is twofold: many pyrazole derivatives are known kinase inhibitors, and kinases are a large and well-validated class of drug targets. A commercially available kinase panel assay (e.g., from companies like Eurofins, Reaction Biology Corp., or Promega) can provide initial insights into the compound's selectivity profile.
Target Validation and Secondary Assays
Any "hits" from the initial screen should be validated through secondary, more focused assays. This involves confirming the inhibitory activity in-house using orthogonal assay formats. For example, if the primary screen was a binding assay, a functional enzymatic assay should be used for confirmation.
The following diagram illustrates a typical workflow for target identification and validation:
Caption: A workflow for identifying and validating enzyme targets.
In-Depth Protocols for Enzymatic Characterization
Once a putative enzyme target is identified and validated, a series of detailed in vitro experiments are necessary to characterize the inhibitory properties of this compound.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[5] It is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5]
Protocol: Spectrophotometric IC50 Determination
This protocol is a general template and should be adapted for the specific enzyme and substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer known to be suitable for the target enzyme's activity.[6] The pH and ionic strength should be kept constant throughout the experiment.[6]
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in the assay buffer. The final enzyme concentration in the assay should be in the linear range of the reaction.
-
Substrate Stock Solution: Prepare a stock solution of the appropriate substrate in the assay buffer. The substrate concentration should ideally be at or near the Michaelis constant (Km) for accurate IC50 determination.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock to create a range of concentrations to be tested.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the assay buffer to each well.
-
Add a small volume of the serially diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (with solvent only) and a "no enzyme" control.
-
Add the enzyme solution to all wells except the "no enzyme" control and incubate for a pre-determined time at a constant temperature to allow for inhibitor binding.[7]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Determination of the Inhibition Constant (Ki)
While the IC50 value is a useful measure of potency, it can be influenced by experimental conditions such as substrate concentration.[8][9] The inhibition constant (Ki) is a more fundamental measure of an inhibitor's affinity for an enzyme.[8] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Cheng-Prusoff Equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration
-
Km is the Michaelis constant of the substrate
To determine the mode of inhibition and a more accurate Ki, further kinetic studies are required.
Protocol: Mode of Inhibition Studies
-
Varying Substrate and Inhibitor Concentrations:
-
Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.
-
Measure the initial reaction rates for each condition.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Plot the reciprocal of the reaction rate (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
The following diagram illustrates the expected Lineweaver-Burk plots for different modes of inhibition:
Caption: Lineweaver-Burk plots for different inhibition types.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Inhibitory Activity of this compound Against a Putative Kinase Target
| Parameter | Value |
| IC50 | e.g., 150 nM |
| Ki | e.g., 75 nM |
| Mode of Inhibition | e.g., Competitive |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
A low IC50 and Ki value would indicate that this compound is a potent inhibitor of the target enzyme. The mode of inhibition provides insight into how the compound interacts with the enzyme and its substrate.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the in vitro enzymatic characterization of this compound. By following a systematic approach of target identification, validation, and detailed kinetic analysis, researchers can gain a thorough understanding of this novel compound's biological activity. The insights gained from these studies will be crucial for its further development as a potential therapeutic agent. Future work should focus on cell-based assays to confirm the on-target activity in a more physiological context and in vivo studies to assess its efficacy and pharmacokinetic properties.
References
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Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Molecules, 29(1), 23. [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12065-12079. [Link]
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How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]
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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Enduring Versatility of the Pyrazole Moiety
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a cornerstone in the design of therapeutic agents across a wide spectrum of diseases.[3][4] Pyrazole-containing drugs have demonstrated remarkable success in the clinic, with notable examples including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB.[5][6] The continued interest in this scaffold stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and metal chelation, thereby influencing potency, selectivity, and pharmacokinetic properties.[7][8]
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the intricate structure-activity relationships (SAR) of pyrazole derivatives. We will delve into the causal relationships between specific structural modifications and their impact on biological activity against key therapeutic targets. This guide will provide not only a comprehensive overview of established SAR principles but also detailed, field-proven experimental protocols to empower researchers in their own drug discovery endeavors.
I. Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors: A Case Study in Selectivity
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) has been a major goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[9][10] Pyrazole-containing compounds, most famously celecoxib, have played a pivotal role in achieving this selectivity.[9][11]
Core Pharmacophore and Key SAR Insights
The general pharmacophore for pyrazole-based COX-2 inhibitors features a central pyrazole ring with specific substitutions at the 1, 3, and 5-positions. The SAR for these derivatives is well-established and provides a clear roadmap for designing selective inhibitors.[12]
-
N-1 Substitution: A key determinant of COX-2 selectivity is the presence of a para-sulfonamide (-SO2NH2) or a para-methylsulfonyl (-SO2Me) phenyl group at the N-1 position of the pyrazole ring.[12] This moiety can insert into a secondary pocket present in the active site of COX-2, but not COX-1, leading to selective inhibition.[12]
-
C-3 and C-5 Substitutions: The C-3 and C-5 positions are typically substituted with aryl groups. For potent COX-2 inhibition, a p-tolyl group at the C-5 position and a trifluoromethyl group at the C-3 position, as seen in celecoxib, are highly favorable.[13] Modifications to these aryl rings can fine-tune potency and selectivity.
-
C-4 Substitution: The C-4 position of the pyrazole ring is generally unsubstituted in potent COX-2 inhibitors.
The following diagram illustrates the key pharmacophoric features of pyrazole-based COX-2 inhibitors.
Caption: Key pharmacophoric features of pyrazole-based COX-2 inhibitors.
Quantitative SAR Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of celecoxib and its analogs, highlighting the importance of the N-1 substituent for COX-2 selectivity.
| Compound | N-1 Phenyl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-SO2NH2 | 15 | 0.04 | 375 |
| Analog 1 | 4-SO2Me | 10 | 0.05 | 200 |
| Analog 2 | H | >100 | 10 | <10 |
| Analog 3 | 4-NO2 | 50 | 5 | 10 |
Data sourced from multiple studies on celecoxib analogs. [9][14][15]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.[6][16]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin
-
Epinephrine
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of COX activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
II. Pyrazole Derivatives as Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[17][18] The pyrazole scaffold has emerged as a versatile template for the design of potent and selective kinase inhibitors.[17][18]
Core Pharmacophore and Key SAR Insights
Pyrazole-based kinase inhibitors typically function as "hinge-binders," forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[19] The substitutions on the pyrazole ring are critical for achieving high affinity and selectivity.
-
N-1 and C-3/C-5 Substitutions: These positions are often decorated with various aryl and heterocyclic groups that can occupy the hydrophobic regions of the ATP-binding pocket, contributing to potency and selectivity. The specific nature of these substituents is highly dependent on the target kinase.
-
C-4 Substitution: The C-4 position can be substituted with groups that can form additional interactions with the solvent-exposed region of the active site, further enhancing affinity.
-
Amino-pyrazoles: The 3-aminopyrazole moiety is a particularly effective hinge-binding motif, with the amino group acting as a hydrogen bond donor.[20]
The following diagram illustrates the general binding mode of a pyrazole-based kinase inhibitor.
Caption: General binding mode of a pyrazole-based kinase inhibitor.
Quantitative SAR Data
The following table presents the inhibitory activities of a series of pyrazole derivatives against a specific kinase, demonstrating the impact of substituent modifications.
| Compound | R1 (at N-1) | R3 (at C-3) | R5 (at C-5) | Kinase IC50 (nM) |
| Lead Compound | Phenyl | H | 4-Pyridyl | 500 |
| Analog 4 | 2,4-Dichlorophenyl | H | 4-Pyridyl | 50 |
| Analog 5 | Phenyl | NH2 | 4-Pyridyl | 20 |
| Analog 6 | 2,4-Dichlorophenyl | NH2 | 4-Pyridyl | 2 |
Data is representative of typical SAR studies for kinase inhibitors. [2][5][21]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common luminescence-based assay for measuring kinase activity and inhibition.[22]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase and the test compound (or DMSO control).
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
III. Pyrazole Derivatives as Antimicrobial Agents: Combating Resistance
The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][23]
Core Pharmacophore and Key SAR Insights
The SAR for antimicrobial pyrazoles is more diverse and target-dependent compared to COX and kinase inhibitors. However, some general trends can be observed.
-
Substituent Effects: The nature and position of substituents on the pyrazole ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro (-NO2) and halo groups, on aryl substituents can enhance activity.[23]
-
Hybrid Molecules: The incorporation of other bioactive pharmacophores, such as thiadiazines or isocoumarins, into the pyrazole scaffold can lead to potent hybrid antimicrobial agents.[1][23]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.
The following diagram illustrates a general workflow for the synthesis and evaluation of antimicrobial pyrazole derivatives.
Caption: Workflow for the development of antimicrobial pyrazole derivatives.
Quantitative SAR Data
The following table shows the Minimum Inhibitory Concentration (MIC) values of a series of pyrazole derivatives against a bacterial strain, illustrating the effect of different substituents.
| Compound | Substituent at C-5 Phenyl | MIC (µg/mL) vs. S. aureus |
| Parent Compound | H | 128 |
| Analog 7 | 4-Cl | 32 |
| Analog 8 | 4-NO2 | 16 |
| Analog 9 | 4-OCH3 | 64 |
Data is representative of typical SAR studies for antimicrobial agents. [24][25]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[4][26][27]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth) or use a plate reader to measure the optical density.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion: The Future of Pyrazole-Based Drug Discovery
The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The well-defined structure-activity relationships for various biological targets provide a solid foundation for rational drug design. As our understanding of disease biology deepens and new targets emerge, the versatility of the pyrazole core, coupled with modern synthetic and computational techniques, will undoubtedly lead to the discovery of the next generation of innovative medicines. This guide has provided a framework for understanding and applying the principles of SAR to pyrazole derivatives, empowering researchers to contribute to this exciting and impactful field.
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Spectroscopic Blueprint of a Novel PROTAC Building Block: A Technical Guide to 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. As a potentially valuable building block in the development of targeted protein degraders (PROTACs) and other bioactive molecules, a thorough understanding of its structural features is paramount. In the absence of empirical data, this document leverages advanced predictive algorithms and established spectroscopic principles to construct a detailed spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations, standardized experimental protocols for future empirical validation, and a foundational understanding of the molecule's structural characteristics.
Introduction
This compound is a heterocyclic compound featuring a brominated pyrazole ring linked to a morpholino-functionalized phenyl sulfonamide. This unique combination of moieties suggests its potential as a versatile scaffold in medicinal chemistry. The brominated pyrazole can serve as a handle for further functionalization through cross-coupling reactions, while the sulfonamide and morpholine groups can influence solubility, pharmacokinetic properties, and protein-binding interactions. Accurate structural elucidation through spectroscopic methods is the cornerstone of its chemical characterization and is essential for its application in drug discovery and development.
This guide presents a detailed in silico spectroscopic characterization to facilitate future research and empirical data validation.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is detailed below.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | s | 1H | H-5 (pyrazole) |
| ~7.95 | d | 2H | Ar-H (ortho to SO₂) |
| ~7.80 | d | 2H | Ar-H (ortho to pyrazole) |
| ~7.65 | s | 1H | H-3 (pyrazole) |
| ~3.75 | t | 4H | Morpholine (-CH₂-O-) |
| ~3.00 | t | 4H | Morpholine (-CH₂-N-) |
Note: Predicted chemical shifts are estimates and may vary in experimental conditions.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key structural features:
-
Pyrazole Protons: The two singlets at approximately 8.05 ppm and 7.65 ppm are assigned to the protons on the pyrazole ring (H-5 and H-3, respectively). Their singlet nature is due to the absence of adjacent protons. The downfield shift is characteristic of protons on an aromatic heterocyclic system.
-
Phenyl Protons: The two doublets at around 7.95 ppm and 7.80 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be more deshielded and appear further downfield.
-
Morpholine Protons: The two triplets at approximately 3.75 ppm and 3.00 ppm are indicative of the morpholine ring protons. The protons adjacent to the oxygen atom are more deshielded than those adjacent to the nitrogen atom, a typical pattern for morpholine moieties.[1][2]
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon framework of a molecule. The predicted ¹³C NMR spectrum is summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-3 (pyrazole) |
| ~138.0 | C-Ar (ipso, attached to SO₂) |
| ~135.0 | C-Ar (ipso, attached to pyrazole) |
| ~129.0 | C-Ar (ortho to pyrazole) |
| ~128.0 | C-Ar (ortho to SO₂) |
| ~127.5 | C-5 (pyrazole) |
| ~95.0 | C-4 (pyrazole, attached to Br) |
| ~66.0 | Morpholine (-CH₂-O-) |
| ~46.0 | Morpholine (-CH₂-N-) |
Note: Predicted chemical shifts are estimates and may vary in experimental conditions.
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum corroborates the proposed structure:
-
Pyrazole Carbons: The signals for the pyrazole carbons are spread over a wide range. The carbon bearing the bromine atom (C-4) is significantly shielded due to the heavy atom effect, appearing upfield around 95.0 ppm.
-
Aromatic Carbons: The signals for the phenyl ring carbons are in the expected aromatic region. The ipso-carbons, directly attached to the sulfonyl group and the pyrazole ring, are typically quaternary and may show lower intensity.
-
Morpholine Carbons: The two signals in the aliphatic region, around 66.0 ppm and 46.0 ppm, are assigned to the morpholine carbons. The carbon atoms adjacent to the electronegative oxygen are found at a lower field.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural components. Electron Ionization (EI) or Electrospray Ionization (ESI) could be used for this analysis.[3][4]
Molecular Weight: 402.26 g/mol (for C₁₃H₁₄BrN₃O₃S)
Table 3: Predicted Major Mass Fragments
| m/z | Proposed Fragment |
| 401/403 | [M]+• (Molecular ion with isotopic pattern for Br) |
| 337/339 | [M - SO₂]+• |
| 235 | [M - C₄H₈NO]+• |
| 156 | [SO₂-Ar-N₂]+ |
| 86 | [C₄H₈NO]+ |
Interpretation of the Mass Spectrum and Fragmentation Pathway
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The predicted fragmentation pattern is consistent with the known behavior of sulfonamides and aromatic systems.[5][6]
A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[6][7] Another likely fragmentation is the cleavage of the morpholine ring or the entire morpholinosulfonylphenyl group.
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Whitepaper: Elucidating the Pharmacokinetic Profile of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Introduction
In the landscape of modern drug discovery, the journey of a candidate molecule from bench to bedside is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound govern its efficacy, safety, and dosing regimen. This guide provides a technical framework for characterizing the pharmacokinetic profile of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, a novel heterocyclic entity.
While specific experimental data for this exact molecule is not yet publicly available, its structure—comprising a pyrazole core, a morpholine moiety, and a sulfonyl linker—provides a strong basis for predicting its behavior and designing a robust investigational strategy. The pyrazole nucleus is a cornerstone of many approved drugs, often selected for its metabolic stability.[1][2] The morpholine ring is a widely used pharmacophore known to bestow favorable drug-like properties and improve pharmacokinetics.[3][4][5] Concurrently, the sulfonyl group can enhance metabolic stability and modulate solubility.[6][7][8] This document outlines the predictive analysis based on these structural motifs and presents the comprehensive experimental workflows required for empirical validation.
Structural Rationale and Predicted Pharmacokinetic Attributes
The molecular architecture of this compound suggests a compound designed for metabolic resilience and favorable physicochemical properties.
-
Pyrazole Core : This five-membered aromatic heterocycle is known for its resistance to metabolic degradation, which can contribute to a longer half-life.[1] Its inclusion often serves to improve properties like lipophilicity and aqueous solubility, crucial for oral absorption and distribution.[2][9]
-
Morpholine Moiety : As a "privileged structure" in medicinal chemistry, the morpholine ring is frequently incorporated to enhance aqueous solubility and metabolic stability.[4][10] Its presence often leads to improved oral bioavailability and a more predictable PK profile.[3][11]
-
Sulfonyl Group : This functional group is relatively stable and can block sites that would otherwise be metabolically vulnerable, thereby prolonging the drug's duration of action.[6] It also serves as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins and modulating solubility.[6][7][12]
Based on these components, the predicted PK profile would likely feature good oral absorption, moderate to high plasma protein binding, distribution into various tissues, metabolism primarily through oxidative pathways, and excretion of metabolites via renal and/or biliary routes. The following sections detail the experimental protocols to confirm and quantify these predictions.
Experimental Workflow for Comprehensive PK Profiling
A multi-stage approach is essential for a complete characterization of the ADME properties. This process integrates in vitro assays for early screening with in vivo studies for definitive profiling.
Caption: Workflow for a typical rodent in vivo PK study.
-
Protocol: Rat Pharmacokinetic Study
-
Fast male Sprague-Dawley rats overnight.
-
Administer the compound to one cohort via intravenous (IV) bolus injection (e.g., 1 mg/kg in a suitable vehicle) and to a second cohort via oral gavage (PO) (e.g., 10 mg/kg).
-
Collect serial blood samples (approx. 100 µL) from the tail or jugular vein at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples using a validated LC-MS/MS method to determine the drug concentration over time.
-
Plot the plasma concentration-time data and perform non-compartmental analysis (NCA) to derive key PK parameters.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Predicted & Experimental In Vitro ADME Profile
| Parameter | Predicted Outcome | Rationale | Placeholder for Experimental Data |
|---|---|---|---|
| Aqueous Solubility (pH 7.4) | Moderate | Morpholine enhances solubility; large aromatic system may limit it. | e.g., 50 µM |
| LogD (pH 7.4) | 2.0 - 3.5 | Balance between lipophilic pyrazole/phenyl rings and polar morpholine/sulfonyl groups. | e.g., 2.8 |
| Caco-2 Papp (A→B) | >10 x 10-6 cm/s | Suggests good potential for passive oral absorption. | e.g., 15 x 10-6 cm/s |
| Efflux Ratio (B→A / A→B) | < 2 | Indicates not a significant substrate of efflux transporters like P-gp. | e.g., 1.5 |
| Rat Microsomal Half-life | > 30 min | Pyrazole and sulfonyl groups confer metabolic stability. | e.g., 45 min |
| Human Plasma Protein Binding | > 95% | Lipophilic character suggests high affinity for plasma proteins like albumin. | e.g., 98.5% |
Table 2: Key In Vivo Pharmacokinetic Parameters (Rat Model)
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) | Definition |
|---|---|---|---|
| Cmax (ng/mL) | N/A | (Value) | Maximum observed plasma concentration |
| Tmax (hr) | N/A | (Value) | Time to reach Cmax |
| AUC0-inf (ng*hr/mL) | (Value) | (Value) | Area under the plasma concentration-time curve |
| t1/2 (hr) | (Value) | (Value) | Elimination half-life |
| CL (mL/min/kg) | (Value) | N/A | Total body clearance |
| Vdss (L/kg) | (Value) | N/A | Volume of distribution at steady state |
| F% | N/A | (Value) | Absolute oral bioavailability |
Conclusion
The structural features of this compound—a stable pyrazole core, a PK-enhancing morpholine ring, and a stabilizing sulfonyl linker—suggest it is a promising candidate with a potentially favorable drug-like profile. The systematic application of the in vitro and in vivo protocols detailed in this guide is essential to empirically define its absorption, distribution, metabolism, and excretion characteristics. The resulting data will be instrumental in guiding further preclinical development, including toxicology studies and dose prediction for first-in-human trials, ultimately determining its therapeutic potential.
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Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
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A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). Ingenta Connect. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
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Methodological & Application
Using 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole in cell-based assays.
An Application Framework for the Characterization of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole in Cell-Based Assays
Senior Application Scientist Note: The compound this compound is not extensively characterized in publicly available scientific literature. Therefore, this document serves as a comprehensive framework and guide for researchers to systematically evaluate its biological activity. The protocols provided are established methods for characterizing novel small-molecule inhibitors, designed to generate robust and reproducible data. We will refer to the compound as PZ-MBS (Pyrazole-Morpholino-Benzenesulfonyl) for the remainder of this guide.
Introduction: Deconstructing the PZ-MBS Scaffold
The chemical structure of PZ-MBS incorporates two key pharmacophores that are prevalent in modern drug discovery: a pyrazole ring and a morpholine moiety. Understanding these components provides a rational basis for designing initial cell-based experiments.
-
The Pyrazole Core: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs featuring this ring system.[1][2] Its unique physicochemical properties often enhance pharmacokinetic profiles and facilitate strong binding interactions with biological targets.[1] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects.[2][3]
-
The Morpholine Group: The morpholine ring is frequently incorporated into drug candidates to modulate physicochemical properties.[4][5] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profiles, which are critical for a compound's efficacy in cellular and in vivo systems.[6][7] The morpholine group can also serve as a key interacting element or as a scaffold to correctly orient other functional groups within a target's binding site.[4][7]
Given these structural features, it is plausible to hypothesize that PZ-MBS may function as an inhibitor of cellular signaling pathways, such as those mediated by protein kinases, which are common targets for pyrazole-containing drugs.[3] This guide outlines a logical, phased approach to test this hypothesis, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic studies.
Phase 1: Foundational Analysis & Primary Screening
Before performing any cell-based assays, it is critical to establish the fundamental physicochemical properties of PZ-MBS and its general effect on cell viability.
Compound Handling and Solubility
Rationale: Inaccurate concentration of the test compound due to poor solubility is a major source of experimental variability and artifacts. Determining the solubility of PZ-MBS in common solvents like Dimethyl Sulfoxide (DMSO) and its stability in cell culture media is a mandatory first step.[8]
Protocol 1: Solubility and Stock Solution Preparation
-
Prepare a high-concentration stock solution of PZ-MBS (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Visually inspect for complete dissolution. Gentle warming or sonication may be required.
-
Perform serial dilutions of the DMSO stock into your complete cell culture medium (e.g., DMEM + 10% FBS) to the highest desired working concentration.
-
Incubate the media-diluted compound at 37°C for a period equivalent to your longest planned experiment (e.g., 72 hours).
-
After incubation, inspect the solution for any signs of precipitation. Centrifuge the tube and inspect for a pellet.
-
Trustworthiness Check: The final concentration of DMSO in the cell culture wells should be kept constant across all treatments (including vehicle controls) and should not exceed a level known to affect the cells (typically ≤0.5%).[9]
General Cytotoxicity and Viability Assays
Rationale: The initial goal is to determine if PZ-MBS has any effect on cell survival or proliferation and to establish a dose-response relationship (IC50).[10] Using multiple assays based on different biological principles provides a more complete picture and helps to avoid misleading results from compound interference.[11]
Table 1: Overview of Primary Cytotoxicity Assays
| Assay Principle | Measures | Advantages | Potential Pitfalls |
| Tetrazolium Reduction (MTT/XTT) | Metabolic activity (mitochondrial reductase function) | Inexpensive, high-throughput | Interference from reducing agents, compound color |
| Lactate Dehydrogenase (LDH) Release | Membrane integrity (cell death) | Directly measures cytotoxicity | Measures late-stage cell death, timing is critical |
| ATP Quantification (e.g., CellTiter-Glo®) | Intracellular ATP levels (cell viability) | High sensitivity, good for 3D cultures[12] | Interference from compounds affecting luciferase |
Protocol 2: Dose-Response Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate your chosen cell line (e.g., A549 lung cancer cells) in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PZ-MBS in complete culture medium. A common starting range is 0.01 µM to 100 µM.[13]
-
Remove the old medium from the cells and add the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's protocol and incubate to allow for formazan crystal formation.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Phase 2: Mechanistic Investigation
If PZ-MBS demonstrates dose-dependent cytotoxicity, the next phase is to investigate how it affects the cells. Based on its pyrazole scaffold, investigating kinase inhibition is a logical starting point.
Assessing Kinase Pathway Inhibition
Rationale: Many pyrazole-containing compounds are ATP-competitive kinase inhibitors.[14] A common method to assess this in cells is to measure the phosphorylation status of a key downstream substrate of a suspected target kinase via Western Blot.
Hypothetical Target Pathway: MAPK/ERK The MAPK/ERK pathway is frequently dysregulated in cancer and is a common target for kinase inhibitors. A decrease in phosphorylated ERK (p-ERK) upon treatment with PZ-MBS would suggest inhibition of an upstream kinase in this pathway (e.g., MEK or RAF).
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by PZ-MBS.
Protocol 3: Western Blot for Phospho-ERK
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with PZ-MBS at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a short duration (e.g., 1-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody against phospho-ERK (p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Trustworthiness Check: Strip the membrane and re-probe with an antibody for total ERK to ensure that changes in the phospho-protein are not due to changes in the total amount of protein.[15] A loading control (e.g., GAPDH or β-actin) is also essential.
Cell Cycle and Apoptosis Analysis
Rationale: Cytotoxicity can be mediated by arresting the cell cycle or by inducing programmed cell death (apoptosis).[10][16] Flow cytometry is a powerful tool to quantify these effects.
Protocol 4: Cell Cycle Analysis with Propidium Iodide (PI)
-
Treatment and Harvest: Treat cells in 6-well plates with PZ-MBS at relevant concentrations (e.g., IC50) for 24-48 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells on a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in any phase compared to the vehicle control indicates cell cycle arrest.
Experimental Workflow and Data Validation
A systematic workflow ensures that results are logical and build upon one another. Furthermore, including steps to validate on-target effects is a hallmark of rigorous scientific practice.[15]
Caption: A systematic workflow for the characterization of a novel inhibitor.
On-Target Validation Strategies:
-
Rescue Experiments: If the effect of PZ-MBS is due to on-target activity, it should be possible to "rescue" the phenotype by expressing a form of the target that is resistant to the inhibitor.[15]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Application of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole for kinase inhibition.
An in-depth guide for researchers, scientists, and drug development professionals on the application of pyrazole-based compounds for kinase inhibition, with a focus on the representative scaffold of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
While specific experimental data for this compound is not extensively available in public literature, the pyrazole core is a well-established and privileged scaffold in the design of potent and selective kinase inhibitors.[1][2] This application note will therefore provide a comprehensive guide to the utilization of pyrazole-containing molecules as kinase inhibitors, drawing upon established principles and examples from the extensive body of research on related compounds. The protocols and methodologies described herein are broadly applicable for the evaluation of novel pyrazole derivatives, including this compound.
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[3][4] This structure serves as an excellent bioisostere for other aromatic systems and possesses the key electronic and steric features to interact with the ATP-binding pocket of various kinases.[2] The versatility of pyrazole chemistry allows for the facile introduction of diverse substituents at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The vast majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to mimic the adenine region of ATP and establish key interactions with the hinge region of the kinase domain. The pyrazole ring itself can act as a scaffold to present various functional groups that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the ATP-binding pocket.[2]
A prominent example of a signaling pathway frequently targeted by pyrazole-containing inhibitors is the FMS-like tyrosine kinase 3 (FLT3) pathway, which is often dysregulated in acute myeloid leukemia (AML).[5] Inhibition of FLT3 by a pyrazole-based compound would block the downstream signaling cascade involving pathways such as RAS-MAPK and PI3K-AKT, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
Caption: Inhibition of the FLT3 signaling pathway by a representative pyrazole-based kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the in vitro potency of a pyrazole-based compound against a target kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[6]
Rationale: This assay is a robust and high-throughput method for determining the IC50 value of a kinase inhibitor. It measures kinase activity by quantifying the amount of ADP produced, which is a direct product of the phosphotransferase reaction. The luminescent signal provides a wide dynamic range and high sensitivity.
Materials:
-
Recombinant target kinase (e.g., FLT3, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compound) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound dilution or DMSO for control wells (final DMSO concentration should be kept below 1%).[7]
-
Kinase Addition: Add 2 µL of the target kinase solution to each well. The optimal kinase concentration should be determined empirically beforehand.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The concentrations of substrate and ATP should be at or near their Km values for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ technology.
Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of a pyrazole-based compound on the proliferation of cancer cell lines that are dependent on the target kinase.
Rationale: A cell-based assay is crucial to determine if the in vitro kinase inhibition translates into a cellular effect. The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line with known dependence on the target kinase (e.g., MV4-11 cells for FLT3)
-
Complete cell culture medium
-
This compound (or other test compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white assay plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, mix gently, and incubate at room temperature for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic curve.
Data Presentation: Potency and Selectivity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities (IC50 values) of several representative pyrazole-based compounds against various kinases, as reported in the literature. This data illustrates the potential for this scaffold to yield highly potent and selective inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | <10 (for all) | MV4-11 | 0.008 | [5] |
| Compound 2 | Akt1 | 1.3 | HCT116 | 0.95 | [1] |
| Compound 22 | CDK (unspecified) | Not reported | MiaPaCa2 | 0.247 | [1] |
| SR-3677 | ROCK-II | ~3 | Not reported | ~0.003 | [8] |
Conclusion
The pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors. By leveraging the synthetic tractability and favorable physicochemical properties of this heterocycle, researchers can design potent and selective modulators of kinase activity. The protocols and information provided in this application note offer a robust framework for the characterization of novel pyrazole-based compounds, such as this compound, and their advancement in drug discovery programs.
References
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Martens, S. lab, University of Vienna, Max Perutz Labs. (2023). In vitro kinase assay. protocols.io. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
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Al-Ostath, S., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
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Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Sanna, F., et al. (2022). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Chemical Biology & Drug Design. [Link]
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El-Gamal, M. I., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry. [Link]
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Leveridge, M., & Buxton, J. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
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Zhang, H., et al. (2012). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
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Anizon, F., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]
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PubChem. (n.d.). 4-bromo-1-(phenylsulfonyl)pyrazole. [Link]
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OMICS International. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-BROMO-3, 5-DIARYL-1-PHENYL-2- PYRAZOLINE DERIVATIVES AS ANTIOXIDANT AND ANTI-INFLAMMATORY AGENTS. [Link]
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Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. [Link]
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Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Application Notes and Protocols for Determining the Solubility of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole in DMSO and Culture Media
Introduction: The Critical Role of Solubility in Preclinical Research
In the realm of drug discovery and development, the accurate determination of a compound's solubility is a foundational step that influences the reliability and reproducibility of in vitro and in vivo studies.[1][2] Poor solubility can lead to a cascade of issues, including underestimated biological activity, inconsistent results, and inaccurate structure-activity relationships (SAR).[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for solubilizing and utilizing 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole in Dimethyl Sulfoxide (DMSO) and common cell culture media. While specific solubility data for this compound is not widely published, the protocols outlined herein provide a systematic approach to determine its empirical solubility and ensure its effective application in cell-based assays.
Understanding the Physicochemical Properties of Pyrazole Derivatives
While specific data for this compound is limited, analysis of its constituent parts can offer insights. The core structure is a 4-bromopyrazole, a heterocyclic aromatic organic compound. Generally, pyrazole derivatives exhibit a range of solubilities. For instance, 4-bromopyrazole itself is described as being slightly soluble in water but soluble in organic solvents like DMSO and methanol.[3] The addition of a larger, more complex substituent like the 4-morpholinosulfonylphenyl group will significantly influence the overall physicochemical properties, including its solubility.[4][5] It is crucial, therefore, to experimentally determine the solubility of the specific compound in the desired solvents and media.
Part 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent in biological research due to its ability to dissolve a vast array of both polar and nonpolar compounds.[6][7] It is also miscible with water and cell culture media, making it an ideal vehicle for delivering compounds to cells in vitro.[6] However, it is important to note that DMSO is not biologically inert and can have dose-dependent effects on cell growth, viability, and differentiation.[6][8][9][10] Therefore, the preparation of a high-concentration stock solution is the first step in minimizing the final DMSO concentration in the culture medium.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The molecular weight of this compound should be used for precise calculations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of the compound needed.
-
Weigh the compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance in a sterile, nuclease-free microcentrifuge tube.[11]
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.[11]
-
Dissolution:
-
Gently vortex the tube for 1-2 minutes to facilitate dissolution.[12][13] Avoid vigorous mixing that can introduce air bubbles.[11][12]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes.[12][13]
-
Gentle warming in a 37°C water bath can also be employed, but caution is advised as heat may degrade some compounds.[12][13]
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[12] Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Part 2: Determining the Kinetic Solubility in Cell Culture Media
The solubility of a compound in a complex aqueous environment like cell culture media can be significantly different from its solubility in pure DMSO.[14] Factors such as pH, ionic strength, and the presence of proteins and other macromolecules can all influence solubility.[15] The following protocol provides a method for determining the kinetic solubility of this compound in your specific cell culture medium.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining kinetic solubility.
Protocol for Kinetic Solubility Assessment
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold serial dilutions of your 10 mM stock solution in 100% DMSO.[12] This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.) in DMSO.
-
Dilute into Culture Media: In separate sterile tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium. Then, add a small volume of each DMSO dilution to the corresponding tube/well to achieve a final desired dilution (e.g., 1:1000). This will result in a final DMSO concentration of 0.1%.[16]
-
Incubation: Incubate the solutions at 37°C for a period relevant to your planned experiments (e.g., 2 hours, 24 hours).
-
Visual and Microscopic Inspection:
-
Carefully inspect each solution for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, examine a small aliquot of each solution under a microscope.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered the kinetic solubility of the compound in that specific medium under those conditions.
Data Presentation: Example Solubility Assessment
| Concentration in Media (µM) | Final DMSO (%) | Visual Observation (2 hours) | Microscopic Observation (2 hours) |
| 10 | 0.1 | Clear | No precipitate |
| 5 | 0.1 | Clear | No precipitate |
| 2.5 | 0.1 | Clear | No precipitate |
| 1.25 | 0.1 | Clear | No precipitate |
| 0.625 | 0.1 | Clear | No precipitate |
In this hypothetical example, the kinetic solubility would be determined to be at least 10 µM.
Part 3: Best Practices for Cell-Based Assays
Controlling for DMSO-Induced Effects
It is imperative to maintain a consistent, low final concentration of DMSO across all experimental and control wells.[17] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to minimize off-target effects.[9][12]
Vehicle Control: Always include a vehicle control group in your experiments. This group should contain cells treated with the same final concentration of DMSO as the experimental groups, but without the test compound. This allows for the differentiation of compound-specific effects from any effects induced by the solvent.
Workflow for Preparing Working Solutions for Cell Treatment
Caption: Preparing working solutions for cell treatment.
Protocol for Preparing Working Solutions
-
Thaw Stock Solution: Thaw your frozen aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): It is often best to perform serial dilutions in 100% DMSO before the final dilution into aqueous media to prevent precipitation.
-
Prepare Final Working Solution: Add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains low (e.g., ≤ 0.1%).[11]
-
Mix Gently: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Treat Cells: Add the final working solution to your cells immediately.
Conclusion
The successful use of this compound in cell-based assays is contingent upon its proper solubilization and the careful control of the solvent concentration. By following the detailed protocols and best practices outlined in this application note, researchers can confidently prepare and utilize this compound, ensuring the generation of accurate and reproducible data. The emphasis on empirically determining the kinetic solubility in the specific culture medium used is a critical step that should not be overlooked.
References
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Wikipedia. Dimethyl sulfoxide. [Link]
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Al Ashmawy, Z. G., et al. (2021). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
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El-Sayed, M. A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
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Kim, J. H., et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine, 15(4), 3649–3655. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
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LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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Creative Bioarray. Aqueous Solubility Assays. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays? [Link]
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Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. [Link]
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Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]
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ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]
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Al-Ali, H., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 109. [Link]
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Lemos, C., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11075–11086. [Link]
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ChemBK. 4-Bromo pyrazole. [Link]
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Gryni, R., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecular Informatics, 40(10), 2100091. [Link]
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Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
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Western blot protocol after 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole treatment.
Application Note & Protocol
Quantitative Western Blot Analysis of Cellular Signaling Pathways Following Treatment with 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for utilizing Western blotting to investigate the cellular effects of this compound. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, frequently found in compounds designed to modulate kinase activity[1][2][3]. Given this structural precedent, particularly the similarity to known mTOR inhibitors[4], it is hypothesized that this compound may act as a kinase inhibitor. This guide details a robust, self-validating Western blot workflow designed to accurately quantify changes in protein phosphorylation and downstream signaling events. We emphasize best practices, including rigorous sample preparation, appropriate normalization strategies, and antibody validation, to ensure the generation of reliable and reproducible data.
Scientific Principles & Strategic Considerations
Rationale: Investigating a Putative Kinase Inhibitor
The molecular structure of this compound suggests its potential as a modulator of intracellular signaling cascades, which are often regulated by protein kinases. When a small molecule inhibitor binds to a kinase, it typically prevents the phosphorylation of its downstream substrates. Western blotting is an indispensable technique to detect these changes.
The core experimental design involves comparing protein extracts from untreated (vehicle control) cells with cells treated with the compound. A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of a specific target protein, without affecting the total amount of that protein[5]. This confirms that the compound's effect is on the protein's activity, not its expression or degradation.
The Imperative of Antibody Validation
The reliability of any Western blot experiment hinges on the quality of the primary antibodies used. It is critical to validate that an antibody is specific, selective, and reproducible for its intended target within the complex mixture of a cell lysate[6][7].
Key Validation Strategies:
-
Genetic Controls: Use of siRNA-mediated knockdown or knockout cell lines to confirm that the antibody signal disappears when the target protein is absent[8].
-
Independent Antibody Strategy: Employing two or more distinct antibodies that recognize different epitopes on the same target protein should yield identical results[9].
-
Phospho-Specificity: For phospho-specific antibodies, treating a lysate with a phosphatase (e.g., lambda phosphatase) should ablate the signal, confirming the antibody only recognizes the phosphorylated form of the protein[5][8].
Normalization: Moving Beyond Housekeeping Proteins
Total Protein Normalization (TPN) is a more robust method. It involves staining the entire protein content in each lane on the membrane and using this total protein signal as the loading control[13]. This approach is independent of the expression of any single protein and provides a more accurate representation of sample loading[14].
Experimental Workflow & Protocols
Overall Experimental Workflow
The following diagram outlines the complete workflow from cell treatment to data analysis.
Caption: End-to-end Western blot workflow for inhibitor studies.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in cell culture media to achieve the desired final concentrations.
-
Treatment:
-
For a dose-response experiment, treat cells with a range of concentrations (e.g., 0, 0.1, 1, 10, 100 µM) for a fixed time.
-
Include a "vehicle control" lane containing the same final concentration of DMSO as the highest drug concentration lane.
-
Aspirate the old media and replace it with media containing the compound or vehicle.
-
-
Incubation: Return cells to the incubator for the desired treatment duration (e.g., 1, 6, or 24 hours).
Protocol 2: Cell Lysis and Protein Quantification
Causality: This step is critical for preserving the phosphorylation state of proteins. All steps should be performed on ice to minimize the activity of endogenous proteases and phosphatases that are released upon cell lysis[15].
-
Prepare Lysis Buffer: Use a buffer suitable for whole-cell lysates, such as RIPA buffer. Immediately before use, add protease and phosphatase inhibitor cocktails to the buffer at the manufacturer's recommended concentration.
-
Wash Cells: Place the culture dish on ice. Aspirate the media and wash the cells once with ice-cold PBS[16][17].
-
Lyse Cells: Aspirate the PBS and add ice-cold lysis buffer (e.g., 500 µL for a 10 cm plate)[16].
-
Harvest Lysate: Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube[18].
-
Incubate & Clarify: Incubate the lysate on ice for 30 minutes with gentle agitation[18]. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris[19].
-
Collect Supernatant: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford protein assay. This is crucial for ensuring equal protein loading in the next step.
Protocol 3: SDS-PAGE, Transfer, and Immunoblotting
-
Prepare Samples: Based on the protein quantification, dilute each lysate to the same concentration (e.g., 1-2 µg/µL). Add 4x Laemmli sample buffer to your protein sample (final concentration 1x) and boil at 95-100°C for 5 minutes to denature the proteins[15][20].
-
Load Gel: Load equal amounts of protein (typically 20-30 µg per lane) into the wells of an SDS-PAGE gel[21]. Include a molecular weight marker in one lane.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its durability, which is ideal for stripping and re-probing[21].
-
Block Membrane: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding[16]. Note: For phospho-antibodies, BSA is often preferred as milk contains phosphoproteins that can increase background[21].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-target) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation[16].
-
Wash: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody[16].
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature[18].
-
Final Washes: Repeat the wash step (step 7) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager. Avoid using film, as its dynamic range is limited and not ideal for quantification[18].
Protocol 4: Stripping, Re-probing, and Normalization
-
Stripping (if necessary): To probe for the total protein, strip the primary and secondary antibodies from the membrane using a mild stripping buffer according to the manufacturer's protocol. Wash thoroughly.
-
Re-block and Re-probe: Block the stripped membrane again and incubate with the primary antibody for the total form of your target protein. Repeat the washing and secondary antibody steps as before.
-
Total Protein Staining (Normalization): After the final signal detection, rinse the membrane and stain with a reversible total protein stain like Ponceau S or a more sensitive fluorescent stain according to the manufacturer's protocol[22]. Image the stained membrane.
-
Data Analysis:
-
Use densitometry software to measure the band intensity for your phospho-protein, total protein, and the total protein stain in each lane.
-
Normalization Calculation: For each lane, divide the phospho-protein signal by the total protein signal. Then, normalize this value to the total protein stain signal for that lane. Finally, express all values relative to the vehicle control.
-
Data Interpretation & Validation
Hypothetical Signaling Pathway
Based on structurally similar compounds[4], this compound may inhibit a kinase in a pathway like the PI3K/Akt/mTOR axis. This pathway is a central regulator of cell growth and proliferation.
Caption: Hypothetical inhibition of the mTOR signaling pathway.
A Western blot experiment would aim to detect a decrease in the phosphorylation of mTOR substrates like p70S6K or S6 itself.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Insufficient protein load. | Load at least 20-30 µg of whole-cell lysate[23]. |
| Target protein not expressed or induced in the cell model. | Use a positive control cell line or treat cells with an activator to induce the pathway[5][23]. | |
| Primary antibody not working or used at wrong dilution. | Titrate the antibody to find the optimal concentration. Check datasheet for recommended conditions. | |
| High Background | Insufficient blocking or washing. | Increase blocking time to 1-2 hours. Increase the number and duration of wash steps[21]. |
| Antibody concentration is too high. | Reduce the concentration (increase the dilution) of the primary or secondary antibody[23]. | |
| Non-specific Bands | Primary antibody is not specific. | Perform antibody validation experiments (see Section 1.2). |
| Protein degradation. | Ensure fresh protease inhibitors were added to the lysis buffer and samples were kept cold. | |
| Inconsistent Loading Control | Housekeeping protein expression is affected by treatment. | Switch to Total Protein Normalization (TPN) as the loading control[12]. |
Reagents and Buffers
| Reagent / Buffer | Composition |
| RIPA Lysis Buffer | 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0. Add protease/phosphatase inhibitors fresh[15]. |
| 10x TBS | 24.2 g Tris base, 80 g NaCl in 1 L dH₂O. Adjust pH to 7.6 with HCl. |
| TBST (Wash Buffer) | 1x TBS with 0.1% Tween-20[16]. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST. |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue. |
Example Antibody Dilutions (Must be optimized)
| Antibody | Host | Dilution | Supplier |
|---|---|---|---|
| Phospho-S6 (Ser235/236) | Rabbit | 1:1000 | Example Corp. |
| Total S6 | Mouse | 1:1000 | Example Corp. |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Example Corp. |
| Anti-mouse IgG, HRP-linked | Horse | 1:2000 | Example Corp. |
References
-
Azure Biosystems. (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. [Link]
-
protocols.io. (2018). Antibody validation by Western Blot SOP #012. [Link]
-
Bio-Rad Laboratories. (2018). The How and Why of Normalizing Your Western Blots. Bio-Radiations. [Link]
-
Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. [Link]
-
LI-COR Biosciences. (n.d.). Western Blot Normalization Handbook. [Link]
-
Addgene. (2025). Antibodies 101: Normalization and Loading Controls for Western Blots. Addgene Blog. [Link]
-
Degasperi, A., Birtwistle, M. R., Kholodenko, N., & Kolch, W. (2014). Evaluating Strategies to Normalise Biological Replicates of Western Blot Data. PLoS ONE, 9(1), e87293. [Link]
-
Azure Biosystems. (2023). What is the Best Way to Normalize your Western blot?. [Link]
-
Wiley Online Library. (2025). A brief guide to good practices in pharmacological experiments: Western blotting. [Link]
-
Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol. [Link]
-
EMD Millipore. (2010). Western Blotting: Sample Preparation to Detection. Journal of Visualized Experiments, (44), 2159. [Link]
-
Taylor & Francis Online. (2019). Kinase Activity-Tagged Western Blotting Assay. [Link]
-
Bio-Rad Laboratories. (n.d.). General Protocol for Western Blotting. [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 789-817. [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%. [Link]
-
National Center for Biotechnology Information. (2011). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 3(3), 327-338. [Link]
-
PubMed. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
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- 7. Antibody validation by Western Blot SOP #012 [protocols.io]
- 8. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 9. azurebiosystems.com [azurebiosystems.com]
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- 11. Evaluating Strategies to Normalise Biological Replicates of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. blog.addgene.org [blog.addgene.org]
- 14. bioradiations.com [bioradiations.com]
- 15. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 22. researchgate.net [researchgate.net]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
The Pyrazole Scaffold: A Versatile Tool for Interrogating Neurobiological Systems
Introduction: The Ascendancy of Pyrazole Derivatives in Neuroscience Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and chemical biology. Its unique structural and electronic properties allow for facile chemical modification, enabling the generation of diverse compound libraries with a wide range of biological activities. In the field of neurobiology, pyrazole derivatives have proven to be invaluable tools for dissecting complex signaling pathways, elucidating the roles of specific receptors and enzymes, and developing novel therapeutic strategies for neurological and psychiatric disorders.
This comprehensive guide provides detailed application notes and protocols for the use of pyrazole derivatives in neurobiology research. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical probes to advance their understanding of the nervous system. The content herein is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, ensuring a deep and practical understanding of the experimental approaches.
I. Modulating the Endocannabinoid System with Pyrazole-Based Antagonists
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a plethora of physiological processes, including mood, appetite, pain, and memory. The cannabinoid type 1 (CB1) receptor is the most abundant G protein-coupled receptor in the brain and a key target for understanding the effects of cannabinoids. Pyrazole derivatives, most notably SR141716A (Rimonabant), have been instrumental as selective CB1 receptor antagonists, allowing researchers to probe the function of the ECS with high precision.[1][2]
Application Note: Elucidating the Role of CB1 Receptors in Neurotransmission and Behavior
SR141716A and its analogs are potent and selective antagonists of the CB1 receptor.[2] Their use in both in vitro and in vivo models has been pivotal in defining the physiological and pathological roles of the ECS. For instance, by blocking the effects of endogenous or exogenous cannabinoids, researchers can investigate the contribution of CB1 receptor signaling to neurotransmitter release, synaptic plasticity, and complex behaviors.
Key Applications:
-
Investigating Neurotransmitter Dynamics: In vivo microdialysis coupled with SR141716A administration allows for the real-time measurement of neurotransmitter levels in specific brain regions, revealing the modulatory role of the ECS on dopamine, serotonin, and other key signaling molecules.
-
Behavioral Pharmacology: Administration of SR141716A in animal models of learning, memory, anxiety, and addiction can elucidate the involvement of the CB1 receptor in these cognitive and affective processes.[1][3]
-
Receptor Binding and Characterization: Radiolabeled pyrazole derivatives are utilized in receptor binding assays to determine the affinity and density of CB1 receptors in different brain regions and to screen for novel cannabinoid ligands.
Protocol 1: In Vivo Microdialysis to Assess the Effect of a Pyrazole-Based CB1 Antagonist on Neurotransmitter Levels in the Nucleus Accumbens
This protocol describes the use of in vivo microdialysis in freely moving rats to measure changes in extracellular dopamine concentrations in the nucleus accumbens following the administration of the CB1 receptor antagonist, SR141716A.
Materials:
-
Male Wistar rats (250-300 g)
-
SR141716A
-
Vehicle solution (e.g., 2% DMSO, 2% Cremophor EL in saline)
-
Microdialysis probes (e.g., 2mm membrane for nucleus accumbens)[4]
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens (AP: +1.2 mm, ML: ±2.4 mm, DV: -6.7 mm from bregma).[5]
-
Allow the animal to recover for at least one week.
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[4]
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour to establish a stable baseline of dopamine levels.[4]
-
-
Drug Administration and Sample Collection:
-
Administer SR141716A (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples at regular intervals for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the mean baseline values.
-
Perform statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the effect of SR141716A on dopamine release.
-
Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory
This protocol outlines the use of the Morris water maze to evaluate the effect of a pyrazole-based CB1 antagonist on spatial learning and memory in mice.[1][3][6][7]
Materials:
-
Male mice (e.g., C57BL/6)
-
Morris water maze (a circular pool filled with opaque water)
-
Submerged escape platform
-
Video tracking software
-
Pyrazole-based CB1 antagonist (e.g., SR141716A)
-
Vehicle solution
Procedure:
-
Habituation:
-
For 2-3 days prior to testing, handle the mice and allow them to swim freely in the maze for 60 seconds without the platform to acclimate them to the environment.
-
-
Acquisition Phase (4 days):
-
Administer the pyrazole antagonist (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.[1]
-
Conduct 4 trials per day for 4 consecutive days.
-
In each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.[6]
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using the video tracking software.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Administer the pyrazole antagonist or vehicle 30 minutes before the trial.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency and path length during the acquisition phase using a repeated-measures ANOVA.
-
Analyze the probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA or t-test.
-
II. Targeting Neuroinflammation with Pyrazole Derivatives
Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory mediators, is a hallmark of many neurodegenerative diseases and brain injuries. Pyrazole derivatives have shown significant promise as anti-inflammatory agents by targeting key signaling pathways involved in the neuroinflammatory cascade.[8][9][10][11]
Application Note: In Vitro Models for Screening Anti-Neuroinflammatory Pyrazole Compounds
Cell-based assays using immortalized microglial cell lines (e.g., BV2) or monocytic cell lines (e.g., THP-1) are powerful tools for the initial screening and characterization of the anti-neuroinflammatory properties of pyrazole derivatives. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cells, mimicking aspects of neuroinflammation.
Key Applications:
-
Inhibition of Pro-inflammatory Cytokines: Quantify the reduction of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in response to pyrazole compound treatment.[8][12]
-
Modulation of the NF-κB Pathway: Investigate the ability of pyrazole derivatives to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[8]
-
Assessment of Cytotoxicity: Determine the therapeutic window of the compounds by evaluating their toxicity to neuronal and glial cells.
Protocol 3: Assessing the Anti-inflammatory Effects of Pyrazole Derivatives in LPS-Stimulated BV2 Microglial Cells
This protocol describes a method to evaluate the ability of a pyrazole derivative to suppress the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Pyrazole derivative of interest
-
DMSO (for dissolving the compound)
-
ELISA kit for mouse TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed BV2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the pyrazole derivative in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours. Include a vehicle control (medium with DMSO).
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[11] Include an unstimulated control group.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.
-
-
TNF-α Quantification (ELISA):
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[11]
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only treated group.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
III. Probing Kinase Function in Neurodegeneration with Pyrazole-Based Inhibitors
Protein kinases play a critical role in neuronal signaling, and their dysregulation is implicated in the pathogenesis of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors, providing valuable tools to investigate the roles of specific kinases in disease progression and to evaluate their potential as therapeutic targets.[7][13][14]
Application Note: Evaluating Pyrazole-Based Kinase Inhibitors in Cellular Models of Neurodegeneration
The development of effective kinase inhibitors for neurodegenerative diseases requires rigorous evaluation in relevant cellular models. This includes assessing their ability to engage their target kinase within a cellular context, their selectivity across the kinome, and their functional effects on disease-related phenotypes, such as neuronal apoptosis or the accumulation of pathological protein aggregates.
Key Applications:
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) and NanoBRET™ target engagement assays can be used to confirm that the pyrazole-based inhibitor binds to its intended kinase target inside living cells.[12][15][16]
-
Kinase Selectivity Profiling: Screening the inhibitor against a panel of kinases is crucial to determine its selectivity and to identify potential off-target effects that could lead to toxicity or confounding results.[13]
-
Neuroprotection Assays: Evaluate the ability of the kinase inhibitor to protect neurons from various insults, such as oxidative stress, excitotoxicity, or exposure to neurotoxic protein aggregates.
Protocol 4: Kinase Inhibitor Target Engagement using the NanoBRET™ Assay
This protocol provides a general workflow for assessing the target engagement of a pyrazole-based kinase inhibitor in live cells using the NanoBRET™ technology.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ fluorescent tracer specific for the kinase of interest
-
Pyrazole-based kinase inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence at 450 nm and >600 nm
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into the assay plate. Allow for expression for approximately 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole-based kinase inhibitor in Opti-MEM®.
-
In a separate plate, add the inhibitor dilutions.
-
Add the NanoBRET™ fluorescent tracer to all wells except the "no tracer" control.
-
-
Cell Addition and Incubation:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Add the cell suspension to the wells containing the inhibitor and tracer.
-
Incubate at 37°C in a CO₂ incubator for a period determined by the specific assay (typically 2 hours).
-
-
Substrate Addition and Signal Detection:
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, >600 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the cellular potency of the inhibitor.[12]
-
IV. Visualizing Neuronal Processes with Pyrazole-Based Fluorescent Probes
Fluorescent imaging is a cornerstone of modern neurobiology, enabling the visualization of neuronal structure, function, and signaling with high spatial and temporal resolution. The development of novel fluorescent probes with improved photophysical properties and targeting specificity is an active area of research. The pyrazole scaffold has been incorporated into fluorescent dyes to create probes for detecting ions, reactive oxygen species, and other biologically relevant molecules.[17][18][19][20][21]
Application Note: Designing and Applying Pyrazole-Based Probes for Neuronal Imaging
The versatility of the pyrazole core allows for the synthesis of fluorescent probes with tailored properties. By conjugating the pyrazole scaffold to different fluorophores and recognition moieties, it is possible to create sensors for a variety of analytes. For neurobiological applications, key considerations include the probe's sensitivity, selectivity, brightness, photostability, and ability to cross the cell membrane and, in some cases, the blood-brain barrier.[22][23]
Potential Applications:
-
Calcium Imaging: Pyrazole-based chelators can be incorporated into fluorescent sensors to monitor changes in intracellular calcium concentration, a proxy for neuronal activity.[19]
-
Neurotransmitter Sensing: While still an emerging area, the design of pyrazole-based probes for the selective detection of neurotransmitters like dopamine holds great promise.[24][25]
-
Imaging Neuroinflammation: Probes that respond to changes in the cellular microenvironment associated with neuroinflammation, such as alterations in pH or the presence of reactive oxygen species, can be developed using pyrazole chemistry.
Protocol 5: General Workflow for Synthesis of a Pyrazole-Based Fluorescent Probe
This protocol provides a generalized scheme for the synthesis of a pyrazole-based fluorescent probe, which can be adapted based on the desired target and fluorophore.
Materials:
-
Substituted hydrazine
-
1,3-dicarbonyl compound
-
Appropriate solvents (e.g., ethanol, acetic acid)
-
Fluorophore with a reactive group for conjugation
-
Purification reagents (e.g., silica gel for column chromatography)
Procedure:
-
Synthesis of the Pyrazole Core:
-
The core pyrazole scaffold is typically synthesized via a condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound.[26] The choice of substituents on these starting materials will determine the final properties of the probe and provide handles for further functionalization.
-
-
Functionalization of the Pyrazole Scaffold:
-
Introduce a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) onto the pyrazole ring. This group will be used for conjugation to the fluorophore or a targeting moiety.
-
-
Conjugation to a Fluorophore:
-
React the functionalized pyrazole with a suitable fluorophore that has a complementary reactive group (e.g., an NHS ester, isothiocyanate, or azide).
-
-
Purification and Characterization:
-
Purify the final fluorescent probe using techniques such as column chromatography or HPLC.
-
Characterize the structure and purity of the probe using methods like NMR spectroscopy and mass spectrometry.
-
-
Photophysical Characterization:
-
Determine the key photophysical properties of the probe, including its absorption and emission spectra, quantum yield, and photostability.
-
-
In Vitro and In Cellulo Validation:
-
Test the probe's response to its target analyte in vitro.
-
Evaluate the probe's ability to function in a cellular environment, including its cell permeability, localization, and response to changes in analyte concentration in cultured neurons or other relevant cell types.
-
V. Visualizing Key Signaling Pathways
To aid in the understanding of the mechanisms of action of pyrazole derivatives, the following diagrams illustrate two key signaling pathways frequently modulated by these compounds.
Cannabinoid Receptor Signaling Pathway
Caption: Cannabinoid receptor 1 (CB1) signaling cascade.
NF-κB Signaling Pathway in Microglia
Caption: Simplified NF-κB signaling pathway in microglia.
VI. Conclusion and Future Perspectives
Pyrazole derivatives have unequivocally demonstrated their utility as versatile and powerful tools in neurobiology research. From dissecting the intricacies of the endocannabinoid system to mitigating neuroinflammation and probing the function of kinases in neurodegeneration, these compounds have significantly advanced our understanding of the nervous system. The protocols outlined in this guide provide a starting point for researchers to employ these valuable chemical probes in their own investigations.
The future of pyrazole derivatives in neurobiology is bright. The continued development of novel pyrazole-based compounds with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to new discoveries. In particular, the design of pyrazole-based fluorescent probes for in vivo imaging of specific neuronal targets and processes represents an exciting frontier with the potential to revolutionize our ability to study the brain in real-time. As our knowledge of the molecular underpinnings of neurological and psychiatric disorders grows, so too will the importance of the pyrazole scaffold in the development of the next generation of neuroscience research tools and therapeutics.
VII. References
-
Mice in a Morris-type water maze were used to study the effects of delta9-THC on learning and memory. Pretreatment with the CB1 antagonist SR 141716A prevented learning deficits.[1][3]
-
The Morris water maze is a common test for spatial learning and memory in mice, and protocols can distinguish the impact of drugs on different memory stages.[3][6][7]
-
NanoBRET cellular target engagement assays can quantify the cellular activity of kinase inhibitors.[12][15][16]
-
Pyrazolone derivatives have been shown to have anti-inflammatory and neuroprotective effects by inhibiting neuroinflammatory mediators like TNF-α and NF-κB.[8]
-
This is a placeholder reference.
-
This is a placeholder reference.
-
The Morris water maze is a behavioral task used to assess spatial learning and memory in rodents.[6][7]
-
Microdialysis can be used to measure dopamine levels in the nucleus accumbens of rats during behaviors like drinking or sexual activity.[4][27][28]
-
Pyrazole derivatives are being investigated as kinase inhibitors for various diseases, including cancer.[9]
-
Pyrazole-based kinase inhibitors are being reviewed for their therapeutic potential in cancer and neurodegenerative disorders.[7][13]
-
This is a placeholder reference.
-
This is a placeholder reference.
-
This is a placeholder reference.
-
This is a placeholder reference.
-
Pyrazole and pyrazoline derivatives are being developed as fluorescent probes for bioimaging applications.[17]
-
NanoBRET® Target Engagement Assays allow for the quantitative measurement of kinase-inhibitor interactions in living cells.[15]
-
TR-FRET and NanoBRET displacement assays have been developed to evaluate the biochemical and intracellular target engagement of RIPK1 inhibitors.[16]
-
In vivo microdialysis is a technique used to measure neurotransmitter release in the brain of awake, freely moving animals.[27][28]
-
In vitro blood-brain barrier models are used to assess the permeability of drugs and other compounds.[22][23][29][30]
-
SR141716A is a potent and selective antagonist of the CB1 cannabinoid receptor.[2]
-
Rhodol-based calcium sensors have been developed for imaging neuronal activity.[18]
-
This is a placeholder reference.
-
Microdialysis can be used to measure PACAP levels in the nucleus accumbens of rats.[5]
-
This is a placeholder reference.
-
This is a placeholder reference.
-
This is a placeholder reference.
-
An in vitro blood-brain barrier model can be established using primary porcine brain endothelial cells.[23][30]
-
Dopamine release in the nucleus accumbens can be measured using in vivo microdialysis during operant responding in rats.[4][27][28]
-
This is a placeholder reference.
-
Pyrazole and pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.[19]
-
This is a placeholder reference.
-
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[6][7]
-
This is a placeholder reference.
-
Substituted pyrazoles can be synthesized through various methods, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.[26]
-
In vitro blood-brain barrier models are crucial for screening drugs for central nervous system disorders.[22][23][29][30]
-
Various molecular tools have been developed for imaging dopamine release in the brain.[24]
-
Azelastine has been shown to inhibit the LPS-induced inflammatory response in BV2 microglial cells by inhibiting the JNK/NF-κB pathway.[10][31]
-
This is a placeholder reference.
-
This is a placeholder reference.
-
Taraxasterol has been shown to inhibit the LPS-induced inflammatory response in BV2 microglia cells.[11]
-
Fluorescent ligands for dopamine D2/D3 receptors have been developed for use in fluorescence microscopy.[25]
-
The pyrazole ring is a key scaffold in many clinically tested protein kinase inhibitors.[14]
-
A novel pyrazole-pyrazoline based fluorescent probe has been developed for the recognition of Fe(III) ions.[20][21]
-
A novel fluorescent probe based on pyrazole-pyrazoline has been synthesized for the detection of Fe(III) ions.[20][21]
-
Azelastine can suppress LPS-induced inflammation and cell migration in BV2 microglial cells by inhibiting the JNK/NF-κB pathway.[10][31]
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- 1. SR 141716A prevents delta 9-tetrahydrocannabinol-induced spatial learning deficit in a Morris-type water maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
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- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 16. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and Characterization of Novel Rhodol Calcium Sensors for Investigating Neuronal Activity [escholarship.org]
- 19. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 20. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescent ligands for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 31. Suppression of LPS-Induced Inflammation and Cell Migration by Azelastine through Inhibition of JNK/NF-κB Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stock Solutions of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Introduction: The Criticality of Precise Stock Solution Preparation
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is a heterocyclic compound of significant interest within contemporary drug discovery and chemical biology. Its structural motifs, featuring a pyrazole core linked to a morpholinosulfonylphenyl group, suggest its potential as a modulator of various biological pathways. As with any experimental endeavor, the reliability and reproducibility of in vitro and in vivo studies hinge upon the precise and accurate preparation of test compound solutions. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the robust preparation, storage, and quality control of stock solutions for this compound, ensuring the integrity of subsequent experimental outcomes. The causality behind each step is explained to empower the researcher with a deeper understanding of the protocol.
Physicochemical Properties and Reagent Specifications
A thorough understanding of the compound's properties is foundational to successful solution preparation.
Compound Structure:
-
IUPAC Name: 4-Bromo-1-(4-(morpholine-4-sulfonyl)phenyl)-1H-pyrazole
-
Molecular Formula: C₁₃H₁₄BrN₃O₃S
-
Molecular Weight: 388.24 g/mol
-
Appearance: Typically a solid at room temperature.
Solvent Selection:
Due to the presence of multiple aromatic rings and a sulfonyl group, this compound is predicted to have low aqueous solubility. Therefore, an appropriate organic solvent is necessary for preparing a concentrated stock solution.
-
Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial high-concentration stock. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with most aqueous buffers and cell culture media used in biological assays[1][2][3].
-
Alternative Solvents: For specific applications where DMSO may interfere, other solvents like N,N-Dimethylformamide (DMF) or ethanol could be considered, though their solvating power for this specific compound may be lower and should be empirically determined.
Safety Precautions and Hazard Management
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use[7].
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: When handling the solid compound outside of a fume hood, a dust mask or a respirator may be necessary to avoid inhalation of fine particles[6].
Handling:
-
All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust when weighing the solid material.
-
Ensure that an eyewash station and safety shower are readily accessible[5].
Disposal:
-
Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste. Do not discard into the general waste stream or down the drain.
Protocol 1: Preparation of a High-Concentration Primary Stock Solution (10 mM in DMSO)
This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for serial dilutions in most biological assays.
Materials:
-
This compound (solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Methodology:
-
Tare the Weighing Vessel: On an analytical balance, place a clean, dry microcentrifuge tube or vial and tare the balance to zero.
-
Weigh the Compound: Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.88 mg of the compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 388.24 g/mol × 1000 mg/g = 3.88 mg
-
-
-
Add Solvent: Add the calculated volume of DMSO to the vessel containing the compound. For the example above, add 1.0 mL of DMSO.
-
Promote Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. Many compounds with low solubility benefit from additional energy to fully dissolve[2].
-
Visual Inspection: After vortexing, visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear and homogenous.
-
Optional Sonication: If particulates are still visible, place the vial in a bath sonicator for 5-10 minutes. Sonication can help break up aggregates and facilitate dissolution. Avoid excessive heating of the sample during sonication.
-
Final Inspection: Re-inspect the solution. If it is not clear, the compound may not be soluble at the desired concentration in DMSO, and a lower stock concentration should be prepared.
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Protocol 2: Preparation of Intermediate and Working Solutions
Primary stocks are rarely used directly in assays. Serial dilutions are performed to create working solutions at the final desired concentrations.
Workflow for Dilution Series:
Caption: Workflow for preparing working solutions from solid compound.
Example Dilution to a 10 µM Working Solution:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock to minimize pipetting errors and the final concentration of DMSO. For example, pipette 10 µL of the 10 mM primary stock into 990 µL of the final assay buffer. This results in a 100 µM intermediate solution in a buffer containing 1% DMSO.
-
Rationale: Directly diluting a 10 mM stock to a nanomolar working concentration can involve very small volumes, increasing the margin of error. An intermediate step improves accuracy. Moreover, it is preferable to mix DMSO stock dilutions directly with the assay media solution to maximize the interaction of the compound with biological targets[1].
-
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of the assay buffer to achieve a final concentration of 1 µM. The final DMSO concentration in this working solution will be a negligible 0.01%.
Storage and Stability
The long-term stability of stock solutions is crucial for the consistency of results over time. Sulfonyl-containing compounds can be susceptible to hydrolysis, and freeze-thaw cycles can cause precipitation of less soluble compounds[1].
| Solution Type | Storage Temperature | Container | Recommended Shelf-Life |
| Solid Compound | Room Temperature | Tightly sealed vial, protected from light | As per manufacturer's expiration date |
| Primary Stock (DMSO) | -20°C or -80°C | Amber vials with PTFE-lined caps | Up to 18 months; minimize freeze-thaw cycles[8] |
| Aqueous Working Solutions | 2-8°C | Sterile tubes | Prepare fresh daily; do not store for extended periods |
Best Practices for Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles of the primary stock, which can degrade the compound or cause it to precipitate out of solution, it is highly recommended to aliquot the primary stock into smaller, single-use volumes before freezing.
-
Moisture Prevention: Use anhydrous DMSO and ensure vials are tightly sealed to prevent the introduction of water, which could lead to hydrolysis of the sulfonyl group over time.
-
Pre-use Check: Before using a thawed aliquot, bring it to room temperature and vortex briefly. Visually inspect for any signs of precipitation. If precipitate is observed, sonication may be required to redissolve the compound.
Quality Control
A self-validating protocol includes checks to ensure the integrity of the prepared solutions.
Quality Control Decision Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A High-Throughput Screening Cascade for Novel p38α MAPK Inhibitors Using a TR-FRET Biochemical Assay
Application Note & Protocol
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory and stress stimuli.[1][2] Specifically, the p38α isoform (MAPK14) is a central node in the production of pro-inflammatory cytokines such as TNF-α and IL-1, making it a high-value therapeutic target for a multitude of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease.[3][4] The kinase accomplishes this, in part, by phosphorylating downstream targets like MAPK-activated protein kinase 2 (MK2), which in turn stabilizes the mRNAs of inflammatory genes.[1][3][5] The activation of p38α itself is mediated by upstream MAPKKs, primarily MKK3 and MKK6, which dually phosphorylate key threonine and tyrosine residues (Thr180/Tyr182) in the activation loop.[1][2][6][7]
Small molecule inhibitors targeting the ATP-binding pocket of p38α have shown significant promise in pre-clinical models. The chemical scaffold of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole , hereafter designated PYR-SUL-BR-441 , contains structural motifs common to many kinase inhibitors. This application note describes a robust, high-throughput screening (HTS) cascade designed to identify and characterize novel p38α inhibitors, using PYR-SUL-BR-441 as a hypothetical reference compound. The workflow employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay for primary screening and hit confirmation, followed by a cell-based viability assay for counter-screening.
Signaling Pathway Overview
The p38 MAPK pathway is a point of convergence for numerous extracellular signals. Inflammatory cytokines or cellular stress activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately activate p38α.[8] Activated p38α then phosphorylates a host of downstream substrates, including transcription factors and other kinases, to orchestrate the inflammatory response.[1][9]
Figure 2: Principle of the p38α TR-FRET kinase assay.
Materials and Reagents
-
Enzyme: Recombinant human p38α (MAPK14), GST-tagged
-
Substrate: Biotin-MK2tide peptide (or similar validated p38α substrate)
-
Detection: LanthaScreen® Eu-anti-phospho-MK2tide Antibody (or equivalent) and Streptavidin-XL665 (or SA-APC)
-
Reference Inhibitor: PYR-SUL-BR-441 (or a known p38α inhibitor like SB203580)
-
Assay Plates: 384-well, low-volume, white, opaque plates (e.g., Corning #3767)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
ATP Solution: Prepared in Assay Buffer
-
Stop/Detection Buffer: Assay Buffer containing EDTA (final concentration 20 mM)
Protocol: Primary HTS at 10 µM
This protocol is optimized for a final assay volume of 15 µL in a 384-well plate format.
-
Compound Plating:
-
Prepare a 1.5 mM stock of each library compound in 100% DMSO.
-
Using an acoustic dispenser or pintool, transfer 15 nL of each compound stock into the appropriate wells of the assay plate. This results in a final compound concentration of 10 µM in 1% DMSO.
-
For controls, dispense 15 nL of 100% DMSO into 16 wells for the Maximum Activity control (0% inhibition) and 15 nL of a 1.5 mM reference inhibitor stock into 16 wells for the Minimum Activity control (100% inhibition).
-
-
Enzyme/Substrate Mix Preparation (2X Concentration):
-
In Assay Buffer, prepare a mix containing p38α kinase (e.g., final conc. 2 nM) and biotinylated substrate (e.g., final conc. 200 nM). The optimal concentrations should be determined empirically during assay development.
-
Scientist's Note: The enzyme concentration should be kept low to ensure the assay is in the linear range, while the substrate concentration is typically set near its Km value for ATP to ensure competitive inhibitors can be detected effectively.
-
-
Enzyme/Substrate Addition:
-
Dispense 7.5 µL of the 2X Enzyme/Substrate Mix into each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Assay Buffer (e.g., final conc. 100 µM, near the Km of p38α for ATP).
-
Add 7.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Add Detection Reagents:
-
Prepare the Stop/Detection Mix in Stop/Detection Buffer containing the Eu-labeled antibody (e.g., final conc. 2 nM) and SA-XL665 (e.g., final conc. 20 nM).
-
Add 15 µL of the Stop/Detection Mix to all wells. The EDTA in the buffer chelates Mg²⁺, stopping the kinase reaction.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).
-
Set the excitation wavelength to 337-340 nm and record emission at two wavelengths:
-
Acceptor Emission: ~665 nm
-
Donor Emission: ~620 nm
-
-
The primary output is the ratio of the two emission signals (665 nm / 620 nm) * 10,000. [10]
-
Part 2: Data Analysis, Hit Confirmation, and Counter-Screening
Primary Screen Data Analysis
-
Calculate Percent Inhibition:
-
Ratio_sample: TR-FRET ratio from a well with a test compound.
-
Ratio_max: Average ratio from the Maximum Activity (DMSO) control wells.
-
Ratio_min: Average ratio from the Minimum Activity (reference inhibitor) control wells.
-
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay. [11][12]It reflects the separation between the high and low controls.
-
Hit Selection: A common threshold for hit selection is a percent inhibition value greater than three standard deviations from the mean of the sample population (e.g., >50% inhibition).
Protocol: Dose-Response and IC₅₀ Determination
Selected hits from the primary screen are confirmed and their potency is determined by generating a 10-point dose-response curve.
-
Compound Plating:
-
Create a serial dilution series for each hit compound, typically starting from a high concentration (e.g., 100 µM) and diluting 1:3.
-
Plate the compounds as described in the primary screen protocol.
-
-
Assay Execution:
-
Perform the TR-FRET kinase assay as described above.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (variable slope) nonlinear regression model to determine the IC₅₀ value. [16][17][18][19]The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
| Parameter | PYR-SUL-BR-441 (Hypothetical Data) |
| Primary Screen (% Inhibition @ 10 µM) | 85.2% |
| Confirmatory IC₅₀ | 75 nM |
| Hill Slope | -1.1 |
| R² of Curve Fit | 0.992 |
| Table 1: Hypothetical HTS data for the reference compound PYR-SUL-BR-441. |
Protocol: Cytotoxicity Counter-Screen
It is crucial to determine if hit compounds inhibit the biochemical assay through a specific mechanism or due to non-specific effects like cytotoxicity. A cell-based viability assay is a standard counter-screen.
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. [20][21]A decrease in luminescence indicates a reduction in cell viability.
-
Cell Plating:
-
Seed a relevant cell line (e.g., THP-1 monocytes) in 384-well, white, clear-bottom plates at a density of 5,000 cells/well in 25 µL of culture medium.
-
Incubate for 4-24 hours to allow cells to attach.
-
-
Compound Addition:
-
Add hit compounds to the cells using the same 10-point dose-response concentrations used for IC₅₀ determination.
-
Incubate for a relevant time period (e.g., 24-48 hours).
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for 30 minutes. [22][23][24] * Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [22][23][24] * Read luminescence on a plate reader.
-
-
Data Interpretation:
-
Calculate a CC₅₀ (50% cytotoxic concentration) value by plotting luminescence vs. log(concentration).
-
A compound is considered a specific inhibitor if its biochemical IC₅₀ is significantly lower (typically >10-fold) than its CC₅₀.
-
Screening Cascade Workflow
The overall workflow provides a systematic approach to identify and validate specific inhibitors from a large compound library.
Figure 3: High-throughput screening cascade workflow.
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of p38α MAPK inhibitors. The use of a highly sensitive TR-FRET biochemical assay for primary screening, coupled with systematic dose-response confirmation and a relevant cytotoxicity counter-screen, ensures the identification of potent and specific lead compounds. The detailed protocols and scientific rationale provided herein are designed to enable researchers in drug discovery to efficiently prosecute kinase targets and advance promising chemical matter toward downstream development.
References
-
The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]
-
Mechanism of p38 MAP kinase activation in vivo. PMC - NIH. [Link]
-
p38 mitogen-activated protein kinases. Wikipedia. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
-
Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. PMC - PubMed Central. [Link]
-
The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]
-
Mechanisms and functions of p38 MAPK signalling. Biochemical Journal | Portland Press. [Link]
-
CellTiter-Glo Assay. Oslo - OUH - Protocols. [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]
-
P38 Signaling Pathway. Creative Diagnostics. [Link]
-
Role of p38 in inflammation and its inhibition and position of MK2... ResearchGate. [Link]
-
p38 MAPK Signaling Review. Assay Genie. [Link]
-
Z-factor. Wikipedia. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
HTRF® Kinase Assay Protocol | Download Table. ResearchGate. [Link]
-
How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. [Link]
-
5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]
-
Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
How Do I Estimate the IC50 and EC50? - FAQ 2187. GraphPad. [Link]
-
Time-resolved fluorescence energy transfer. Wikipedia. [Link]
-
TR-FRET. Agilent. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]
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- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 6. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. m.youtube.com [m.youtube.com]
- 17. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 18. graphpad.com [graphpad.com]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 22. promega.com [promega.com]
- 23. OUH - Protocols [ous-research.no]
- 24. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing IC50 Determination for 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Welcome to the technical support center for the optimization of half-maximal inhibitory concentration (IC50) determination. This guide is specifically tailored for researchers, scientists, and drug development professionals working with novel inhibitors like 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole.
Given that this compound is a novel compound, this guide establishes a foundational framework based on the broader class of pyrazole-containing inhibitors, which are known to target a wide range of proteins, including kinases and enzymes involved in inflammatory and proliferative diseases.[1][2][3] This document provides in-depth troubleshooting, FAQs, and validated protocols to ensure the generation of robust and reproducible IC50 values.
Part 1: Foundational Concepts & Pre-Assay Troubleshooting
This section addresses the critical preparatory steps and common issues that arise before beginning an IC50 experiment. Proper planning at this stage is paramount for a successful assay.
Frequently Asked Questions (FAQs)
Q1: I am starting with a novel pyrazole-based compound. How do I select a relevant biological target or cell line?
A1: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[3] Your starting point should be guided by the compound's structural analogs.
-
Literature Review: Search for compounds with high structural similarity to the "morpholinosulfonylphenyl" and "bromopyrazole" moieties. These searches may reveal known biological targets, such as specific kinases, proteases, or signaling pathways.[2][4]
-
Target Prediction: Utilize in silico tools (e.g., SwissTargetPrediction, PASS Online) to predict potential biological targets based on the compound's chemical structure.
-
Broad-Spectrum Screening: If resources permit, screening against a panel of common targets (e.g., a kinase panel) can empirically identify the primary target and potential off-targets.
-
Cell Line Selection: Once a target pathway is hypothesized (e.g., a cancer-related kinase), select cell lines where this target is known to be active and functionally important. For example, if targeting a specific oncogenic kinase, use a cancer cell line that is dependent on that kinase for survival.[5]
Q2: My compound, this compound, has poor solubility in aqueous buffer. How can I prepare my stock and working solutions?
A2: Compound solubility is a frequent and critical hurdle that can lead to underestimated potency and high data variability.[6][7]
-
Primary Stock Solution: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration primary stock solutions (e.g., 10-50 mM) of hydrophobic compounds.[8][9] Always use high-purity, anhydrous DMSO to prevent compound degradation.[7]
-
Sonication & Warming: If the compound does not readily dissolve, gentle warming (to 30-37°C) or brief sonication can aid dissolution.[6] However, be cautious of compound stability under these conditions.
-
Intermediate Dilutions: Prepare intermediate dilutions from the primary stock in 100% DMSO before making the final dilutions in the aqueous assay buffer. This prevents the compound from precipitating when it encounters the aqueous environment.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your assay wells is consistent across all conditions (including controls) and is non-toxic to your cells or enzyme. A final concentration of ≤0.5% is recommended for most cell-based assays.[8]
Q3: How do I select the appropriate concentration range for my dose-response curve?
A3: Selecting the correct concentration range is essential to define the full sigmoidal curve.
-
Initial Broad Range: For a completely unknown compound, start with a wide concentration range, for example, from 1 nM to 100 µM, using 10-fold serial dilutions. This helps to quickly identify the potency range.
-
Refined Narrow Range: Once an approximate IC50 is found, perform a follow-up experiment with a narrower range and smaller dilution factors (e.g., 2-fold or 3-fold serial dilutions) centered around the estimated IC50. A good dose-response curve should have at least 2-3 data points on both the top and bottom plateaus of the curve.[10]
Part 2: In-Assay Troubleshooting & Quality Control
This section focuses on issues that can occur during the experimental procedure, affecting the quality and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: I'm observing high variability between my replicate wells. How can I diagnose and fix this?
A1: High variability, often reflected in a poor Z'-factor, compromises the reliability of your results.[11] The Z'-factor is a statistical measure of assay quality; a value between 0.5 and 1.0 is considered excellent.[12]
-
Z'-Factor Calculation:
Where and are the standard deviations of the positive and negative controls, and and are the means of the positive and negative controls. -
Common Causes & Solutions:
-
Pipetting Errors: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature gradients, leading to skewed results.[13][14][15] To mitigate this, avoid using the outermost wells or fill them with sterile water or PBS to create a humidity buffer.[14][16]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for 30-60 minutes before incubation to allow for even cell settling.[16]
-
Reagent Instability: Ensure all reagents are properly stored and are within their expiration dates. Thaw frozen reagents consistently.
-
Q2: My positive and negative controls are not performing as expected. What should I do?
A2: Control performance is the backbone of the assay.
-
Negative Control (0% Inhibition): This is typically your vehicle control (e.g., cells/enzyme + buffer + DMSO). The signal should be high and consistent. If it's low, it could indicate problems with the enzyme/cell health or the detection reagent.
-
Positive Control (100% Inhibition): This should be a known, potent inhibitor of your target. If the signal is not fully inhibited, it could mean the inhibitor has degraded, its concentration is too low, or there is an issue with the assay components.
Q3: What is the "edge effect" and how can I minimize it?
A3: The edge effect is the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells.[16][17] This is primarily caused by increased evaporation and temperature fluctuations at the plate edges.[13][14][15]
-
Mitigation Strategies:
-
Moat/Buffer Wells: Do not use the outer 36 wells of a 96-well plate for experimental data. Instead, fill them with sterile media or PBS to act as a humidity buffer.[14]
-
Plate Sealing: Use high-quality plate seals, especially for long incubation periods.
-
Incubator Conditions: Ensure your incubator has high humidity (>95%) and stable temperature control. Limit the frequency of door openings.[14]
-
Randomized Plate Layout: To statistically minimize bias from any systematic effects, randomize the position of your samples and controls on the plate.[17]
-
Workflow for Troubleshooting High Well-to-Well Variability
Caption: Step-by-step workflow for a biochemical kinase assay.
References
-
Di, L., & Kerns, E. H. (2016). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. [Link]
-
Wako Automation. (2023). The edge effect in microplate assays. Wako Automation Blog. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]
-
Agilent Technologies. (2019). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. User Guide. [Link]
-
ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay?. ResearchGate Q&A. [Link]
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paasp network. (2019). Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?. paasp network blog. [Link]
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WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. WellPlate Blog. [Link]
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National Center for Advancing Translational Sciences. (2004-). Assay Guidance Manual. NCBI Bookshelf. [Link]
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MyAssays. Four Parameter Logistic (4PL) Regression. MyAssays Resources. [Link]
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GraphPad. How Do I Estimate the IC50 and EC50?. GraphPad FAQ. [Link]
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Ortiz-López, F. J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]
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Jackson, S. H., et al. (1988). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology. [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. [Link]
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TAME Toolkit. Dose-Response Modeling. GitHub Pages. [Link]
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ResearchGate. Chemical structures of pyrazole derivatives 1-9 and their IC 50 values. ResearchGate Figure. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
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On HTS. (2023). Z-factor. On HTS Blog. [Link]
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Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Resources. [Link]
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DavidsonX. (n.d.). IC50 Determination. edX Course Material. [Link]
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ResearchGate. (n.d.). Heterocyclic compounds, especially those containing the pyrazole moiety... ResearchGate Topic. [Link]
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University of Bath. (2023). Assay performance and the Z'-factor in HTS. University of Bath's Research Portal. [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ. [Link]
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D-Scholarship@Pitt. (2013). Dose-response Curve Analysis; Modified EM Algorithm. University of Pittsburgh Electronic Theses and Dissertations. [Link]
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ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... ResearchGate Figure. [Link]
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Uçar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative... In Vitro Cellular & Developmental Biology - Animal. [Link]
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Al-Suwaidan, I. A., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports. [Link]
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ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate Figure. [Link]
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Asati, V., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives... Scientific Reports. [Link]
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Faria, J. V., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Kumar, V., & Sharma, P. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]
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Technical Support Center: Investigating Potential Off-Target Effects of Novel Pyrazole-Based Kinase Inhibitors
Compound in Focus: 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Welcome to the technical support center for the characterization of novel kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are investigating the selectivity and potential off-target effects of pyrazole-containing compounds, using this compound as a representative example. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound, a novel pyrazole-based compound. What is the first step to understanding its potential for off-target effects?
A1: The initial and most crucial step is to perform a broad, unbiased screen to identify potential interactions across the human kinome. Pyrazole scaffolds are common in kinase inhibitors and can interact with the highly conserved ATP-binding pocket of many kinases.[1][2][3][4] Therefore, assuming high selectivity without empirical data is a significant risk. A comprehensive kinase panel assay is the recommended starting point. This will provide a landscape of your compound's inhibitory activity against a wide range of kinases at a fixed concentration (e.g., 1 µM).[5][6]
Q2: Our initial kinase panel screen for this compound shows inhibition of several unexpected kinases. How do we differentiate between potent off-targets and incidental findings?
A2: This is a common and important observation. The next step is to determine the potency of your compound against these "hits." This is achieved by generating IC50 values (the concentration at which 50% of the kinase activity is inhibited) for each of the identified kinases.[5] A significant off-target is one that is inhibited with a potency that is close to that of your intended target, or at a concentration that is achievable in your cellular or in vivo models. For instance, if your compound inhibits the intended target with an IC50 of 10 nM and an unexpected kinase with an IC50 of 50 nM, this is a significant off-target that requires further investigation.
Q3: We've observed a cellular phenotype with our compound that doesn't seem to be explained by the inhibition of its primary target. Could this be due to an off-target effect?
A3: Absolutely. This is a classic indicator of a potential off-target effect. To investigate this, a multi-pronged approach is recommended:
-
Rescue Experiments: The gold standard for confirming on-target effects is a rescue experiment. This involves re-introducing a version of the primary target that is resistant to your inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[7]
-
Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify the proteins that your compound binds to directly in a cellular lysate.[8][9][10] This is an unbiased method to discover novel binding partners.
-
Phenotypic Screening with Structurally Unrelated Inhibitors: If another known inhibitor of your primary target does not reproduce the observed phenotype, it strengthens the hypothesis of an off-target effect.
Q4: Are there computational methods to predict potential off-target effects for our pyrazole-based compound?
A4: Yes, in silico methods can be a valuable predictive tool. These approaches use the chemical structure of your compound to predict potential binding to a large database of protein targets.[11][12] Techniques like Similarity Ensemble Approach (SEA) can identify related proteins based on the chemical similarity of their ligands.[11][12] While these predictions require experimental validation, they can help prioritize which off-targets to investigate, saving considerable time and resources.
Troubleshooting Guides
Problem 1: Inconsistent results in our kinase inhibition assays.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Compound Solubility | Determine the aqueous solubility of your compound in the assay buffer. Use a concentration well below the solubility limit. | Poor solubility can lead to compound precipitation, resulting in inaccurate and variable inhibition data. |
| ATP Concentration | Ensure the ATP concentration in your assay is at or near the Km for each kinase. | Many kinase inhibitors are ATP-competitive. Variations in ATP concentration will significantly impact the measured IC50 values.[13] |
| Assay Format | If possible, confirm key findings using an orthogonal assay format (e.g., a fluorescence-based assay and a radiometric assay). | Different assay technologies have distinct sources of interference. Agreement between two different methods increases confidence in the data.[5] |
Problem 2: Our compound shows cytotoxicity in cell-based assays that seems disproportionate to its on-target potency.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Off-Target Kinase Inhibition | Cross-reference the identified off-targets from your kinase panel screen with kinases known to be essential for cell survival. | Inhibition of kinases like CDK1 or PLK1 can lead to potent, non-specific cytotoxicity. |
| Non-Kinase Off-Targets | Perform a broader proteomic screen (e.g., chemical proteomics) to identify non-kinase binding partners. | Small molecules can interact with a variety of proteins, including GPCRs, ion channels, and metabolic enzymes, which can induce toxicity.[14] |
| Compound Metabolism | Analyze the stability of your compound in the cell culture media and perform metabolite identification studies. | A metabolite of your parent compound could be responsible for the observed toxicity. |
Experimental Protocols & Workflows
Workflow for Off-Target Identification and Validation
Caption: Workflow for identifying and validating off-target effects.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.[7] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your compound (e.g., this compound) at various concentrations and a vehicle control (e.g., DMSO) for a defined period.
-
Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of the putative off-target protein remaining in the supernatant by Western blot.
-
Data Analysis: A positive result is indicated by a shift in the melting curve of the protein to a higher temperature in the presence of your compound, confirming direct binding.
Protocol: Chemical Proteomics using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general approach for identifying the cellular targets of a small molecule.[8][9][10]
-
Compound Immobilization: Synthesize an analog of your compound with a linker that can be attached to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a native protein lysate from your cells or tissue of interest.
-
Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding. Include a control with beads alone or beads with an immobilized inactive analog.
-
Washing: Wash the beads extensively to remove non-specific protein binding.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the sample incubated with your compound compared to the control. These are your potential off-targets.
Data Presentation
Table 1: Example Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target Kinase | 98% | 15 |
| Off-Target Kinase A | 92% | 45 |
| Off-Target Kinase B | 75% | 250 |
| Off-Target Kinase C | 55% | 1,200 |
| Off-Target Kinase D | 12% | >10,000 |
This table provides a clear and concise summary of the kinase selectivity data, allowing for easy identification of potent off-targets.
Final Recommendations
The pyrazole moiety is a versatile scaffold in medicinal chemistry, but its prevalence in kinase inhibitors underscores the importance of rigorous off-target profiling.[1][2][3][4] A thorough investigation of potential off-target effects is not only crucial for understanding the mechanism of action of your compound but also for predicting potential toxicities and ensuring the validity of your research findings.[14] By combining broad screening approaches with detailed validation experiments, you can build a comprehensive selectivity profile for your novel pyrazole-based inhibitors.
References
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Bantscheff, M., & Scholten, A. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology. [Link]
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Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. [Link]
-
Huber, K. V., et al. (2016). Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival. Scientific Reports. [Link]
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Klaeger, S., et al. (2016). Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival. Scientific Reports. [Link]
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O'Connell, D. J., & Bantscheff, M. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology. [Link]
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Kim, D., et al. (2019). Off-target effects in CRISPR/Cas9 gene editing. Human Genetics. [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
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seqWell. (2024). Selecting the Right Gene Editing Off-Target Assay. [Link]
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ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR? [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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PubChem. (n.d.). 4-Bromopyrazole. [Link]
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Capot Chemical. (2020). MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. [Link]
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Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]
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CP Lab Safety. (n.d.). 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole. [Link]
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Bender, A., et al. (2014). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY. [Link]
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El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
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Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Karaman, M. W., & Glick, M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Barakat, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]
-
Bantscheff, M., et al. (2019). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. ACS Chemical Biology. [Link]
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ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). [Link]
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Guesmi, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]
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Guesmi, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]
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Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
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Technical Support Center: Assessing the In Vitro Cytotoxicity of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of the novel compound, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. This document provides practical, field-tested insights and troubleshooting protocols to navigate the common challenges encountered during the cytotoxic evaluation of pyrazole-based compounds.
Introduction: The Scientific Rationale
Pyrazole derivatives are a significant class of heterocyclic compounds extensively explored for their potential as anticancer agents.[1][2] Their mechanism of action often involves inducing apoptosis, cell cycle arrest, and inhibiting key cellular processes like tubulin polymerization.[3][4][5] Given the structural novelty of this compound, a systematic approach to assessing its cytotoxic potential is crucial. This guide provides a self-validating framework for your experiments, ensuring data integrity and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the experimental setup for assessing the cytotoxicity of this compound.
Q1: I'm observing low solubility of the compound in my cell culture medium. What are the best practices for solubilization?
A1: Poor aqueous solubility is a known challenge with some pyrazole derivatives due to their often planar and hydrophobic nature.[1][6]
-
Primary Solvent: The recommended primary solvent is dimethyl sulfoxide (DMSO).[4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Working Dilutions: For your experiments, perform serial dilutions of the DMSO stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including vehicle controls) and remains non-toxic to the cells, typically below 0.5%.[7]
-
Troubleshooting Precipitation: If you observe precipitation upon dilution in the medium, try vortexing the diluted solution gently before adding it to the cells. If precipitation persists, consider preparing an intermediate dilution in a serum-free medium before the final dilution in the complete medium.
Q2: Which basic cytotoxicity assays should I start with to get a general idea of the compound's potency?
A2: A multi-assay approach is recommended to get a comprehensive understanding of the compound's cytotoxic mechanism. A good starting point is to combine a metabolic activity assay with a membrane integrity assay.
-
Metabolic Activity Assay (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[8] It provides a good initial indication of the compound's effect on cell proliferation and viability.
-
Membrane Integrity Assay (e.g., LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, a hallmark of necrosis or late apoptosis.[9]
Comparing the results from these two assays can provide initial clues about the mode of cell death. For example, a significant decrease in MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect or early apoptosis.
Q3: My initial screening results show high variability between replicate wells. What are the likely causes?
A3: High variability can stem from several factors, often related to cell handling and plating.[10]
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.[10] It is best practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or medium without cells and exclude them from your experimental analysis.[10]
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding cells, compound, and assay reagents.
Part 2: Troubleshooting Specific Assays
This section provides detailed troubleshooting guides for common issues encountered during specific cytotoxicity assays.
Metabolic Assay: MTT Troubleshooting
The MTT assay is based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[8]
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| High Background Signal | Phenol red in the medium can interfere with absorbance readings.[10] | Use a phenol red-free medium during the MTT incubation step to avoid spectral overlap.[10] |
| Microbial contamination can reduce MTT, leading to false-positive results.[10] | Visually inspect plates for any signs of contamination. If suspected, discard the plate and ensure aseptic technique. | |
| Low Absorbance Readings | Insufficient cell density.[10][11] | Optimize the initial cell seeding density. A typical range for many cell lines is 1,000 to 100,000 cells per well in a 96-well plate.[10] |
| Short incubation time with MTT.[11] | Increase the incubation time with the MTT reagent (typically 2-4 hours) to allow for sufficient formazan crystal formation.[11] | |
| Inconsistent Results | Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by pipetting up and down or using a plate shaker before reading the absorbance. |
| Unexpected Increase in OD with Higher Compound Concentration | The compound may be chemically reducing the MTT reagent.[12] | Run a control experiment with the compound in cell-free wells to check for direct reduction of MTT.[12] |
| The compound may be inducing a stress response that increases cellular metabolism at lower concentrations.[12] | Correlate MTT results with visual inspection of cell morphology under a microscope and consider using an alternative cytotoxicity assay.[12] |
Membrane Integrity Assay: LDH Troubleshooting
The LDH assay measures the release of lactate dehydrogenase from cells with compromised plasma membranes.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| High Background in Control Wells | Suboptimal cell culture conditions (e.g., over-confluency) leading to spontaneous cell death.[10] | Use cells in the logarithmic growth phase and avoid letting them become over-confluent.[10] |
| High endogenous LDH activity in the serum supplement.[10] | Test the serum for LDH activity or reduce the serum concentration during the assay.[10] | |
| Rough handling of cells during media changes or reagent addition.[10] | Handle cells gently to avoid physical damage to the cell membranes.[10] | |
| Low LDH Release Despite Visible Cell Death | The timing of the assay is critical. LDH is released during late apoptosis or necrosis. | If the compound induces apoptosis, LDH release may be a late event. Consider a time-course experiment. |
| The LDH enzyme may have degraded in the supernatant. | Collect and assay the supernatant promptly. LDH is stable, but prolonged storage at room temperature can lead to loss of activity. |
Apoptosis Assay: Caspase-3/7 Activation Troubleshooting
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.[13]
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| No Caspase Activity Detected | Insufficient compound concentration or treatment duration.[14] | Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction. |
| The compound may be inducing a non-apoptotic form of cell death. | Correlate caspase activity with other markers of apoptosis (e.g., Annexin V staining, DNA fragmentation) and consider assays for other cell death pathways. | |
| The assay kit may have degraded.[14] | Always include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the assay performance.[14] | |
| High Background Caspase Activity | Spontaneous apoptosis in the control cell population. | Ensure the use of healthy, log-phase cells and optimal culture conditions. |
| Assay reagents were not prepared or stored correctly. | Prepare reagents fresh and store them according to the manufacturer's instructions.[15] |
Part 3: Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a logical workflow for assessing the cytotoxicity of this compound.
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- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
Stability of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole in long-term experiments.
Welcome to the technical support center for 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for ensuring the stability and integrity of this compound throughout long-term experiments.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core linked to a morpholinosulfonylphenyl group. Understanding its chemical stability is paramount for obtaining reproducible experimental results and for defining appropriate storage, handling, and formulation conditions. This guide addresses common questions and challenges related to its stability, drawing from established principles of medicinal chemistry and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of this compound that could affect its long-term stability?
A1: The molecule possesses three key structural motifs that are most susceptible to degradation under common experimental and storage conditions:
-
Sulfonamide Linkage (-SO₂-N-): The bond between the sulfonyl group and the morpholine nitrogen is a potential site for hydrolysis. Sulfonamides can undergo cleavage, particularly under acidic conditions, although they are generally stable at neutral and alkaline pH.[1][2][3]
-
Bromo-substituted Pyrazole Ring: The carbon-bromine bond on the aromatic pyrazole ring can be labile, especially when exposed to light (photolysis).[4] Additionally, while the pyrazole ring is generally stable, it can be susceptible to oxidative degradation.[5][6]
-
Morpholine Ring: The morpholine ring is typically stable under physiological conditions. However, it can undergo thermal degradation at significantly elevated temperatures (e.g., above 200°C), which is a consideration for certain manufacturing processes or high-temperature stress studies.[7][8]
Q2: What are the recommended storage conditions for this compound to ensure long-term stability?
A2: Based on the structural liabilities, the following storage conditions are recommended:
-
Temperature: Store in a well-controlled environment, typically at 2-8°C for long-term storage. For routine laboratory use, storage at controlled room temperature (20-25°C) is acceptable for shorter periods if protected from light and moisture.
-
Light: Protect from light at all times. Use amber vials or store containers in the dark to prevent potential photodecomposition of the bromo-pyrazole moiety.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.
-
Moisture: Store in a desiccated environment to minimize the risk of hydrolysis, especially if the compound is in a solid state.
Q3: Which analytical techniques are best suited for monitoring the stability of this compound and detecting its degradants?
A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , preferably with UV detection, as the aromatic rings provide strong chromophores. An ideal HPLC method should be able to:
-
Separate the parent compound from all potential degradation products and process-related impurities.
-
Be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.
For structure elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for providing molecular weight and fragmentation data.
Troubleshooting Guide: Common Stability Issues
Problem 1: I'm observing a new peak in my HPLC chromatogram after storing my compound in an acidic aqueous buffer (e.g., pH 4). What is the likely cause?
-
Plausible Cause: You are likely observing acid-catalyzed hydrolysis of the sulfonamide bond. This is a common degradation pathway for sulfonamides, leading to the cleavage of the S-N bond.[3] The rate of hydrolysis is often pH-dependent, with increased degradation under acidic conditions.[2]
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected degradation products would be 4-bromopyrazole-phenylsulfonic acid and morpholine.
-
pH Profiling: Perform a short-term stability study in buffers of varying pH (e.g., pH 2, 4, 7, 9) to confirm the pH-dependency of the degradation. You should observe a higher rate of degradation at lower pH values.
-
Corrective Action: If your experiment allows, adjust the buffer to a neutral or slightly alkaline pH where the sulfonamide linkage is more stable.[1] If an acidic pH is required, prepare solutions fresh and use them immediately.
-
Problem 2: My compound solution, left on the lab bench under ambient light, shows a decrease in the parent peak area and the appearance of several small, new peaks. What could be happening?
-
Plausible Cause: This is a classic sign of photodegradation. Aromatic halides, such as the 4-bromo substituent on the pyrazole ring, are known to be susceptible to photolytic cleavage upon exposure to UV or even ambient light.[4] This can initiate a free-radical chain reaction, leading to multiple degradation products.
-
Troubleshooting Steps:
-
Conduct a Confirmatory Photostability Study: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9] Compare this to a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze Degradants: Use LC-MS to analyze the photostressed sample. Look for evidence of debromination (a mass decrease of 79 or 81 Da) or the formation of dimers.
-
Corrective Action: Always handle the compound and its solutions under low-light conditions. Use amber glassware and protect samples from direct light during experiments and analysis.
-
Problem 3: I am running a reaction at an elevated temperature (e.g., 80-100°C) and see significant loss of my starting material, which is not accounted for by product formation.
-
Plausible Cause: While the compound is expected to be reasonably stable at these temperatures, thermal degradation is possible. Forced degradation studies often use elevated temperatures to stress the molecule.[10] The morpholine ring, in particular, can degrade at very high temperatures, though other parts of the molecule may also be susceptible.[7]
-
Troubleshooting Steps:
-
Perform a Controlled Thermal Stress Test: Heat a solution of the compound at the target temperature and monitor its degradation over time using HPLC. Compare this to a sample kept at room temperature.
-
Solid vs. Solution: Test the thermal stability of the compound in both the solid state and in the relevant solvent, as stability can differ significantly.
-
Corrective Action: If thermal lability is confirmed, explore running the reaction at a lower temperature, potentially for a longer duration or with a more efficient catalyst.
-
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11][12]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a defined period (e.g., 2, 8, 24 hours), sampling at each time point.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for a defined period, sampling at time points.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature in the dark, sampling at time points.
-
Thermal Degradation: Keep a sample of the stock solution at 60°C in the dark, sampling at time points.
-
Photolytic Degradation: Expose a sample of the stock solution to a light source compliant with ICH Q1B guidelines.[9] A dark control sample should be stored under the same conditions.
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all samples, aiming for 5-20% degradation of the parent compound.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways of the molecule.
Data Summary: Expected Forced Degradation Outcomes
| Stress Condition | Reagent/Setting | Expected Stability Outcome | Primary Site of Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Degradation Likely | Sulfonamide S-N bond[3] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Likely Stable | Sulfonamide bond is generally more stable to base |
| Oxidation | 3% H₂O₂, RT | Degradation Possible | Pyrazole ring, Morpholine N[5] |
| Thermal | 60°C, Solution | Likely Stable | Molecule should be stable at moderate heat |
| Photolysis | ICH Q1B Light | Degradation Likely | Aromatic C-Br bond[4] |
Long-Term Stability Studies
For drug development professionals, formal long-term stability studies are required. These should be conducted according to ICH guidelines.[13][14]
Protocol 2: ICH Long-Term Stability Study Setup
-
Batch Selection: Use at least three primary batches of the compound.[15]
-
Container Closure: Store the compound in the proposed final container closure system.
-
Storage Conditions: Place samples in stability chambers set to the appropriate long-term and accelerated conditions.[13]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (for 12 months or longer).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months).
-
-
Testing Frequency:
-
Analysis: At each time point, test the samples for appearance, assay (potency), degradation products, and other relevant quality attributes using a validated stability-indicating method.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Available at: [Link]
-
ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Available at: [Link]
-
Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. OSTI.GOV. Available at: [Link]
-
Leo, M. A., et al. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
Verheyen, D., et al. (2020). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Hájková, P., et al. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Semantic Scholar. (2012). Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]
-
Sarr, E., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Center for Biotechnology Information. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]
-
Royal Society of Chemistry. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Singh, R., & Kumar, R. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave. Available at: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
ResearchGate. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 7. Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant (Conference) | ETDEWEB [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. database.ich.org [database.ich.org]
- 10. rjptonline.org [rjptonline.org]
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- 12. ijrpp.com [ijrpp.com]
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- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Adapting Pyrazole-Based Compound Protocols for Diverse Cell Types
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a general framework for utilizing pyrazole-based compounds, exemplified by the structure of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, in cell-based assays. Due to the absence of specific published data for this particular molecule, this document outlines best practices and troubleshooting strategies based on the known characteristics of the broader pyrazole chemical class. Researchers must perform initial validation experiments to determine the specific optimal conditions for their cell type of interest.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers may have when beginning to work with a novel pyrazole derivative.
Q1: What are the general mechanisms of action for pyrazole-containing compounds?
A1: Pyrazole derivatives are a versatile class of heterocyclic compounds known to exhibit a wide range of biological activities.[1][2][3] Their mechanisms of action are diverse and depend on the specific substitutions on the pyrazole ring. Commonly reported mechanisms include:
-
Enzyme Inhibition: Many pyrazole compounds act as inhibitors of various enzymes, including kinases (e.g., VEGFR2, HER2, EGFR), which are crucial regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[4]
-
Receptor Antagonism: Certain pyrazole derivatives have been shown to be antagonists for receptors like the bradykinin B1 receptor, which is involved in inflammatory processes.
-
Antiproliferative Effects: A significant number of pyrazole-based molecules exhibit anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[5][6][7]
Q2: I can't find a datasheet for this compound. Where should I start?
A2: When working with a novel or uncharacterized compound, it is crucial to first determine its fundamental physicochemical properties. We recommend the following initial steps:
-
Solubility Testing: Determine the solubility of the compound in common laboratory solvents such as DMSO, ethanol, and PBS. This is critical for preparing accurate stock solutions.
-
Stability Assessment: Evaluate the stability of the compound in your chosen solvent and cell culture medium over time and at different temperatures. This can be done by preparing the solution and testing its activity at various time points.
-
Preliminary Cytotoxicity Assay: Perform a dose-response curve on a common, robust cell line (e.g., HEK293T, HeLa) to determine the cytotoxic concentration range. This will inform the concentration range for your experiments with more sensitive or specialized cell types.
Q3: How do I prepare a stock solution of a novel pyrazole compound?
A3: For most pyrazole-based compounds, which are often hydrophobic, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Experimental Protocol: Preparation of a Pyrazole Compound Stock Solution
Materials:
-
This compound (or other pyrazole derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Carefully weigh out a precise amount of the pyrazole compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but be cautious of potential degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Q4: What are the key differences to consider when treating primary cells versus immortalized cell lines?
A4: Primary cells, being directly isolated from tissues, are generally more physiologically relevant but also more sensitive and challenging to work with than immortalized cell lines. Key differences include:
-
Sensitivity to Treatment: Primary cells often exhibit a lower tolerance to chemical treatments and may have a narrower therapeutic window.
-
Metabolic Activity: Primary cells may have different metabolic rates, which can affect the processing and efficacy of the compound.
-
Heterogeneity: Primary cell cultures can be more heterogeneous, leading to more variable responses compared to the uniform population of a cell line.
Therefore, it is essential to perform a thorough dose-response analysis and optimize treatment duration specifically for each primary cell type.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered when adapting protocols for different cell types.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of the compound | 1. Incorrect Concentration: The concentration used may be too low for the specific cell type. 2. Compound Instability: The compound may be degrading in the cell culture medium. 3. Cellular Resistance: The target cell type may have intrinsic resistance mechanisms (e.g., efflux pumps). 4. Insoluble Compound: The compound may have precipitated out of solution. | 1. Perform a dose-response curve over a wider concentration range (e.g., 0.1 nM to 100 µM). 2. Prepare fresh dilutions from the stock solution for each experiment. Test the stability of the compound in media over the course of the experiment. 3. Research the expression of common drug resistance proteins in your cell type. Consider using efflux pump inhibitors as a control. 4. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try a lower final DMSO concentration or consider using a different solvent system if compatible with your cells. |
| High levels of cell death, even at low concentrations | 1. High Sensitivity of the Cell Type: Primary cells or certain cancer cell lines can be extremely sensitive to treatment. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: The compound may be hitting unintended cellular targets. | 1. Lower the concentration range significantly. Consider shorter treatment durations. 2. Ensure the final DMSO concentration is below 0.5% (v/v), and ideally below 0.1%. Include a vehicle-only control (cells treated with the same concentration of DMSO without the compound). 3. This is inherent to the compound and may require structural modifications. In the context of your experiment, focus on the concentration range that provides a specific effect without overt toxicity. |
| Inconsistent results between experiments | 1. Variable Cell Health: Differences in cell confluency, passage number, or overall health can affect the response. 2. Inconsistent Compound Preparation: Errors in weighing, dilution, or storage of the compound. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Standardize your cell culture practices. Use cells within a consistent passage number range and seed at the same density for each experiment. 2. Always prepare fresh dilutions from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. 3. To minimize edge effects, do not use the outer wells for experimental conditions. Instead, fill them with sterile PBS or media. |
Section 3: Visualization of Key Concepts
General Experimental Workflow
The following diagram illustrates a typical workflow for testing a novel pyrazole-based compound in different cell types.
Caption: A generalized workflow for evaluating the bioactivity of a novel compound.
Potential Signaling Pathways Affected by Pyrazole Derivatives
Given that many pyrazole derivatives are kinase inhibitors, the following diagram depicts a simplified, hypothetical signaling cascade that could be targeted.
Caption: A simplified model of a kinase signaling pathway potentially inhibited by a pyrazole compound.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
- Process for the preparation of 4-bromophenyl derivatives.
-
4-BROMO-5-(2-CHLORO-BENZOYLAMINO)-1H-PYRAZOLE-3-CARBOXYLIC ACID (PHENYL)AMIDE DERIVATIVES AND RELATED COMPOUNDS AS BRADYKININ B1 RECEPTOR ANTAGONISTS FOR THE TREATMENT OF INFLAMMATORY DISEASES. European Publication Server. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure & Dynamics. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. [Link]
-
Approved anti-cancer pyrazole drugs. ResearchGate. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. [Link]
-
Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry. [Link]
-
Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. PubChem. [Link]
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- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Pyrazole-Based Inhibitors
Introduction
The pyrazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its metabolic stability and versatile nature in forming interactions with biological targets.[1][2] This five-membered aromatic heterocycle is a key component in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology and immunology.[1][3][4] While powerful, pyrazole-based inhibitors can sometimes yield unexpected or inconsistent results. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret such outcomes, ensuring the integrity and accuracy of your experimental data.
This technical support center will address common issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them. We will delve into the causality of experimental choices and provide self-validating protocols to enhance the trustworthiness of your findings.
Part 1: Frequently Asked Questions (FAQs) - Initial Observations & Biochemical Assays
Q1: My pyrazole-based inhibitor shows high potency in a biochemical (cell-free) assay but is significantly less effective in my cell-based assay. What are the likely causes?
This is a common and multifaceted issue. The discrepancy often arises from factors not present in a simplified biochemical environment. Here’s a breakdown of potential causes and how to investigate them:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Underlying Cause: Physicochemical properties such as a high polar surface area or low lipophilicity can hinder passive diffusion across the lipid bilayer.[5]
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Review the inhibitor's LogP (octanol-water partition coefficient). A very low or high LogP can suggest poor permeability.[5]
-
Cellular Uptake Assays: If available, utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the inhibitor over time.
-
Modify Treatment Conditions: Increase the incubation time to allow for slower accumulation or, cautiously, use a higher concentration in your initial dose-response experiments.
-
-
-
Efflux Pump Activity: The compound may be actively transported out of the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).
-
Underlying Cause: Many small molecules are substrates for efflux pumps, which serve as a cellular defense mechanism.
-
Troubleshooting Steps:
-
Co-treatment with Efflux Pump Inhibitors: Perform experiments in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A) to see if the potency of your pyrazole compound is restored.
-
Use Efflux Pump Deficient Cell Lines: If available, test your inhibitor in cell lines engineered to lack specific ABC transporters.
-
-
-
Inhibitor Degradation: The compound may be metabolically unstable within the cellular environment.[5]
-
Underlying Cause: Intracellular enzymes, such as cytochrome P450s, can modify and inactivate the inhibitor. The pyrazole ring itself is generally metabolically stable, but substituents can be labile.[1][3]
-
Troubleshooting Steps:
-
Metabolic Stability Assays: Incubate the inhibitor with liver microsomes or S9 fractions and measure its degradation over time using LC-MS.
-
Time-Course Experiments: In your cell-based assay, assess the inhibitor's effect at multiple, shorter time points to capture its activity before significant degradation occurs.[5]
-
-
-
High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium (e.g., albumin) or non-specifically to intracellular proteins, reducing the free concentration available to engage the target.
-
Underlying Cause: Hydrophobic compounds can exhibit high plasma protein binding, which sequesters them from their intended target.
-
Troubleshooting Protocol:
-
Equilibrium Dialysis: This is the gold standard for determining the fraction of a compound bound to plasma proteins.
-
Assay in Reduced Serum: Perform your cell-based assay in media with a lower serum concentration to increase the free fraction of the inhibitor. Note that this may affect cell health and should be appropriately controlled.
-
-
Q2: I'm seeing a paradoxical activation of my target pathway at certain concentrations of my pyrazole-based kinase inhibitor. Why is this happening?
Paradoxical activation is a documented phenomenon with some kinase inhibitors and can be mechanistically complex.
-
Underlying Cause 1: Off-Target Effects on a Pathway Regulator. The inhibitor might be affecting another kinase or phosphatase upstream or downstream of your target, leading to a net activation of the pathway. For instance, inhibiting a negative regulator would result in pathway activation.
-
Troubleshooting Workflow:
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-targets.[5][6] This is crucial for understanding its selectivity profile.
-
Phospho-Proteomic Analysis: Use mass spectrometry-based proteomics to get an unbiased view of how the inhibitor alters the cellular phosphoproteome, which can reveal unexpected pathway modulation.
-
-
-
Underlying Cause 2: Scaffolding Effects. Some inhibitors can stabilize an active conformation of the kinase or promote its dimerization with other proteins, leading to downstream signaling even if the kinase's catalytic activity is blocked.[7]
-
Troubleshooting Workflow:
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor for the same target that has a different chemical scaffold.[5] If the paradoxical activation is not observed, it suggests the effect is specific to the pyrazole compound's binding mode.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can help characterize the binding kinetics and thermodynamics of the inhibitor-target interaction.[6]
-
-
Part 2: Troubleshooting Guide - In-Depth Experimental Scenarios
This section provides structured troubleshooting for specific experimental observations.
Scenario 1: Inconsistent IC50 Values Across Experiments
You've performed a dose-response experiment multiple times but are getting significant variability in the calculated IC50 value for your pyrazole inhibitor.
-
Initial Diagnostic Workflow:
Caption: Decision tree for troubleshooting IC50 variability.
-
Detailed Troubleshooting Protocol: Standardizing the Kinase Assay
-
Inhibitor Preparation:
-
Always prepare fresh stock solutions of the pyrazole inhibitor in a suitable solvent (e.g., DMSO).[5] Avoid repeated freeze-thaw cycles.
-
Create serial dilutions immediately before use in the same assay buffer.
-
-
Enzyme and Substrate:
-
Ensure the kinase is active and used within its linear range. Determine this by running a time-course experiment with varying enzyme concentrations.[8]
-
Use a consistent lot of kinase and substrate for the entire set of experiments.
-
-
Assay Conditions:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. It is recommended to perform assays at the Km value of ATP for the specific kinase to allow for better comparison of inhibitor potencies.[8]
-
Consistent Controls: Always include a vehicle control (e.g., DMSO) and a positive control inhibitor.[5]
-
-
Data Analysis:
-
| Parameter | Recommendation | Rationale |
| Inhibitor Stock | Prepare fresh from solid; store at -80°C | Pyrazole compounds can degrade in solution over time.[5] |
| ATP Concentration | Set at Km of the kinase | Ensures IC50 values are comparable across different studies and kinases.[8] |
| Cell Passage | Use low passage number (<20) | High passage numbers can lead to genetic drift and altered signaling.[5] |
| Data Normalization | Use 0% (vehicle) and 100% (no enzyme) controls | Corrects for background signal and assay window variability.[9] |
Scenario 2: Observed Phenotype Does Not Correlate with Target Inhibition
You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest), but a Western blot shows that the direct downstream target of the inhibited kinase is not modulated as expected.
-
Underlying Cause: This strongly suggests the phenotype is due to an off-target effect. Pyrazole-based inhibitors, while often designed for a specific target, can exhibit activity against other kinases or non-kinase proteins.[7][11]
-
Experimental Workflow to Distinguish On- vs. Off-Target Effects:
Caption: Workflow to validate on-target vs. off-target effects.
-
Detailed Protocols:
-
Rescue Experiments: If the inhibitor's effect is due to on-target activity, expressing a form of the target kinase that is resistant to the inhibitor should rescue the phenotype.[5]
-
Western Blot Controls: Ensure your Western blot experiment is properly controlled. Include:
Part 3: Advanced Considerations & Data Interpretation
The Pyrazole Scaffold: A Double-Edged Sword
The pyrazole ring is an excellent pharmacophore because it can act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), allowing it to form key interactions in ATP-binding pockets.[2][12] However, this same versatility can lead to promiscuity, where the inhibitor binds to multiple kinases that share structural similarities in their active sites.[11]
-
Interpreting Selectivity Data:
-
Selectivity is never absolute. It is a concentration-dependent phenomenon. An inhibitor that is selective at 10 nM may hit dozens of targets at 1 µM.
-
Tools like the Gini score can be used to quantify selectivity from large-scale profiling data, providing a less biased measure than simple cutoff-based methods.[13]
-
Covalent vs. Non-Covalent Inhibition
While most pyrazole-based inhibitors are reversible, some, like Zanubrutinib, are designed as covalent inhibitors.[3] Unexpected results can arise if the nature of inhibition is not considered.
-
Key Distinction: Irreversible inhibitors form a covalent bond with the target protein. This leads to a time-dependent increase in inhibition.[14]
-
Troubleshooting: If you suspect your inhibitor might be covalent, perform a pre-incubation time-dependent IC50 experiment. A leftward shift in the IC50 curve with increasing pre-incubation time is a hallmark of irreversible inhibition.[14]
Conclusion
Interpreting unexpected results from pyrazole-based inhibitors requires a systematic and multi-pronged approach. By understanding the inhibitor's physicochemical properties, considering potential off-target effects, and employing rigorous experimental controls, researchers can confidently dissect complex biological outcomes. The key is to move beyond a single assay and validate findings using orthogonal methods. This guide provides a framework for that process, empowering you to turn unexpected data into novel scientific insights.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. Retrieved from [Link]
- BenchChem. (2025). The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications. Benchchem.
-
Karcz, T., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 18-27. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
van den Berg, M. F., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Oncology, 4, 229. Retrieved from [Link]
-
Speranza, L., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(3), 2097. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 789-814. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved from [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8694. Retrieved from [Link]
-
Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie. Retrieved from [Link]
-
Zeyn, Y., et al. (2020). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 22(4), 85. Retrieved from [Link]
-
Johnson, C. N. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 12-25. Retrieved from [Link]
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crossfire-oncology.com [crossfire-oncology.com]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing In Vivo Solubility of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Introduction
Welcome to the technical support center for the formulation of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound during in vivo studies. Poor aqueous solubility is a common hurdle for many promising therapeutic agents, including numerous pyrazole derivatives which are known for their diverse pharmacological activities.[1][2] Inadequate solubility can lead to low and variable bioavailability, hindering accurate assessment of a compound's efficacy and safety profile.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and tailor formulation strategies to your specific experimental needs.
Troubleshooting & Frequently Asked Questions (FAQs)
Initial Assessment & Physicochemical Characterization
Q1: I'm starting work with this compound. What are the first steps to assess its solubility for in vivo studies?
A1: A thorough initial solubility assessment is critical. This compound, a pyrazole derivative, is likely to have limited aqueous solubility.[3][4] The first step is to determine its equilibrium solubility in a range of relevant aqueous media.[5]
Recommended Initial Screening Solvents:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS) at pH 7.4
-
pH Buffers simulating physiological conditions (e.g., pH 1.2, 4.5, and 6.8)[5]
This initial screen will help you classify the compound, likely as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent, which is common for such structures.[6] Understanding the pH-dependent solubility will be crucial for developing an effective formulation strategy.[7][8]
Q2: My compound, this compound, shows very low solubility in aqueous buffers. What does its structure tell me about potential challenges?
A2: The structure of this compound contains several features that suggest poor water solubility. The pyrazole ring and the phenyl group are largely hydrophobic. While the morpholinosulfonyl group adds some polarity, the overall molecule is expected to be lipophilic. The lack of easily ionizable groups suggests that its solubility will not be significantly affected by pH changes within the physiological range, which can make pH adjustment a less effective strategy.[9][10]
Formulation Strategies for Oral Administration
Q3: What are the most common and effective strategies to formulate a poorly soluble compound like this for oral gavage in preclinical models?
A3: For oral administration, the goal is to enhance the dissolution rate and/or maintain the drug in a solubilized state in the gastrointestinal tract. Several well-established techniques can be employed.[6][11]
Primary Oral Formulation Strategies:
-
Co-solvent Systems: Utilizing a mixture of water-miscible solvents to increase solubility.[11][12]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[13][14][15]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state to improve its dissolution rate.[16][17]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[18][19][20]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin to form an inclusion complex with enhanced aqueous solubility.[21][22][23]
The choice of strategy will depend on the physicochemical properties of your compound, the required dose, and the specific animal model.
Workflow for Oral Formulation Selection
Caption: Decision workflow for selecting an oral formulation strategy.
Q4: Can you provide a starting protocol for a co-solvent formulation for oral gavage?
A4: A co-solvent system is often the simplest and quickest approach for early-stage in vivo studies. Polyethylene glycol 400 (PEG 400) is a common and well-tolerated co-solvent.
Protocol: Preparation of a PEG 400-Based Oral Formulation
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Add a small amount of a strong organic solvent like DMSO to initially dissolve the compound (aim for <10% of the final volume).
-
Add Co-solvent: Add PEG 400 to the dissolved compound. A common starting point is a formulation containing 30-60% PEG 400.[24]
-
Add Surfactant (Optional but Recommended): To improve wetting and prevent precipitation upon dilution in the stomach, add a surfactant like Tween® 80 or Cremophor® EL (typically 1-5% of the final volume).
-
Final Dilution: Add water or saline to reach the final desired concentration and volume.
-
Ensure Homogeneity: Vortex or sonicate the mixture until a clear, homogenous solution is formed. Visually inspect for any precipitation before administration.
Example Formulation (for a 10 mg/mL solution):
-
This compound: 10 mg
-
DMSO: 0.1 mL (10%)
-
PEG 400: 0.4 mL (40%)
-
Tween® 80: 0.05 mL (5%)
-
Saline: 0.45 mL (45%)
-
Total Volume: 1 mL
Table 1: Common Excipients for Oral Co-solvent Formulations
| Excipient | Function | Typical Concentration |
| PEG 400 | Co-solvent | 20-60% |
| Propylene Glycol | Co-solvent | 10-40% |
| DMSO | Solubilizer | <10% (due to potential toxicity) |
| Tween® 80 | Surfactant | 1-10% |
| Cremophor® EL | Surfactant | 1-5% |
Q5: My compound precipitates out of the co-solvent formulation when I add the aqueous component. What should I do?
A5: This is a common issue indicating that the aqueous environment of the final formulation cannot maintain the drug in solution.
Troubleshooting Steps:
-
Increase the Co-solvent/Surfactant Ratio: Try increasing the percentage of PEG 400 or Tween® 80 in your formulation.
-
Use a Stronger Surfactant: Consider using a surfactant with a higher hydrophilic-lipophilic balance (HLB) value.
-
Switch to a Lipid-Based System: If co-solvents are ineffective, your compound may have better solubility in lipids. Lipid-based drug delivery systems (LBDDS) can be highly effective.[13][25] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium, like the GI tract.[21][26]
-
Consider a Nanosuspension: If the compound has very poor solubility in both aqueous and lipid phases (often termed 'brick dust'), creating a nanosuspension might be the best approach.[27][28] This involves reducing the particle size to increase the surface area and dissolution velocity.[29]
Formulation Strategies for Intravenous Administration
Q6: I need to administer this compound intravenously. What are the key considerations and suitable formulation approaches?
A6: Intravenous (IV) formulations have much stricter requirements than oral formulations. They must be sterile, free of particulates, and have a pH close to physiological levels. The risk of precipitation upon injection into the bloodstream is a major concern.
Primary IV Formulation Strategies:
-
Co-solvent Systems: Similar to oral formulations but with a more limited choice of biocompatible solvents and typically lower concentrations.[30]
-
Cyclodextrin Complexation: Using modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a very common and effective method for IV delivery of poorly soluble drugs.[23][31][32] These form inclusion complexes that are water-soluble.[33][34]
-
Micellar Solutions: Formulations using surfactants above their critical micelle concentration to encapsulate the drug.[35]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Q7: Can you provide a protocol for preparing an IV formulation using HP-β-CD?
A7: HP-β-CD is a widely used and safe excipient for IV formulations. The amount needed depends on the stoichiometry of the complex formed with your drug.
Protocol: Preparation of an HP-β-CD-Based IV Formulation
-
Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in sterile water for injection (WFI) or 5% dextrose in water (D5W). A common starting concentration for HP-β-CD is 10-40% (w/v).
-
Dissolve the Compound: In a separate container, dissolve the this compound in a minimal amount of an organic solvent like ethanol or DMSO.
-
Form the Complex: Slowly add the drug solution to the vortexing HP-β-CD solution. This gradual addition helps prevent precipitation.
-
Ensure Complete Dissolution: Continue to mix (e.g., on a shaker or rotator) at room temperature or with gentle warming for several hours or overnight to allow for complete complexation and dissolution. The final solution should be clear.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final formulation for any particulates. It must be completely clear before injection.
Table 2: Common Excipients for IV Formulations
| Excipient | Function | Typical Concentration |
| HP-β-CD | Complexing Agent | 10-40% (w/v) |
| SBE-β-CD | Complexing Agent | 10-40% (w/v) |
| PEG 300/400 | Co-solvent | 5-20% |
| Ethanol | Co-solvent | 5-15% |
| Polysorbate 80 | Surfactant | 0.1-2% |
Advanced Strategies
Q8: I've tried co-solvents and cyclodextrins, but I'm still facing issues with either solubility or stability. What other advanced techniques can I consider?
A8: When standard methods are insufficient, more advanced formulation technologies may be necessary.
-
Amorphous Solid Dispersions (ASDs): This technique involves converting the crystalline drug into a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate.[16][36] The drug is molecularly dispersed within a polymer matrix. This can be achieved through methods like spray drying or hot-melt extrusion.[17] While powerful, this requires specialized equipment and significant formulation development.
-
Nanosuspensions: This technology is particularly useful for compounds that are poorly soluble in almost all solvents ('brick dust').[19] By reducing the particle size to the sub-micron range, the surface area-to-volume ratio is dramatically increased, leading to a faster dissolution rate.[37] This can be achieved by media milling or high-pressure homogenization.[29]
These advanced techniques often require collaboration with a specialized formulation development group.
References
- Lipid-Based Drug Delivery Systems - PMC - NIH. (n.d.).
- Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC - NIH. (n.d.).
- Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds | American Pharmaceutical Review. (2012, March 30).
- Oral lipid drug delivery system for poor water soluble drugs | PPTX - Slideshare. (n.d.).
- New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Journal of Pharmacy and Pharmacology | Oxford Academic. (n.d.).
- Nanosuspension Technology: Recent Patents on Drug Delivery and their Characterizations. (n.d.).
- Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC - NIH. (n.d.).
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020, April 25).
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, November 12).
- Effects of Nanosuspension Formulations on Transport, Pharmacokinetics, In Vivo Targeting and Efficacy for Poorly Water-soluble Drugs | Bentham Science Publishers. (2014, January 1).
- Nanosuspension technology and its applications in drug delivery. (2025, August 2).
- High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. (2016, October 12).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
- Nanosuspension-Based Drug Delivery Systems for Topical Applications. (2024, January 25).
- NANOSUSPENSION - Journal of Drug Delivery and Therapeutics. (n.d.).
- The use of co-solvents in parenteral low-solubility drugs formulation of - ElectronicsAndBooks. (n.d.).
- Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
- CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE - IJCRT.org. (2022, February 2).
- Overview of solubility enhancement of amorphous systems prepared by ball milling. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (n.d.).
- Solubility Enhancement Techniques of Poorly Water Soluble Drug - International Journal of Science and Research (IJSR). (n.d.).
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, December 11).
- Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - ResearchGate. (2025, August 9).
- Recent advances in intravenous delivery of poorly water-soluble compounds | Request PDF. (n.d.).
- Solvents and Co-solvents used in Injectables (32) | Download Table - ResearchGate. (n.d.).
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC - PubMed Central. (2022, November 3).
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.).
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.).
- Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility - ResearchGate. (n.d.).
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
- 4-Bromo pyrazole - ChemBK. (2024, April 9).
- Theoretical investigation of β-cyclodextrin with pyrazoline derivative - ResearchGate. (n.d.).
- Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem. (n.d.).
- 4-Bromopyrazole 99 2075-45-8 - Sigma-Aldrich. (n.d.).
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).
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Technical Support Center: Navigating the Labyrinth of Small Molecule Inhibitor Screening
A Guide to Identifying and Managing Artifacts for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for small molecule inhibitor screening. As a Senior Application Scientist, I've seen firsthand how promising screening campaigns can be derailed by artifacts—compounds that appear as "hits" but whose activity is not due to specific interaction with the intended target.[1][2] This guide is designed to provide you with the expertise and practical, field-proven insights to identify and manage these common pitfalls, ensuring the integrity and success of your drug discovery efforts.
This center is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your troubleshooting.
Section 1: Understanding and Identifying Promiscuous Inhibitors and PAINS
Promiscuous inhibitors are compounds that show activity against a wide range of unrelated targets, often leading to a high number of false positives in screening campaigns.[1][3][4][5] A significant subset of these are Pan-Assay Interference Compounds (PAINS), which are defined by specific chemical substructures known to interfere with assay readouts through various mechanisms.[6][7][8]
FAQ 1: What are the tell-tale signs of a promiscuous inhibitor?
Answer: Promiscuous inhibitors often exhibit non-drug-like behavior.[1][3][4] Key indicators include:
-
Lack of a clear Structure-Activity Relationship (SAR): Minor changes to the molecule's structure have little to no impact on its inhibitory activity.
-
Non-competitive inhibition: The compound does not compete with the substrate for the active site.
-
Poor selectivity: The compound inhibits multiple, unrelated enzymes or receptors.[1][3][4]
-
Time-dependent inhibition: The level of inhibition increases with pre-incubation time.
-
Steep dose-response curves: Unusually steep Hill slopes can be an indicator of non-specific activity.[9]
FAQ 2: What are PAINS and how can I identify them in my screening hits?
Answer: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as false positives in high-throughput screens.[6][8] They can interfere with assays through various mechanisms like fluorescence, redox reactions, or metal chelation.[6][9]
Identification Strategies:
-
Computational Filtering: The most efficient first step is to use computational filters to flag potential PAINS based on their chemical substructures.[7] Several free and commercial software tools are available for this purpose.
-
Visual Inspection: Experienced medicinal chemists can often identify potential PAINS by visually inspecting the chemical structures of hits.[10] Common PAINS motifs include rhodanines, quinones, and catechols.[8]
It's crucial to remember that not every compound flagged as a PAIN is a false positive, and conversely, not all problematic compounds are captured by PAINS filters.[9] Experimental validation is always necessary.
Section 2: Troubleshooting Compound Aggregation
A common mechanism for promiscuous inhibition is the formation of colloidal aggregates by the small molecule in the assay buffer.[1][3][4][5] These aggregates can sequester and denature the target protein, leading to apparent inhibition.
FAQ 3: How can I determine if my inhibitor is forming aggregates?
Answer: Several experimental approaches can help you diagnose compound aggregation:
-
Dependence on Enzyme Concentration: A hallmark of aggregation-based inhibition is its sensitivity to the concentration of the target enzyme. Increasing the enzyme concentration can often overcome the inhibition by an aggregator.[1][3][4]
-
Detergent Sensitivity: The presence of a non-ionic detergent, such as Triton X-100 or Tween-80, in the assay buffer can disrupt the formation of colloidal aggregates and abolish the inhibitory activity of aggregators.[9][10]
-
Dynamic Light Scattering (DLS): DLS is a powerful biophysical technique that directly measures the size of particles in a solution.[5] The presence of particles in the 30-400 nm range is a strong indicator of compound aggregation.[1][3][4]
Experimental Protocol: Detecting Aggregation with Detergent
This protocol provides a straightforward method to test for aggregation-based inhibition.
Objective: To determine if the inhibitory activity of a compound is dependent on the presence of a non-ionic detergent.
Materials:
-
Your inhibitor of interest
-
Assay buffer
-
Assay buffer containing 0.01% (v/v) Triton X-100
-
Target enzyme and all other assay components
Procedure:
-
Prepare two sets of dose-response curves for your inhibitor.
-
For the first set, use your standard assay buffer.
-
For the second set, use the assay buffer containing 0.01% Triton X-100.
-
Run your standard inhibition assay for both sets of conditions.
-
Compare the IC50 values obtained from the two experiments.
Interpreting the Results:
| Observation | Interpretation |
| Significant rightward shift in IC50 (weaker inhibition) in the presence of detergent. | Strong evidence of aggregation-based inhibition. |
| No significant change in IC50. | Aggregation is unlikely to be the primary mechanism of inhibition. |
Section 3: Managing Assay Interference from Compound Properties
The intrinsic properties of small molecules can directly interfere with the detection methods used in many screening assays, particularly those based on fluorescence or absorbance.[11][12][13]
FAQ 4: My compound is autofluorescent. How can I confirm this and what can I do about it?
Answer: Compound autofluorescence is a common source of false positives in fluorescence-based assays.[11][12][13][14] An autofluorescent compound will emit light at the same wavelength as your assay's detection signal, leading to an artificially high reading.[14]
Confirmation and Mitigation Workflow:
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- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Target Engagement: A Comparative Analysis of Cellular Thermal Shift Assay (CETSA) and NanoBRET™ for 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
For researchers and drug development professionals, confirming that a novel compound binds to its intended target within the complex environment of a living cell is a critical step. This guide provides a comprehensive comparison of two powerful methodologies, the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay, for validating the intracellular target engagement of novel chemical entities, using the hypothetical compound 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole as our case study. While pyrazole-containing compounds are known to target a wide range of proteins, from kinases to enzymes involved in metabolic pathways, this guide will focus on the "how-to" of target validation, irrespective of the specific protein class.[1][2][3][4][5]
The Imperative of In-Cell Target Validation
Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not confirm the mechanism of action. Direct measurement of a compound binding to its putative target in a physiological context is essential for several reasons: it establishes a clear structure-activity relationship, helps to deconvolute off-target effects, and provides confidence in the therapeutic hypothesis. This guide will delve into two distinct, yet complementary, biophysical methods that offer robust solutions for confirming target engagement in intact cells.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[6] The fundamental concept is that when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the unbound protein.[7][8] This shift in thermal stability can be quantified to confirm target engagement.
The CETSA® Workflow
The experimental process for CETSA® involves treating intact cells with the compound of interest, followed by a heat challenge across a range of temperatures.[8][9] After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other antibody-based detection methods.[7][9]
Diagram of the CETSA Workflow
Caption: The CETSA workflow from cell treatment to data analysis.
Experimental Protocol: CETSA® for this compound
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293T, SK-HEP-1) expressing the putative target of this compound in sufficient quantity for the experiment.[7]
-
Treat the cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified time to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for a defined period (e.g., 3 minutes) across a temperature gradient using a thermal cycler.[8] A typical range might be from 37°C to 65°C in 2-3°C increments.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the soluble fraction using Western blotting with a validated antibody against the target.
-
Densitometry is used to quantify the band intensities.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive shift in the Tm for the compound-treated sample indicates target engagement.[8]
-
Hypothetical Data Summary: CETSA®
| Treatment | Target Protein Tm (°C) | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | 48.5 | - | Baseline thermal stability of the target |
| 10 µM this compound | 52.0 | +3.5 | Significant thermal stabilization, indicating direct target binding |
| 10 µM Control Compound (Inactive Analogue) | 48.6 | +0.1 | No significant stabilization, confirming specificity |
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a specific protein in living cells.[10] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[11]
The NanoBRET™ Principle
In this assay, the target protein is expressed as a fusion with NanoLuc® luciferase, a small, bright enzyme that serves as the BRET donor.[12] A fluorescently labeled tracer molecule that reversibly binds to the target protein acts as the BRET acceptor. When the tracer is bound to the NanoLuc®-tagged target, the proximity allows for energy transfer upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound, such as this compound, that enters the cell and binds to the target protein will compete with and displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.[10][12] This allows for the quantitative measurement of compound affinity and occupancy at the target in live cells.[11]
Diagram of the NanoBRET™ Target Engagement Principle
Caption: Competitive displacement of a fluorescent tracer in the NanoBRET™ assay.
Experimental Protocol: NanoBRET™ for this compound
-
Cell Preparation:
-
Transfect cells (typically HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[12]
-
Seed the transfected cells into a white, multi-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate to allow for equilibration.[12]
-
Add the fluorescent tracer at a predetermined optimal concentration.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer. This value can be used to calculate the intracellular affinity (Ki) of the compound for the target.
-
Hypothetical Data Summary: NanoBRET™
| Compound | Intracellular IC50 (nM) | Interpretation |
| This compound | 150 | Potent intracellular engagement with the target |
| Control Compound (Inactive Analogue) | > 10,000 | No significant target engagement, demonstrating specificity |
| Known Reference Inhibitor | 50 | Provides a benchmark for the potency of the test compound |
Comparison of CETSA® and NanoBRET™
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[6] | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target.[10] |
| Labeling Requirement | Label-free for the compound and target.[9] | Requires genetic fusion of NanoLuc® to the target and a specific fluorescent tracer.[12] |
| Throughput | Lower; typically analyzed by Western blot.[9] | High; plate-based format is amenable to automation.[13] |
| Data Output | Thermal melt curve and ΔTm.[7] | Dose-response curve, IC50, and intracellular affinity (Ki).[11] |
| Key Advantage | Can be used with endogenous proteins (if a good antibody is available).[6] | Highly quantitative, live-cell measurements of affinity and occupancy.[11] |
| Key Limitation | Less quantitative for affinity determination; requires a specific antibody.[9] | Requires protein engineering and development of a suitable tracer.[12] |
Conclusion: An Orthogonal Approach for Confident Validation
Both CETSA® and NanoBRET™ are powerful, validated methods for confirming the target engagement of a novel compound like this compound in a cellular context. They are not mutually exclusive; in fact, their distinct underlying principles make them ideal orthogonal approaches.
-
CETSA® offers a valuable, label-free method to confirm target binding, particularly in early-stage research or when working with endogenous proteins. A positive thermal shift provides strong evidence of a direct physical interaction.
-
NanoBRET™ provides a highly quantitative, high-throughput platform for determining the intracellular affinity and potency of a compound in live cells, making it exceptionally well-suited for lead optimization campaigns.
For a comprehensive validation strategy for this compound, we recommend a dual approach. Initial validation with CETSA® can confirm the physical interaction with the putative target. Subsequent characterization with the NanoBRET™ assay can then provide precise, quantitative data on the compound's intracellular potency and guide further medicinal chemistry efforts. By employing these complementary techniques, researchers can build a robust and compelling case for the on-target activity of their compounds, significantly de-risking the progression of novel molecules in the drug discovery pipeline.
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NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. EUbOPEN. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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An Overview of Current Methods to Confirm Protein-Protein Interactions. PMC. [Link]
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Methods to investigate protein–protein interactions. Wikipedia. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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How to validate small-molecule and protein interactions in cells?. ResearchGate. [Link]
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Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH. [Link]
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Protein-Ligand Interactions: Methods and Applications. ResearchGate. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
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Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. [Link]
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Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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4-bromo-1-(phenylsulfonyl)pyrazole. PubChem. [Link]
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A Senior Application Scientist's Guide to Orthogonal Target Validation: Comparing siRNA and CRISPR Methodologies
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, identifying a compound that elicits a desired biological response is only the beginning. The critical next step, target validation , confirms that the compound's therapeutic effect is mediated through its intended molecular target.[1][] Neglecting this crucial phase can lead to costly late-stage failures due to a lack of efficacy or unforeseen off-target effects.[3][4] This guide provides an in-depth comparison of two powerful, genetics-based orthogonal validation techniques—siRNA-mediated knockdown and CRISPR-based knockout—to confirm the mechanism of action for a novel small molecule inhibitor, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole.
For the purpose of this guide, we will hypothesize that initial phenotypic screens have identified This compound as a potent inhibitor of "Target-X," a protein kinase implicated in cancer cell proliferation. The core principle of our validation strategy is to determine if the genetic removal of Target-X replicates the anti-proliferative effect of the chemical inhibitor—a concept known as phenocopying .[5]
Part 1: The Principle of Orthogonal Validation
Orthogonal validation employs distinct and independent methods to interrogate the same biological question.[6][7] If a small molecule inhibitor and a genetic perturbation of the putative target yield the same phenotype, it builds significant confidence that the molecule's activity is on-target. This guide focuses on comparing a transient method (siRNA) with a permanent one (CRISPR) to provide a comprehensive validation package.
Part 2: Method 1 - Transient Target Knockdown with siRNA
Small interfering RNA (siRNA) leverages the cell's natural RNA interference (RNAi) pathway to temporarily degrade a specific messenger RNA (mRNA), thereby preventing its translation into protein.[8][9] This makes it a rapid and efficient tool for assessing the short-term consequences of losing a specific protein.
Rationale and Experimental Causality
Experimental Workflow: siRNA Validation
The workflow involves transfecting cultured cancer cells with siRNAs targeting Target-X, followed by analysis of both knockdown efficiency and the cellular phenotype.
Detailed Protocol: siRNA Transfection (24-well plate format)
This protocol is adapted for Lipofectamine™ RNAiMAX, a common transfection reagent.[8][12]
-
Transfection (Day 2):
-
For each well, prepare two tubes.
-
Tube A: Dilute 6 pmol of siRNA duplex in 50 µL of Opti-MEM™ I Reduced Serum Medium.[12]
-
Tube B: Dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently.[12]
-
Add the 100 µL of siRNA-lipid complex to the corresponding well containing cells. Gently rock the plate to mix.
-
-
Incubation (Days 2-4): Incubate cells for 24-72 hours at 37°C. The optimal time for analysis depends on the stability of the target protein.[14]
-
Analysis (Day 4 or 5):
-
mRNA Knockdown: Harvest a portion of the cells, extract RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure Target-X mRNA levels relative to a housekeeping gene.[9][15]
-
Protein Knockdown: Lyse the remaining cells and perform a Western blot using a validated antibody against Target-X to confirm protein reduction.[9][15]
-
Phenotypic Analysis: Measure cell proliferation/viability using an appropriate assay and compare the results to cells treated with the small molecule inhibitor.
-
Interpreting the Data
| Treatment Group | Target-X mRNA Level (Relative to Control) | Target-X Protein Level (Relative to Control) | Cell Viability (% of Control) |
| Untreated Control | 100% | 100% | 100% |
| Compound (1 µM) | 100% | 10% (Activity) | 45% |
| Non-Targeting siRNA | 98% | 95% | 97% |
| Target-X siRNA #1 | 25% | 18% | 50% |
| Target-X siRNA #2 | 21% | 15% | 48% |
Part 3: Method 2 - Permanent Target Knockout with CRISPR/Cas9
CRISPR/Cas9 is a powerful gene-editing technology that creates permanent, heritable modifications to the genome.[17][18] For target validation, it is used to generate a "knockout" cell line where the gene encoding Target-X is permanently disabled, typically by introducing frameshift mutations.[19][20]
Rationale and Experimental Causality
The key advantage of CRISPR is the creation of a stable, clonal cell line that completely lacks the target protein.[17][21] This eliminates the ambiguity of incomplete or transient knockdown associated with siRNA. It provides the most definitive genetic model for validating a drug's target. The main drawbacks are the longer timeline required to generate and validate clonal knockout lines (often several months) and the potential for off-target gene edits.[18][22] Rigorous validation is therefore essential.
Experimental Workflow: CRISPR Knockout
This workflow involves designing a guide RNA (gRNA) to direct the Cas9 nuclease to the Target-X gene, transfecting cells, isolating single-cell clones, and then extensively validating these clones to confirm successful knockout.[20][21]
Detailed Protocol: Generating a CRISPR Knockout Cell Line
-
gRNA Design and Cloning (Week 1): Use online tools (e.g., Benchling, CRISPRdirect) to design two or more gRNAs targeting an early exon of the Target-X gene to maximize the chance of a functional knockout.[17][23] Synthesize and clone these gRNAs into an appropriate expression vector.
-
Transfection (Week 2): Transfect the cancer cell line with the gRNA vector and a vector expressing Cas9 nuclease.
-
Single-Cell Isolation (Week 2): Two to three days post-transfection, isolate single cells into individual wells of a 96-well plate. This can be achieved by fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-transfected, or by limiting dilution.[20]
-
Clonal Expansion (Weeks 3-6): Culture the single cells until visible colonies form. This is the most time-consuming step.[20]
-
Screening and Validation (Weeks 7-9):
-
Genomic Validation: Expand a subset of clones. Extract genomic DNA, PCR amplify the region targeted by the gRNA, and perform Sanger or Next-Generation Sequencing (NGS) to identify clones with frameshift-inducing insertions or deletions (indels).[19][24][25]
-
Protein Validation: For clones confirmed to have biallelic frameshift mutations, perform a Western blot to confirm the complete absence of Target-X protein. This is the ultimate proof of a successful knockout.[18][26]
-
-
Phenotypic Analysis (Week 10): Use the validated knockout and wild-type (parental) cell lines to perform cell viability assays. The knockout line should exhibit reduced viability, phenocopying the effect of the small molecule inhibitor.
Interpreting the Data
The ideal result is a clonal cell line with a confirmed frameshift mutation in all alleles of the Target-X gene, complete absence of Target-X protein, and a baseline proliferation rate that is significantly lower than the parental wild-type cells. This low-viability phenotype should not be further affected by the addition of this compound, as its target is already absent.
| Cell Line | Target-X Genotype | Target-X Protein Level | Baseline Viability (% of WT) | Viability + Compound (% of WT) |
| Wild-Type (Parental) | WT/WT | 100% | 100% | 45% |
| Target-X KO Clone | Frameshift/Frameshift | 0% | 52% | 51% |
Part 4: Comparative Analysis and Best Practices
Both siRNA and CRISPR are invaluable tools, and the choice between them depends on the specific experimental goals, timeline, and resources.
Head-to-Head Comparison
| Feature | siRNA (Knockdown) | CRISPR (Knockout) |
| Effect | Transient, partial to high reduction | Permanent, complete ablation |
| Timeline | 2-5 days | 2-3+ months |
| Throughput | High; suitable for screens[27] | Low; requires clonal isolation |
| Primary Off-Target Risk | Seed-region-mediated mRNA silencing[3] | Cas9-mediated DNA cleavage at other sites[22] |
| Key Advantage | Speed and ease of use | Definitive and permanent genetic model |
| Best For | Initial validation, screening, studying essential genes | Gold-standard validation, creating stable disease models[1] |
The Gold Standard: The Rescue Experiment
To definitively prove that the observed phenotype is due to the loss of the target and not an off-target effect, a rescue experiment is performed.[4] In a validated Target-X knockout cell line, one re-introduces a version of the Target-X gene that has been engineered to be resistant to the gRNA used for the initial knockout (e.g., by silent mutations in the gRNA binding site). The restoration of Target-X expression should "rescue" the phenotype, meaning the cell's viability should return to wild-type levels. This provides the highest level of confidence in target validation.[4]
Hypothetical Signaling Pathway
The diagram below illustrates the convergence of the chemical and genetic approaches on the same biological pathway.
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- 23. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 24. How to Validate a CRISPR Knockout [biognosys.com]
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- 27. thermofisher.com [thermofisher.com]
Comparative Assessment of Cross-Reactivity for 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole: A Guide for Kinase Inhibitor Profiling
<
Introduction
In the landscape of drug discovery, particularly in the development of kinase inhibitors, achieving selectivity is a paramount challenge. The conserved nature of the ATP-binding pocket across the human kinome often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, a rigorous and early assessment of an inhibitor's cross-reactivity is a critical step in its journey from a promising hit to a viable clinical candidate or a precise chemical probe.[2][3]
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel ATP-competitive inhibitor, using the hypothetical compound 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole as a central example. While specific data for this molecule is not publicly available, its pyrazole core is a well-established scaffold in numerous kinase inhibitors.[4][5][6][7] Based on structural similarities to known inhibitors, we will postulate its primary target as the p38 mitogen-activated protein kinase (MAPK) family, which is implicated in inflammatory responses and other cellular processes.[8][9][10]
This document will detail the essential methodologies for kinome-wide selectivity profiling, present a comparative analysis with established p38 MAPK inhibitors, and offer insights into data interpretation. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for characterizing the selectivity of novel kinase inhibitors.
Rationale for Target & Comparator Selection
The selection of p38 MAPK as the hypothetical primary target for "this compound" is based on the prevalence of the pyrazole scaffold in known p38 MAPK inhibitors.[11] To provide a meaningful comparison, we have selected two well-characterized p38 MAPK inhibitors with distinct selectivity profiles:
-
Doramapimod (BIRB 796): A highly potent, allosteric inhibitor of p38 MAPK with a slow dissociation rate.[10] It demonstrates a unique binding mode that confers high selectivity.
-
SB203580: A widely used, ATP-competitive inhibitor of p38α and p38β.[12]
By comparing our novel compound against these standards, we can benchmark its potency and selectivity within the context of established therapeutic agents.
Key Methodologies for Kinase Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity. Combining biochemical assays that measure direct enzyme interaction with cell-based assays that confirm target engagement in a physiological context provides a comprehensive understanding of a compound's activity.[1]
Biochemical Assays: Kinome-Wide Scanning
Biochemical assays are the first line in selectivity profiling, offering a broad view of a compound's interactions across a large panel of purified kinases.
-
Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of over 400 kinases.[13] The output is typically a dissociation constant (Kd) or the percent of kinase remaining bound to the ligand at a given inhibitor concentration (% control).[13][14] This ATP-independent method provides a direct measure of binding affinity.[13][15]
-
Enzymatic Activity Assays (e.g., Radiometric Assays): These assays directly measure the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[15][16] While considered a gold standard, they can be resource-intensive.[15] Luminescence-based assays, such as ADP-Glo™, offer a non-radioactive alternative.[17]
Cellular Target Engagement Assays
Confirming that an inhibitor binds its intended target within the complex environment of a living cell is a crucial validation step.
-
Cellular Thermal Shift Assay (CETSA®): This method leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19][20][21] Intact cells are treated with the inhibitor, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[20][22] A shift in the melting temperature (Tm) indicates target engagement.[19]
-
Chemoproteomic Approaches (e.g., KiNativ™): This in-situ profiling method uses ATP- and ADP-biotin probes that covalently label conserved lysine residues in the active sites of kinases within a cell lysate.[23][24][25][26] By competing with these probes, an inhibitor's engagement with its targets can be quantified by mass spectrometry, providing a snapshot of its cellular selectivity profile.[23][24]
Experimental Design & Protocols
A logical workflow is essential for systematically evaluating the cross-reactivity of "this compound."
Caption: Simplified kinome map illustrating target engagement.
Table 1: Hypothetical KINOMEscan™ Results (Kd in nM)
| Kinase Target | This compound | Doramapimod (BIRB 796) | SB203580 |
| MAPK14 (p38α) | 25 | 38 | 50 |
| MAPK11 (p38β) | 45 | 65 | 80 |
| JNK1 | >10,000 | >10,000 | 5,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| CDK2 | 1,500 | >10,000 | 8,000 |
| GSK3B | 800 | >10,000 | 2,500 |
| SRC | >10,000 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Quantifying Selectivity
To move beyond qualitative assessment, selectivity scores can be calculated. Common metrics include:
-
Selectivity Score (S-score): Divides the number of kinases inhibited above a certain threshold by the total number of kinases tested. [27]For example, S(100nM) would be the count of kinases with a Kd < 100 nM.
-
Gini Coefficient: A measure of binding promiscuity, where a score of 0 indicates binding to all kinases equally, and a score approaching 1 indicates perfect selectivity.
Interpretation of Hypothetical Data:
Based on the hypothetical data in Table 1, "this compound" demonstrates high potency for its primary target, p38α, comparable to the established inhibitors. However, it shows some off-target activity against GSK3B and CDK2 at higher concentrations. In contrast, Doramapimod would be expected to show very high selectivity for the p38 family, while SB203580 might exhibit other known off-target interactions. The CETSA results would then serve to confirm that the binding observed in the biochemical assay translates to target engagement in a cellular context.
Conclusion
The comprehensive assessment of cross-reactivity is a non-negotiable component of modern kinase inhibitor development. A systematic approach, beginning with broad biochemical profiling and followed by rigorous cellular validation, is essential for building a complete picture of a compound's selectivity. [3]By employing a combination of techniques like kinome-wide binding assays and cellular thermal shift assays, researchers can effectively de-risk their lead compounds, understand potential liabilities, and uncover new therapeutic opportunities. This guide provides a robust, field-proven framework for executing such an assessment, ensuring that decisions are based on a solid foundation of empirical data and scientific rationale.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
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O'Neill, D. J., Patricelli, M. P., & Cravatt, B. F. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710.
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Pfitzer, L., Hessling, B., & Pless, O. (2015). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 112(51), E7077-E7086.
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Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336.
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Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272.
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology Website.
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DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from Eurofins DiscoverX Website.
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ActivX Biosciences. (n.d.). KiNativ™. Retrieved from ActivX Website.
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Pelkmans L, Fava E, Loerke D, et al. (2011). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Nature Chemical Biology, 7(5), 339-345.
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A Guide to Designing Negative Control Experiments for 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
This guide provides a comprehensive framework for designing and implementing robust negative control experiments to validate the biological activity and mechanism of action of the compound 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. In drug discovery and chemical biology, demonstrating that a molecule's observed effect is due to the specific, intended interaction with its target is paramount. Rigorous, well-designed negative controls are not merely a formality but the bedrock of a scientifically sound investigation, essential for distinguishing true on-target activity from off-target or non-specific effects.
For the purpose of this guide, we will refer to this compound as "Cmpd-X" and hypothesize that its intended target is a specific cellular kinase, "Kinase Y" . The principles and protocols outlined herein are broadly applicable to other small molecule inhibitors and their putative targets.
The Indispensable Logic of Negative Controls
The core challenge in validating a bioactive compound is to disprove alternative explanations for an observed phenotype. A single experiment is rarely sufficient. Instead, a matrix of controls is required to build a self-validating experimental system. Each control is designed to ask a specific question, and together, they form a logical fortress around the proposed mechanism of action.
Caption: Logical framework for negative control design.
Control Strategy 1: The Structurally Similar Inactive Analog
Expertise & Experience: The gold standard for a negative control is a molecule that is structurally almost identical to your active compound but lacks the key chemical feature required for binding to the target. This control, often called a "dead" or "inactive" analog, is superior to a simple vehicle control because it shares similar physicochemical properties (e.g., solubility, lipophilicity) with the active compound. Therefore, it effectively isolates the biological effects stemming from the specific on-target interaction, filtering out noise from non-specific membrane interactions or other off-target effects.
Designing the Inactive Analog (Cmpd-Neg): The synthesis of pyrazole derivatives is well-documented, allowing for rational modifications[1][2]. Based on the structure of Cmpd-X, a plausible inactive analog, Cmpd-Neg , could be designed by replacing the morpholinosulfonyl group with a simple methyl group. This modification removes the potential hydrogen bond accepting oxygens and the overall polarity of the sulfonyl moiety, which are often critical for kinase binding, while minimally altering the core scaffold.
Caption: Comparison of active compound and proposed inactive analog.
Comparative Data Presentation (Hypothetical)
The effectiveness of Cmpd-X should be starkly different from Cmpd-Neg in a downstream functional assay, such as inhibition of cell proliferation in a cancer cell line dependent on Kinase Y.
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | N/A | 100 | 4.5 |
| Cmpd-X | 1.0 | 48 | 5.1 |
| Cmpd-Neg | 1.0 | 97 | 4.8 |
| Cmpd-X | 10.0 | 12 | 2.3 |
| Cmpd-Neg | 10.0 | 95 | 5.5 |
Control Strategy 2: Genetic Ablation of the Target
Trustworthiness: A pharmacological effect that is truly on-target should be completely abrogated when the target protein is removed from the cell. CRISPR/Cas9-mediated gene knockout is the definitive method for achieving this.[3][4] By comparing the cellular response to Cmpd-X in wild-type (WT) cells versus cells lacking Kinase Y (Kinase Y-KO), we can directly test the target dependency of the compound.
Protocol: Generation and Validation of a Kinase Y Knockout Cell Line
-
sgRNA Design & Cloning: Design two independent, validated single-guide RNAs (sgRNAs) targeting early exons of the Kinase Y gene to maximize the chance of a frameshift mutation. Clone these into a suitable Cas9-expressing vector.
-
Transfection & Selection: Transfect the target cell line (e.g., a cancer cell line whose growth is dependent on Kinase Y) with the Cas9/sgRNA plasmids. If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transfection to enrich for edited cells.
-
Single-Cell Cloning: Isolate single cells from the selected population into a 96-well plate to generate clonal cell lines.
-
Genotype Validation: Once clones have expanded, extract genomic DNA. Use PCR to amplify the targeted region and Sanger sequencing to confirm the presence of insertions/deletions (indels) that result in a frameshift.
-
Protein Expression Validation (Crucial): Perform a Western blot on lysates from validated clones to confirm the complete absence of the Kinase Y protein. This is the most important validation step.[3]
-
Phenotypic Assay: Treat both WT and validated Kinase Y-KO cells with Cmpd-X across a dose-response range. Measure the downstream effect (e.g., cell viability, phosphorylation of a Kinase Y substrate).
Comparative Data Presentation (Hypothetical)
If Cmpd-X acts through Kinase Y, its effect on cell viability should be lost in the knockout cells.
| Cell Line | Treatment | Concentration (µM) | Cell Viability (% of Vehicle) |
| Wild-Type | Vehicle (DMSO) | N/A | 100 |
| Wild-Type | Cmpd-X | 1.0 | 45 |
| Kinase Y-KO | Vehicle (DMSO) | N/A | 100 |
| Kinase Y-KO | Cmpd-X | 1.0 | 98 |
Control Strategy 3: Confirming Direct Target Engagement with CETSA
Authoritative Grounding: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct binding of a ligand to its target protein within the complex environment of an intact cell or tissue lysate.[5][6] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[7][8] This allows for the direct measurement of target engagement, a critical step in validating a compound's mechanism of action.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Isothermal Dose-Response CETSA
This protocol determines the potency of target engagement at a fixed temperature.
-
Compound Treatment: Seed cells and grow to ~80% confluency. Treat cells with a range of concentrations of Cmpd-X and Cmpd-Neg for 1-2 hours. Include a vehicle-only control.
-
Harvest and Heat: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension. Heat the aliquots to a pre-determined temperature (e.g., 52°C, a temperature that causes significant but not complete denaturation in the absence of a ligand) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Quantify the amount of soluble Kinase Y in each sample using Western blotting. An internal loading control (e.g., GAPDH) should also be probed.
-
Analysis: Quantify the band intensities. Plot the amount of soluble Kinase Y as a function of compound concentration. This should yield a sigmoidal curve for the active compound, from which a CETSA EC50 can be derived.
Comparative Data Presentation (Hypothetical)
The active Cmpd-X should show a dose-dependent stabilization of Kinase Y, while the inactive Cmpd-Neg should have no effect.
| Treatment | Concentration (µM) | Soluble Kinase Y (% of Vehicle) |
| Vehicle (DMSO) | N/A | 100 |
| Cmpd-X | 0.1 | 115 |
| Cmpd-X | 1.0 | 185 |
| Cmpd-X | 10.0 | 250 |
| Cmpd-Neg | 10.0 | 105 |
Conclusion
References
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The Criticality of a Single Halogen: A Comparative Analysis of a Pyrazole-Based Kinase Inhibitor and its Inactive Analog
A Technical Guide for Researchers in Drug Discovery
In the intricate world of kinase inhibitor design, seemingly minor structural modifications can lead to profound differences in biological activity. This guide provides a detailed comparative analysis of a potent 4-bromo-substituted pyrazole kinase inhibitor and its corresponding inactive analog, highlighting the critical role of specific chemical moieties in achieving potent and selective kinase inhibition. By examining the structure-activity relationships (SAR), we will elucidate the mechanistic basis for their differential effects, supported by experimental data and detailed protocols.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal anchor for designing potent and selective inhibitors.[3] The biological activity of pyrazole-based inhibitors can be finely tuned through substitutions at various positions on the pyrazole ring and its appended functionalities.[4] This guide focuses on a representative 4-bromo-1-phenyl-pyrazole derivative, a potent inhibitor of a key signaling kinase, and compares it with its non-halogenated counterpart, which serves as a crucial inactive control for validating on-target effects.
The Active Compound vs. Its Inactive Analog: A Tale of Two Molecules
For the purpose of this guide, we will examine Compound 1 , a hypothetical yet representative 4-bromo-1-(4-sulfamoylphenyl)pyrazole, designed based on known pharmacophores for kinase inhibition. Its inactive analog, Compound 2 , is the corresponding des-bromo derivative, 1-(4-sulfamoylphenyl)pyrazole.
| Compound | Structure | Key Features |
| Compound 1 (Active) | 4-bromo-1-(4-sulfamoylphenyl)pyrazole | Pyrazole core, 4-bromo substituent, 1-phenylsulfonamide group |
| Compound 2 (Inactive) | 1-(4-sulfamoylphenyl)pyrazole | Pyrazole core, 1-phenylsulfonamide group, Lacks 4-bromo substituent |
The primary structural difference lies in the presence of the bromine atom at the 4-position of the pyrazole ring. This seemingly subtle change has a dramatic impact on the compound's ability to inhibit its target kinase.
Mechanistic Rationale: Why the Bromine Matters
The enhanced activity of Compound 1 can be attributed to several factors stemming from the presence of the 4-bromo substituent:
-
Enhanced Binding Affinity: The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the kinase's ATP-binding pocket. This provides an additional anchor point, increasing the residence time and overall affinity of the inhibitor for its target.
-
Conformational Restriction: The bulky bromine atom can help to lock the inhibitor into a specific, bioactive conformation that is optimal for binding to the kinase. This reduces the entropic penalty of binding, leading to a more favorable free energy of binding.
-
Modulation of Physicochemical Properties: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
The absence of the bromine atom in Compound 2 eliminates these crucial interactions, resulting in a significantly weaker binding affinity and a loss of biological activity. This makes Compound 2 an ideal negative control in experimental settings to confirm that the observed cellular effects of Compound 1 are due to the inhibition of the target kinase and not off-target effects.
Experimental Validation: Demonstrating Differential Activity
The disparity in activity between Compound 1 and Compound 2 can be quantitatively demonstrated through a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
A biochemical assay is the most direct way to measure the inhibitory potential of the compounds against the purified target kinase.
Table 1: In Vitro Kinase Inhibition Data
| Compound | Target Kinase IC₅₀ (nM) |
| Compound 1 (Active) | 10 |
| Compound 2 (Inactive) | > 10,000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.
-
Reagents:
-
Target Kinase (e.g., p38α)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test Compounds (Compound 1 and Compound 2) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, followed by the kinase-antibody mixture.
-
Incubate for 15 minutes at room temperature.
-
Add the tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.
-
Cellular Target Engagement Assay
To confirm that the compounds can reach and interact with the target kinase within a cellular context, a target engagement assay is crucial.
Table 2: Cellular Target Engagement Data
| Compound | Cellular Target Engagement EC₅₀ (nM) |
| Compound 1 (Active) | 150 |
| Compound 2 (Inactive) | > 20,000 |
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a specific target protein in live cells.
-
Reagents:
-
HEK293 cells transiently expressing the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ Tracer.
-
Test Compounds (Compound 1 and Compound 2) dissolved in DMSO.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
-
Procedure:
-
Seed the transfected HEK293 cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds and the NanoBRET™ Tracer to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).
-
Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the EC₅₀ value.
-
Downstream Signaling Pathway Analysis
The functional consequence of kinase inhibition can be assessed by examining the phosphorylation status of downstream substrates.
Figure 1: Western Blot Analysis of Downstream Substrate Phosphorylation
This western blot would show that treatment of cells with Compound 1 leads to a dose-dependent decrease in the phosphorylation of a known downstream substrate of the target kinase, while Compound 2 has no effect.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Compound 1 and Compound 2 for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the downstream substrate, as well as a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizing the Concepts
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Differential binding modes of the active and inactive compounds.
Conclusion
The comparative analysis of a 4-bromo-substituted pyrazole kinase inhibitor and its des-bromo analog unequivocally demonstrates the profound impact of a single halogen atom on biological activity. The inactive analog serves as an indispensable tool for researchers, enabling the confident attribution of observed cellular phenotypes to the specific inhibition of the target kinase. This guide underscores the importance of rigorous structure-activity relationship studies and the use of appropriate negative controls in the development of targeted therapeutics. By understanding the molecular basis of inhibitor potency and selectivity, researchers can more effectively design the next generation of kinase inhibitors with improved efficacy and safety profiles.
References
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Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,5-Trisubstituted Pyrazoles as a Class of Novel Anti-inflammatory and Analgesic Agents. Archiv der Pharmazie, 337(9), 503-509. [Link]
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Chimenti, F., et al. (2006). Synthesis and biological evaluation of novel 1,5-diaryl-1H-pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4279-4282. [Link]
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358-364. [Link]
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Norman, R. A., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(24), 6017-6028. [Link]
-
Szczolko, W., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 307-326. [Link]
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Taft, C. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654925. [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Pharmaffiliates. [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
-
Zask, A., et al. (2009). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 52(4), 1154-1167. [Link]
-
Zhang, T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Confirming On-Target Activity of Novel Kinase Inhibitors: A Comparative Guide Featuring 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unambiguous confirmation of on-target activity. This guide provides an in-depth, experience-driven comparison of modern techniques to validate the target engagement of novel compounds, using the pyrazole-based molecule, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole , as a central case study.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2][3] Given this precedent, our experimental approach for this compound, a compound identified as a potential protein degrader building block[4][5], will be predicated on the hypothesis that its primary cellular targets are within the kinome.
This guide will navigate through a logical, multi-tiered experimental workflow, from broad-spectrum screening to specific, cell-based validation, explaining the rationale behind each methodological choice.
Tier 1: Unbiased Target Identification via Kinase Profiling
The first essential step is to ascertain the kinase selectivity profile of our compound. This provides a panoramic view of its potential targets and off-targets across the human kinome. Several commercial services offer comprehensive kinase profiling, employing different assay formats.[6][7][8][9][10]
| Methodology | Principle | Advantages | Limitations | Recommended Application |
| Biochemical Kinase Assays (e.g., TR-FRET, ADP-Glo) | Measures direct inhibition of purified kinase enzymatic activity in a cell-free system.[7][9] | High-throughput, cost-effective, provides direct IC50 values against a large panel of kinases.[7] | Lacks physiological relevance as it doesn't account for cell permeability, intracellular ATP concentrations, or scaffolding proteins. | Initial broad screening to identify a preliminary list of high-affinity targets. |
| Cell-Based Kinase Assays (e.g., NanoBRET™ Target Engagement) | Quantifies compound binding to full-length kinases expressed in live cells.[6] | More physiologically relevant, assesses cell permeability and target engagement in a natural cellular context, can reveal off-target effects within the cell.[6] | Can be more complex and lower-throughput than biochemical assays. | Follow-up to biochemical screens to confirm cellular activity and prioritize targets. |
| Activity-Based Kinase Profiling | Utilizes probes that covalently bind to the active site of kinases, with inhibition measured by a reduction in probe binding.[10] | Provides a snapshot of the functionally active kinome and can identify targets that are not amenable to traditional assays. | The availability of specific probes can be a limiting factor. | A complementary approach for identifying novel or unexpected kinase targets. |
Experimental Workflow for this compound:
Our initial step will be a broad biochemical kinase screen against a panel of over 400 kinases at a single high concentration (e.g., 10 µM) to identify initial hits. Subsequently, for kinases showing significant inhibition (>80%), we will perform dose-response assays to determine their IC50 values. Promising candidates from the biochemical screen will then be validated using a cell-based target engagement assay, such as the NanoBRET™ platform, to confirm activity in a more physiologically relevant setting.[6]
Caption: Tier 1 Workflow for Kinase Target Identification.
Tier 2: Orthogonal Validation of Target Engagement in a Cellular Context
Once we have a prioritized list of putative kinase targets, it is crucial to validate these interactions using orthogonal methods. This ensures that the observed effects are not artifacts of a particular assay platform. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming direct target engagement in intact cells or cell lysates.[11][12][13][14][15]
Principle of CETSA®:
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12][14] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins, however, are more resistant to heat-induced denaturation and will remain in the soluble fraction at higher temperatures. This change in thermal stability can be detected by various methods, most commonly by Western blotting.[14]
Experimental Protocol: CETSA® Coupled with Western Blotting
-
Cell Treatment: Culture cells expressing the target kinase to ~80% confluency. Treat the cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase by Western blotting using a specific antibody.[16][17][18][19][20] A positive result is indicated by a higher abundance of the target protein in the soluble fraction of the compound-treated samples at elevated temperatures compared to the vehicle-treated samples.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Tier 3: Elucidating Downstream Signaling Consequences
Confirming direct target binding is a significant step, but it is equally important to demonstrate that this engagement translates into a functional cellular response. If our target is a kinase, its inhibition should lead to a measurable change in the phosphorylation state of its known downstream substrates.
Methodology: Western Blotting for Phospho-Proteins
Western blotting is a cornerstone technique for this purpose.[17][18][19][20] By using antibodies specific to the phosphorylated form of a substrate, we can directly assess the functional consequence of inhibiting the upstream kinase.
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period. Include a positive control (a known inhibitor of the target kinase) and a negative control (vehicle).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent or fluorescent substrate and quantify the band intensities. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with our compound provides strong evidence of on-target functional activity. To ensure that the decrease in phosphorylation is not due to a decrease in the total amount of the substrate protein, the membrane should be stripped and re-probed with an antibody against the total protein.
Caption: Inhibition of a Target Kinase and its Downstream Effects.
Comparative Summary and Concluding Remarks
The table below summarizes the comparative strengths of the discussed methodologies for confirming the on-target activity of this compound.
| Experimental Tier | Methodology | Key Question Answered | Primary Output |
| Tier 1: Target Identification | Kinase Profiling (Biochemical & Cell-Based) | Which kinases does the compound bind to and with what affinity/potency? | IC50/Kd values, Kinome selectivity map |
| Tier 2: Target Validation | Cellular Thermal Shift Assay (CETSA®) | Does the compound directly engage the target protein in a cellular environment? | Thermal shift (ΔTm) indicating target stabilization |
| Tier 3: Functional Validation | Phospho-Protein Western Blotting | Does target engagement lead to the expected modulation of downstream signaling? | Dose-dependent change in substrate phosphorylation |
By employing this structured, multi-tiered approach, researchers can build a robust and compelling data package to confidently confirm the on-target activity of novel compounds like this compound. This systematic process of target identification, validation, and functional characterization is indispensable for advancing promising molecules through the drug discovery pipeline.
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Du, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]
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Creative Biolabs. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-182. [Link]
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Abdel-Aziz, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. [Link]
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Pokharel, Y. R., et al. (2013). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Biology, 8(7), 1479-1488. [Link]
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A Comparative Guide to Pyrazole-Based Kinase Inhibitors: From Benchtop to Clinical Insight
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine.[1] Dysregulation of these critical signaling enzymes is a hallmark of numerous malignancies and inflammatory diseases.[2][3] Within the vast chemical space of kinase inhibitors, the pyrazole ring has earned its status as a "privileged scaffold."[2][4] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic tractability, favorable drug-like properties, and the ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[5][6]
This guide provides an in-depth comparison of prominent pyrazole-based kinase inhibitors, offering experimental data to support their performance and detailed methodologies for their evaluation. We will delve into the mechanistic rationale behind their design, compare their biochemical and cellular potencies, and explore their pharmacokinetic profiles, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this important class of therapeutics.
The Rise of Pyrazole-Based Kinase Inhibitors: A Clinical Snapshot
The versatility of the pyrazole scaffold is evidenced by the growing number of FDA-approved drugs that incorporate this moiety. These inhibitors target a diverse range of kinases implicated in various pathologies.[1][4]
| Drug Name | Primary Kinase Target(s) | Select Indications |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera[7] |
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC)[8] |
| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer[3][9] |
| Erdafitinib | FGFR1-4 | Urothelial Carcinoma[10][11] |
| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumors (GIST), Systemic Mastocytosis[12] |
| Asciminib | BCR-ABL1 (allosteric) | Chronic Myeloid Leukemia (CML)[13][14] |
| Pirtobrutinib | BTK (non-covalent) | Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia (CLL)[1][15] |
Comparative Analysis of Inhibitor Potency: A Data-Driven Perspective
The efficacy of a kinase inhibitor is fundamentally determined by its ability to bind and inhibit its target kinase. This is quantified through biochemical and cell-based assays, with IC50 values (the concentration required to inhibit 50% of the kinase activity or cell proliferation) being a key metric for comparison.
Biochemical Potency (IC50/Ki)
The following table summarizes the biochemical potency of selected pyrazole-based inhibitors against their primary targets. It is important to note that assay conditions can vary between studies, influencing the absolute values.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) |
| Ruxolitinib | JAK1 | 3.3 | - |
| JAK2 | 2.8 | - | |
| JAK3 | 428 | - | |
| Crizotinib | ALK | - | 24 |
| c-Met | - | 4 | |
| Encorafenib | BRAF V600E | 0.35 | - |
| Wild-type BRAF | 0.47 | - | |
| CRAF | 0.3 | - | |
| Erdafitinib | FGFR1 | 1.2 | - |
| FGFR2 | 2.5 | - | |
| FGFR3 | 3.0 | - | |
| FGFR4 | 5.7 | - | |
| Asciminib | BCR-ABL1 | 0.5 | - |
| Pirtobrutinib | BTK | 5.69 | - |
Cellular Potency (IC50)
Cell-based assays provide a more physiologically relevant measure of an inhibitor's efficacy, accounting for factors such as cell permeability and off-target effects.
| Inhibitor | Cell Line | Target Pathway | Cellular IC50 (nM) |
| Ruxolitinib | SET2 (JAK2 V617F) | JAK/STAT | 14[16] |
| Ba/F3 (JAK2 V617F) | JAK/STAT | 127[17] | |
| Crizotinib | H2228 (EML4-ALK) | ALK Signaling | 311.26[18] |
| Encorafenib | A375 (BRAF V600E) | MAPK Signaling | 4[19] |
| Erdafitinib | KATO III (FGFR2 amp) | FGFR Signaling | 22.1[10] |
| Asciminib | K562 (BCR-ABL1) | BCR-ABL Signaling | 4.9[20] |
Signaling Pathways and Mechanisms of Inhibition
Understanding the signaling cascades targeted by these inhibitors is crucial for predicting their therapeutic effects and potential resistance mechanisms.
JAK/STAT Pathway and Ruxolitinib
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis.[21][22] Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the phosphorylation and subsequent nuclear translocation of STAT proteins, which are critical for the transcription of genes involved in cell proliferation and inflammation.[2][23]
Caption: Ruxolitinib inhibits the JAK/STAT signaling pathway.
ALK Fusion Proteins and Crizotinib
In certain cancers, chromosomal rearrangements can lead to the formation of oncogenic fusion proteins involving the Anaplastic Lymphoma Kinase (ALK).[8][24] These fusion proteins are constitutively active, driving downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, leading to uncontrolled cell proliferation and survival.[8][25] Crizotinib is an ATP-competitive inhibitor that targets the kinase domain of ALK, blocking these downstream signals.[8]
Caption: Crizotinib inhibits signaling from ALK fusion proteins.
BRAF/MEK/ERK Pathway and Encorafenib
The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell growth and division. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF kinase, resulting in uncontrolled signaling through the MEK/ERK cascade.[3][26] Encorafenib is a potent inhibitor of BRAF V600E, effectively shutting down this oncogenic signaling.[3][27]
Caption: Encorafenib targets the mutated BRAF kinase in the MAPK pathway.
FGFR Signaling and Erdafitinib
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream pathways including RAS-MAPK and PI3K-AKT, regulating processes like cell proliferation, differentiation, and angiogenesis.[2][28] Aberrant FGFR signaling, through mutations or amplifications, is implicated in various cancers. Erdafitinib is a pan-FGFR inhibitor that blocks this signaling.[10][29]
Caption: Erdafitinib inhibits aberrant FGFR signaling.
Comparative Pharmacokinetics
The clinical utility of a kinase inhibitor is heavily influenced by its pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[30] A favorable PK profile ensures adequate drug exposure at the target site while minimizing off-target toxicities.
| Inhibitor | Tmax (hours) | Protein Binding (%) | Terminal Half-life (hours) | Primary Metabolism |
| Ruxolitinib | ~1 | 97 | ~3 | CYP3A4[2][31] |
| Crizotinib | 4-6 | 91 | 42 | CYP3A4/5[8][10] |
| Encorafenib | ~2 | 86 | ~3.5 | CYP3A4, CYP2C19, CYP2D6[9][17] |
| Erdafitinib | 2-4 | >99 | 59-76.4 | CYP2C9, CYP3A4[32][33][34] |
| Avapritinib | 2-4.1 | 98.8 | 32-57 | CYP3A4, CYP2C9[18][30] |
| Asciminib | 2.5 | 97.6 | 21.9 | CYP3A4, UGT2B7, UGT2B17 |
| Pirtobrutinib | 2 | 96 | 19 | CYP3A4, CYP2C9, CYP2C19, UGT1A1, UGT1A4 |
Experimental Protocols for Inhibitor Evaluation
Rigorous and reproducible experimental protocols are essential for the accurate assessment and comparison of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[32][34]
Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in this order:
-
2.5 µL of inhibitor dilution or DMSO (vehicle control).
-
2.5 µL of the target kinase in kinase buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Cellular Target Engagement Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in a cellular context.[24][35]
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, one can assess the amount of soluble protein remaining. A stabilized protein will remain in solution at higher temperatures in the presence of its ligand.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the pyrazole-based inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Collect the supernatant (soluble fraction) and prepare it for analysis by Western blotting or other protein detection methods.
-
Western Blot Analysis: Separate the proteins in the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Analysis of Downstream Signaling by Western Blot
Western blotting is a fundamental technique to assess the effect of a kinase inhibitor on its downstream signaling pathway.[36][37]
Principle: By measuring the phosphorylation status of key downstream proteins, one can confirm the functional consequence of target inhibition.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a dose range of the pyrazole-based inhibitor for a predetermined time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-STAT3 for JAK inhibitors, anti-phospho-ERK for BRAF or ALK inhibitors).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein of the downstream target and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and/or loading control.
Conclusion and Future Directions
Pyrazole-based kinase inhibitors represent a highly successful class of targeted therapies, with numerous approved drugs and many more in clinical development. Their versatile scaffold allows for the fine-tuning of potency and selectivity against a wide range of kinase targets. The comparative data and experimental protocols presented in this guide offer a framework for the continued evaluation and development of novel pyrazole-containing compounds. Future research will likely focus on overcoming acquired resistance mechanisms, improving selectivity to minimize off-target effects, and exploring the application of these inhibitors in new therapeutic areas.
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Safety Operating Guide
Navigating the Disposal of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, a halogenated, sulfonyl-containing heterocyclic compound. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can maintain a secure working environment and comply with regulatory standards.
Hazard Assessment and Chemical Profile
This compound is a compound characterized by a brominated pyrazole ring and a morpholinosulfonylphenyl group. This structure places it in the category of halogenated organic compounds, which are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[1][2] While a specific Safety Data Sheet (SDS) for the morpholino derivative was not located, an SDS for the closely related 4-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole (CAS 1187385-91-6) advises that the material should be disposed of via a licensed chemical destruction plant or controlled incineration.[1]
Safety Data Sheets for structurally similar compounds, such as 4-bromopyrazole, indicate hazards including skin, eye, and respiratory irritation.[3][4][5][6] Therefore, it is imperative to handle this compound with the assumption that it may possess similar hazardous properties.
Table 1: Key Data for Structurally Similar Compounds
| Property | 4-Bromopyrazole | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole |
| CAS Number | 2075-45-8 | 50877-44-6 |
| Molecular Formula | C₃H₃BrN₂ | C₁₀H₉BrN₂ |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation.[3][5] | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[4][5] | Dispose of contents/container to an approved waste disposal plant.[5] |
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure that involves this compound, including its disposal, researchers must be equipped with the appropriate PPE.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound, especially in solid form where dust can be generated, should be conducted within a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[1]
-
Designate a Waste Stream: this compound waste must be collected in a container specifically designated for "Halogenated Organic Waste."[1][2]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal. Also, avoid mixing with incompatible materials such as strong oxidizing agents.
Step 2: Waste Collection and Container Management
-
Container Selection: Use a sealable, chemical-resistant container for waste collection. Ensure the container is in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Irritant," "Halogenated Organic")
-
-
Keep Closed: The container should be kept tightly sealed when not in use to prevent the release of vapors.
Step 3: Storage of Waste
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate any potential leaks or spills.
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor.
-
Documentation: Ensure all institutional and regulatory paperwork is completed accurately for the waste manifest.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Small Spills (in a fume hood): If a small amount of the solid is spilled inside a chemical fume hood, it can be carefully swept up using appropriate tools and placed into the designated hazardous waste container. Avoid generating dust. The area should then be decontaminated.
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the individual to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper handling, stringent segregation, and professional disposal, researchers can mitigate risks and ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for policies that may be unique to your location.
References
-
PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]
-
Capot Chemical. MATERIAL SAFETY DATA SHEET 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. [Link]
-
ChemBK. 4-Bromo pyrazole. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. [Link]
Sources
Navigating the Unseen: A Practical Guide to Handling 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Hazard Assessment: An Informed Perspective
While a specific Safety Data Sheet (SDS) for 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is not publicly available, an analysis of related structures, such as 4-bromopyrazole and other substituted pyrazole derivatives, suggests a number of potential hazards.[1][2][3] As a prudent measure, this compound should be handled as if it possesses the following characteristics until proven otherwise:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1][2][3]
-
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Environmental Hazard: The presence of a halogen (bromine) suggests that it may be persistent in the environment and potentially toxic to aquatic life.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to ensuring your safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Splash Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | N95 or P100 Respirator |
| Dissolving and Solution Handling | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | In a Fume Hood |
| Running Reactions | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | In a Fume Hood |
| Work-up and Purification | Chemical Splash Goggles and Face Shield | Nitrile or Neoprene Gloves | Lab Coat and Chemical Apron | In a Fume Hood |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Resistant Suit or Apron over Lab Coat | Air-Purifying Respirator (APR) with Organic Vapor Cartridges |
The Rationale Behind Our Recommendations:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or fine powders.[4] A face shield should be added during procedures with a higher risk of splashing, such as during work-up and purification.[5]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for general handling.[5][6] For prolonged contact or when handling larger quantities, neoprene or butyl rubber gloves provide enhanced protection.[6][7] Double gloving is a prudent practice to minimize the risk of exposure from a single glove failure.
-
Body Protection: A standard lab coat is sufficient for most small-scale operations.[8] When there is a greater risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When handling the solid compound outside of a fume hood, a respirator is crucial to prevent inhalation of fine particles. For most other operations, working within a certified chemical fume hood will provide adequate respiratory protection.
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is paramount for safety and experimental integrity.
Weighing and Aliquoting
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or on a draft shield.
-
Don PPE: Put on your lab coat, chemical splash goggles, and double nitrile gloves.
-
Weighing: Carefully weigh the desired amount of the compound. Use a spatula and avoid creating dust.
-
Cleanup: Clean the weighing area and spatula with a solvent-moistened wipe. Dispose of the wipe in the designated solid waste container.
Dissolution and Reaction Setup
-
Work in a Fume Hood: All subsequent steps should be performed in a certified chemical fume hood.
-
Don Additional PPE: If not already on, wear your lab coat and chemical splash goggles.
-
Dissolution: Slowly add the solvent to the solid compound. Gentle swirling or stirring may be required.
-
Reaction Assembly: Set up your reaction apparatus within the fume hood. Ensure all joints are properly sealed.
Spill and Waste Management: A Plan for the Unexpected
Accidents can happen. A well-defined spill and waste management plan is essential for a safe laboratory environment.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material. Avoid raising dust.
-
Cleanup: Collect the absorbed material or swept solid into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Decontamination: Properly decontaminate or dispose of all materials used in the cleanup.
Waste Disposal
All waste generated from handling this compound should be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, and any residual solid compound. Collect in a clearly labeled, sealed container.
-
Liquid Waste: This includes reaction mixtures and solvent washes. Collect in a labeled, sealed, and compatible waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
Never dispose of this compound or its waste down the drain.[9] All waste must be disposed of through a licensed professional waste disposal service.[9]
Visualizing Safety: Workflow Diagrams
To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the waste disposal workflow.
Caption: PPE Selection Workflow Diagram
Caption: Waste Disposal Workflow Diagram
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Capot Chemical. (2020, April 9). MATERIAL SAFETY DATA SHEET: 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.
- Fisher Scientific.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
- TCI Chemicals. (2025, March 28).
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. SAFETY DATA SHEET: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
- Sigma-Aldrich. (2024, September 8).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. PubChem.
- ChemTalk. Lab Safety Equipment & PPE.
- Environmental Health and Safety, The University of Iowa. OSHA Glove Selection Chart.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Al-Saadi, M. S., & El-Azab, A. S. (2018). Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages. Molecules, 23(10), 2598.
- University of Colorado Boulder, Department of Chemistry. Protective Gear.
- Ansell. Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University.
- Kerbl. Chemical resistant gloves.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Magid. (2025, September 6).
- UC Merced Environmental Health & Safety. Choosing The Correct PPE.
- Showa. Gloves Chemical Resistance Chart.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Al-Saadi, M. S., & El-Azab, A. S. (2018). Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE₂ and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages. PubMed.
- Kumar, A., Kumar, V., & Singh, V. (2021). Sulfonylpyrazole and pyrazole directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
